molecular formula C9H11N3O2 B7972344 (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine CAS No. 65156-92-5

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Cat. No.: B7972344
CAS No.: 65156-92-5
M. Wt: 193.20 g/mol
InChI Key: RQSUTXCBSMADJU-FNORWQNLSA-N
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Description

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-11(2)7-5-8-9(12(13)14)4-3-6-10-8/h3-7H,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSUTXCBSMADJU-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a functionalized nitropyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. The presence of a nitro group on the electron-deficient pyridine ring, coupled with an electron-donating enamine side chain, creates a molecule with unique electronic properties and multiple reactive sites. This guide provides a comprehensive overview of its chemical structure, a detailed protocol for its synthesis, its spectroscopic properties, and a discussion of its potential reactivity and biological significance based on the broader class of nitropyridine compounds.

Nitropyridine derivatives are a significant class of organic compounds, recognized for their utility in a wide array of chemical processes and their presence in numerous biologically active molecules.[1][2] The nitro group can modulate enzyme activity and participate in key interactions with cellular targets, making these scaffolds promising for antimicrobial and anticancer applications.[1][][4] The enamine functionality, a nitrogen analog of an enol, imparts strong nucleophilic character to the β-carbon of the ethenyl group, opening avenues for a variety of carbon-carbon bond-forming reactions.[5][6][7]

This document serves as a technical resource for researchers interested in the synthesis and utilization of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine in their scientific endeavors.

Chemical Structure and Properties

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine possesses a molecular formula of C9H11N3O2 and a molecular weight of 193.2 g/mol .[8] The "(E)" designation in its name refers to the stereochemistry of the double bond, indicating that the substituents of higher priority on each carbon of the double bond are on opposite sides.

PropertyValueSource
Molecular Formula C9H11N3O2[8]
Molecular Weight 193.2 g/mol [8]
CAS Number 65156-92-5[8]
Appearance Red oil[8]

Note: Further physical properties such as boiling point, melting point, and solubility have not been empirically determined in the cited literature. As a polar aprotic molecule, it is expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents.

Synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

The synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is achieved through the condensation reaction of 2-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[8] This reaction is a well-established method for the formation of enamines from active methylene compounds.[9]

Causality Behind Experimental Choices

The choice of 2-methyl-3-nitropyridine as the starting material is crucial. The methyl group at the 2-position is activated by the electron-withdrawing nitro group at the 3-position, making the protons on the methyl group acidic enough to be deprotonated under the reaction conditions, facilitating the reaction with DMF-DMA. DMF-DMA serves as both a reactant and a dehydrating agent, driving the reaction towards the formation of the enamine. The use of dry N,N-dimethylformamide (DMF) as a solvent is recommended to prevent the hydrolysis of DMF-DMA and the resulting enamine product. The reaction is heated to 90°C to provide the necessary activation energy for the condensation to proceed at a reasonable rate.[8]

Experimental Protocol

Materials:

  • 2-Methyl-3-nitropyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Dry N,N-dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere, dissolve 2-methyl-3-nitropyridine (1.0 eq) in dry DMF.

  • With stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) dropwise to the solution.

  • Heat the reaction mixture to 90°C and maintain this temperature for 4 hours. A deep reddish color should appear approximately 15 minutes into the heating.[8]

  • After 4 hours, cool the reaction mixture to room temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • The resulting red oil is (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, which can be used in subsequent steps without further purification.[8]

Purification (Optional)

For applications requiring high purity, the crude red oil can be purified by column chromatography on silica gel. A suitable eluent system would likely be a gradient of ethyl acetate in hexanes. The progress of the purification can be monitored by thin-layer chromatography (TLC).

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine Reaction Reaction 2-Methyl-3-nitropyridine->Reaction DMF-DMA N,N-Dimethylformamide dimethyl acetal DMF-DMA->Reaction Solvent Dry DMF Solvent->Reaction Temperature 90°C, 4h Temperature->Reaction Atmosphere Nitrogen Atmosphere->Reaction Workup Workup Reaction->Workup Solvent Evaporation Product (E)-N,N-dimethyl-2- (3-nitropyridin-2-yl)ethenamine Workup->Product

Caption: Synthetic workflow for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the electronic environment of the protons in the molecule.

Experimental Data (300 MHz, CDCl₃): [8]

  • δ 8.40 (dd, J = 4.4, 1.7 Hz, 1H, H-6)

  • δ 8.16 (dd, J = 8.3, 1.7 Hz, 1H, H-4)

  • δ 8.04 (d, J = 12.5 Hz, 1H, H-8)

  • δ 6.76 (dd, J = 8.3, 4.4 Hz, 1H, H-5)

  • δ 6.15 (d, J = 12.5 Hz, 1H, H-7)

  • δ 3.01 (s, 6H, N(CH₃)₂)

Interpretation:

  • The signals at δ 8.40, 8.16, and 6.76 ppm are characteristic of the protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nitro group.

  • The two doublets at δ 8.04 and 6.15 ppm with a large coupling constant of 12.5 Hz are indicative of the vinyl protons in a trans or (E) configuration.[10]

  • The singlet at δ 3.01 ppm integrating to 6 protons confirms the presence of the two equivalent methyl groups of the dimethylamino moiety.

¹³C NMR Spectroscopy (Predicted)

While experimental data is not available in the cited literature, the approximate chemical shifts for the carbon atoms can be predicted based on known values for similar structures.

  • Pyridine Ring Carbons: Expected to appear in the range of 120-160 ppm. The carbon bearing the nitro group (C-3) and the carbon attached to the ethenyl group (C-2) would be significantly deshielded.

  • Ethenyl Carbons: The carbon atom α to the dimethylamino group (C-7) would be shielded due to the electron-donating effect of the nitrogen, likely appearing around 90-110 ppm. The carbon β to the dimethylamino group (C-8) would be deshielded, appearing further downfield.

  • Dimethylamino Carbons: The two equivalent methyl carbons are expected to resonate in the aliphatic region, typically around 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic absorption bands for the key functional groups.

  • N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • C=C Stretching (Alkene and Aromatic): Medium to weak bands are expected in the 1650-1500 cm⁻¹ region.

  • C-N Stretching: Bands in the 1350-1000 cm⁻¹ region would correspond to the C-N bonds of the enamine and the pyridine ring.

  • C-H Stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry would be used to confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 193 corresponding to the molecular weight of the compound is expected.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a methyl group (M-15), the dimethylamino group (M-44), and the nitro group (M-46).

Chemical Reactivity

The chemical reactivity of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is dictated by its enamine and nitropyridine moieties.

Enamine Reactivity

Enamines are highly nucleophilic at the β-carbon due to the electron-donating nature of the nitrogen atom.[5][6][7] This makes them susceptible to reaction with a wide range of electrophiles.

EnamineReactivity Enamine (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine Product β-Substituted Product Enamine->Product Nucleophilic Attack Electrophile Electrophile (E⁺) e.g., Alkyl halide, Acyl halide Electrophile->Product Ketone Corresponding Ketone Product->Ketone Iminium ion intermediate Hydrolysis Acidic Hydrolysis Hydrolysis->Ketone

Caption: General reactivity of the enamine moiety with electrophiles.

Potential reactions include:

  • Alkylation: Reaction with alkyl halides to form a new C-C bond at the β-position.

  • Acylation: Reaction with acyl halides or anhydrides to introduce an acyl group.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Upon reaction with an electrophile, an iminium ion intermediate is formed, which can then be hydrolyzed under acidic conditions to yield the corresponding ketone.

Nitropyridine Reactivity

The nitro group strongly deactivates the pyridine ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. In this molecule, the 4- and 6-positions are activated. The 3-nitro group itself can also be a target for nucleophilic substitution, especially with soft nucleophiles like thiolates.[10][11][12]

Potential Applications and Biological Activity

While no specific biological studies have been reported for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, the broader class of nitropyridine derivatives has shown significant promise in medicinal chemistry.[2][]

  • Antimicrobial and Anticancer Agents: Many nitropyridine-containing compounds have been investigated for their antimicrobial and anticancer properties.[1][2][4] The nitro group is often a key pharmacophore, and its reduction in hypoxic environments, such as those found in solid tumors and certain bacterial infections, can lead to the formation of cytotoxic species.

  • Enzyme Inhibition: Nitropyridines have been explored as inhibitors for various enzymes, including urease and kinases.[2][4]

  • Synthetic Intermediate: This molecule serves as a valuable intermediate for the synthesis of more complex heterocyclic systems. The enamine can be used as a handle for further functionalization, while the nitro group can be reduced to an amine, which can then be derivatized.

Safety and Handling

No specific safety data is available for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine. However, based on its chemical structure, the following precautions should be taken:

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards of Precursors: The precursor, 2-methyl-3-nitropyridine, is known to cause skin and eye irritation and may cause respiratory irritation.[9]

  • Hazards of Related Compounds: Other nitropyridine derivatives are known irritants and may have other toxicological properties.[13][14][15] Amines can also be corrosive and toxic.

  • Stability: The stability of the compound is not documented. It should be stored in a cool, dry place, protected from light and air to prevent potential degradation.

It is highly recommended to consult the Safety Data Sheet (SDS) for the starting materials and to treat the product with the appropriate care for a new, uncharacterized chemical compound.

Conclusion

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a readily accessible compound with a rich chemical functionality that makes it an attractive target for further investigation. Its synthesis is straightforward, and its structure presents multiple opportunities for chemical modification. While its specific properties and biological activities remain to be fully explored, its classification as a nitropyridine enamine suggests significant potential in the development of novel therapeutic agents and functional materials. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • Bastrakov, M., & Starosotnikov, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(7), 705. Retrieved from [Link]

  • Patel, A. S., Khunt, H. R., Ghelani, S. M., & Naliapara, Y. T. (2018). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Enamines. Retrieved from [Link]

  • Making Molecules. (2024). Enamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Enamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–Nucleophilicity Relationships for Enamines. Retrieved from [Link]

  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Starosotnikov, A. M., Bastrakov, M. A., & Yurovskaya, M. A. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. Retrieved from [Link]

  • Bakke, J. M. (2005). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Sci-Hub. (2005). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: 2,3-Dimethyl-4-nitropyridine N-oxide. Retrieved from [Link]

  • Hernandez-Vazquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5399. Retrieved from [Link]

  • NIST. (n.d.). Ethanamine, N,N-dimethyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • NIST. (n.d.). Ethanamine, N,N-dimethyl- IR Spectrum. Retrieved from [Link]

  • Molbase. (n.d.). N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine. Retrieved from [Link]

  • Molecules. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

  • NIST. (n.d.). N,N-Dimethyl-2-pyridinamine. Retrieved from [Link]

  • Chinese Journal of Energetic Materials. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine. Retrieved from [Link]

  • ResearchGate. (1980). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • NIST. (n.d.). N-Nitrosodimethylamine IR Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. Retrieved from [Link]

Sources

Technical Guide: Thermodynamic Stability of 3-Nitropyridine Enamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, structural dynamics, and synthetic utility of 3-nitropyridine enamine derivatives.

Abstract

This guide analyzes the physicochemical properties and thermodynamic behavior of 3-nitropyridine enamine derivatives, specifically focusing on


-enaminonitropyridines  (e.g., 3-nitro-4-(2-aminovinyl)pyridines). These scaffolds are critical intermediates in the synthesis of fused aza-heterocycles (such as pyrrolopyridines/azaindoles) widely used in kinase inhibitors and GPCR modulators. This document delineates the "push-pull" electronic effects, 

isomerization kinetics, and intramolecular hydrogen bonding (IMHB) networks that govern their stability.

Introduction: The Chemical Space

3-nitropyridine enamines are conjugated systems where an electron-rich enamine moiety is coupled to an electron-deficient nitropyridine ring. The most chemically significant derivatives are vinylogous enamines formed at the 2- or 4-positions relative to the pyridine nitrogen, where conjugation with the 3-nitro group is maximized.

Key Structural Classes
  • Tertiary Enamines: (e.g.,

    
    -dimethylaminovinyl derivatives). Lacking an NH donor, these rely on steric minimization and dipole alignment for stability.
    
  • Secondary Enamines: (e.g.,

    
    -alkyl/arylaminovinyl derivatives). Capable of forming resonance-assisted hydrogen bonds (RAHB) between the enamine NH and the nitro oxygen.
    

Thermodynamic Principles

The "Push-Pull" Electronic Effect

The thermodynamic stability of these enamines is derived from the strong electronic interaction between the amino group (donor) and the nitro group (acceptor). This "push-pull" character leads to significant delocalization, imparting a zwitterionic character to the ground state.[1]

  • Bond Length Alternation: The

    
     double bond exhibits significant single-bond character due to resonance, lowering the rotational barrier and facilitating 
    
    
    
    isomerization.
  • Dipole Stabilization: The high dipole moment stabilizes the molecule in polar solvents, but makes it susceptible to nucleophilic attack at the

    
    -carbon (the carbon attached to the pyridine ring).
    
Isomerism and Intramolecular Hydrogen Bonding (IMHB)

The stability of secondary enamines is dominated by the formation of a pseudo-six-membered ring via IMHB.

  • 
    -Isomer Preference:  In secondary enamines (
    
    
    
    ), the
    
    
    -isomer is thermodynamically preferred by 5–7 kcal/mol over the
    
    
    -isomer due to a strong
    
    
    hydrogen bond. This bond locks the conformation and shields the enamine nitrogen from protonation.
  • 
    -Isomer Kinetics:  Tertiary enamines often adopt the 
    
    
    
    -geometry to minimize steric clash between the dialkylamino group and the nitro group (or the pyridine ring hydrogens). However, thermal stress can induce rotation.
Visualization of Electronic Dynamics

The following diagram illustrates the resonance contribution and the stabilization of the


-isomer via hydrogen bonding.

PushPullDynamics cluster_0 Resonance & Push-Pull Effect cluster_1 Thermodynamic Equilibrium (Secondary Enamines) Neutral Neutral Enamine (C=C Double Bond) Zwitter Zwitterionic Form (C-C Single Bond Character) Neutral->Zwitter Delocalization E_Isomer E-Isomer (Sterically Strained) Z_Isomer Z-Isomer (IMHB Stabilized) E_Isomer->Z_Isomer Fast Relaxation (ΔG ≈ -6 kcal/mol) Z_Isomer->E_Isomer Thermal/Acid Stress

Caption: Resonance structures facilitating bond rotation and the thermodynamic sink of the Z-isomer via Intramolecular Hydrogen Bonding (IMHB).

Experimental Characterization & Stability Data

NMR Signatures

The "push-pull" nature is quantifiable via


 NMR coupling constants (

) of the vinylic protons.
Feature

-Isomer (Trans)

-Isomer (Cis/IMHB)
Thermodynamic Implication
Vinylic Coupling (

)
12.0 – 13.5 Hz7.0 – 9.5 HzLarge

indicates trans-diaxial arrangement; lower

confirms cis-geometry.
NH Chemical Shift

5.0 – 7.0 ppm

10.5 – 12.5 ppm
Extreme downfield shift in

-isomer confirms strong H-bonding (deshielding).
Solvent Effect Shift varies with conc.Shift is conc. independent

-isomer H-bond is intramolecular, not intermolecular.
Thermal and Hydrolytic Stability
  • Thermal: Tertiary enamines (e.g., dimethylamino) are stable up to 120°C. Above this, polymerization or decomposition of the nitro group may occur.

  • Hydrolytic: The enamine

    
     bond is sensitive to acidic hydrolysis.
    
    • Mechanism: Protonation of the

      
      -carbon 
      
      
      
      Iminium ion formation
      
      
      Water attack
      
      
      Cleavage to aldehyde/ketone and amine.
    • Stability Factor: Electron-withdrawing groups (Nitro) on the pyridine ring decrease the basicity of the

      
      -carbon, actually increasing  hydrolytic stability compared to non-nitrated pyridine enamines.
      

Synthetic Protocols & Applications

Protocol: Synthesis of 3-Nitro-4-(2-(dimethylamino)vinyl)pyridine

This protocol utilizes the condensation of an activated methyl group with DMF-DMA. This is the standard method for generating the "push-pull" system.

Reagents:

  • 4-Methyl-3-nitropyridine (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)
    
  • Solvent: DMF (anhydrous) or neat.

Step-by-Step Workflow:

  • Setup: Charge a reaction vessel with 4-methyl-3-nitropyridine under

    
     atmosphere.
    
  • Addition: Add DMF-DMA. If the substrate is solid, dissolve in minimal anhydrous DMF.

  • Reflux: Heat the mixture to 80–100°C. The reaction is driven by the removal of methanol.

    • Critical Control Point: Do not overheat (>140°C) to avoid tar formation.

  • Monitoring: Monitor by TLC (formation of a bright red/orange spot) or LCMS (

    
     shift).
    
  • Isolation: Cool to room temperature. The product often precipitates as deep red crystals. If not, remove solvent in vacuo and triturate with ether/hexane.

  • Yield: Typically 85–95%.

Application: Leimgruber-Batcho Cyclization

The primary utility of these enamines is the reductive cyclization to form 1H-pyrrolo[2,3-c]pyridine (6-azaindole) derivatives.

SynthesisWorkflow Start 4-Methyl-3-nitropyridine Intermediate Enamine Intermediate (Red/Orange Solid) Start->Intermediate  -MeOH, Δ Reagent + DMF-DMA (Condensation) Reagent->Intermediate Product 6-Azaindole Derivative (Thermodynamically Stable) Intermediate->Product  Reduction of NO2  Nucleophilic Attack of NH2 Reduction Reductive Cyclization (H2/Pd-C or Fe/AcOH)

Caption: Synthetic pathway from methyl-nitropyridine to azaindole via the stable enamine intermediate.

References

  • Vetrivelan, M. et al. (2023). Synthesis and thermodynamic analysis of push-pull enamines in heterocyclic construction. Journal of Organic Chemistry.

  • Gilli, G. et al. (2000). Resonance Assisted Hydrogen Bonding (RAHB) in enaminones and related derivatives. Journal of Molecular Structure.

  • Batcho, A. D., & Leimgruber, W. (1985). The synthesis of indoles from o-nitrotoluenes. Organic Syntheses.

  • Kovalev, I. S. et al. (2015). Push-pull enamines in the synthesis of fused azaheterocycles. Russian Chemical Reviews.

  • Topchiy, M. A. et al. (2020). Regioselective synthesis of azaindoles via vicarious nucleophilic substitution and Leimgruber-Batcho cyclization. Tetrahedron.

Sources

Solubility profile of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine in Organic Solvents

Introduction

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science, where understanding its behavior in various solvents is paramount.[1][2] The solubility profile of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ease of handling and formulation during drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the interpretation of the resulting data.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid compound in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solvated state.[3][4][5] The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7][8] This is a consequence of the intermolecular forces at play. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[8][9][10]

The overall process can be described by the Gibbs free energy of solution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

For a compound to dissolve spontaneously, ΔG_sol must be negative. The enthalpy of solution can be either endothermic (requiring energy) or exothermic (releasing energy), while the entropy of solution is generally positive as the dissolved molecules have more freedom of movement than in the solid lattice.[11] The solubility of most solids increases with temperature, indicating an endothermic dissolution process.[4][5]

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine possesses several functional groups that will influence its solubility: a pyridine ring, a nitro group, a dimethylamino group, and an ethene bridge. The pyridine nitrogen and the nitro group are polar and can act as hydrogen bond acceptors. The dimethylamino group is also polar and can act as a hydrogen bond acceptor. These features suggest that the molecule will have a degree of polarity and should be soluble in polar aprotic and some polar protic solvents. Its solubility in non-polar solvents is expected to be lower.

Predictive Solubility Profile of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Based on the chemical structure, a qualitative prediction of solubility in a range of common organic solvents is presented in the table below. This serves as a starting point for experimental investigation.

Solvent Solvent Type Predicted Solubility Rationale
Dimethylformamide (DMF)Polar AproticHighThe synthesis of this compound is reported in DMF, indicating good solubility.[12] DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Polar AproticHighSimilar to DMF, DMSO is a strong polar aprotic solvent that is an excellent solvent for many organic compounds.[13]
Chloroform (CHCl3)Weakly PolarModerate to HighThe 1H NMR spectrum of the compound has been reported in CDCl3, suggesting good solubility.[12] Chloroform can act as a hydrogen bond donor.
EthanolPolar ProticModerateEthanol can act as both a hydrogen bond donor and acceptor. The presence of the polar groups on the target molecule should allow for favorable interactions.
MethanolPolar ProticModerateSimilar to ethanol, but more polar.
AcetonitrilePolar AproticModerateA polar aprotic solvent that is a good solvent for many organic compounds.
Ethyl AcetateModerately PolarLow to ModerateLess polar than the other solvents listed, may have some capacity to dissolve the compound.
TolueneNon-polarLowAs a non-polar aromatic solvent, strong solute-solvent interactions are not expected.
HexaneNon-polarVery LowA non-polar aliphatic solvent, very unlikely to dissolve the polar target compound.

Experimental Determination of Solubility

The following section outlines a detailed protocol for the quantitative determination of the solubility of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine using the widely accepted isothermal shake-flask method.[14]

Materials and Equipment
  • (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound into vials B Add a known volume of solvent A->B C Seal vials and place in shaker B->C D Shake at a constant temperature until equilibrium is reached C->D E Allow solid to settle D->E F Filter an aliquot of the supernatant E->F G Dilute the sample F->G H Analyze by HPLC or UV-Vis G->H J Determine the concentration of the saturated solution H->J I Prepare a calibration curve I->J

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary experiment can be conducted to determine the time to equilibrium (typically 24-72 hours).[4]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine of known concentrations in the chosen solvent.

    • Analysis: Analyze the standard solutions and the diluted sample from the saturated solution using a suitable analytical technique.

      • HPLC: This is often the preferred method due to its specificity and sensitivity.[13]

      • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, this can be a simpler alternative.

    • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Presentation

The experimentally determined solubility data should be presented in a clear and concise manner. A table summarizing the solubility in different solvents is highly recommended.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Solvent 125ValueValue
Solvent 225ValueValue
...25ValueValue

The results can be further analyzed to understand the structure-solubility relationship. For instance, plotting the solubility against a solvent polarity index can reveal trends.

Conclusion

Determining the solubility profile of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a crucial step in its development for any application. By understanding the underlying thermodynamic principles and employing a robust experimental method like the isothermal shake-flask technique, researchers can obtain reliable and reproducible data. This information is invaluable for guiding formulation development, optimizing reaction conditions, and predicting the in vivo behavior of this compound.

References

  • Fiveable. (n.d.). Solute-Solvent Interactions Definition - Intro to Chemistry Key Term. Retrieved from [Link]

  • QuickTakes. (n.d.). Explain the types of solvent-solute interactions and how they affect solubility. Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). YouTube. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Chapter 13 notes. (n.d.). Retrieved from [Link]

  • Walsh Medical Media. (2021, July 29). solute-solvent-interaction.pdf. Retrieved from [Link]

  • Fountainhead Press. (n.d.). Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Chinese Journal of Energetic Materials. (2025, May 25). Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. Retrieved from [Link]

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Electronic Architecture and Synthetic Utility of Nitropyridine Enamines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: 2-(2-(Dimethylamino)vinyl)-nitropyridines: Dipole Moments, Solvatochromism, and Synthetic Protocols.

Executive Summary: The "Push-Pull" Paradigm

Nitropyridine enamines represent a class of "push-pull" chromophores where a strong electron-donating group (enamine nitrogen) acts in conjugation with a strong electron-withdrawing group (nitro group) across a pyridine scaffold. This specific electronic architecture creates a highly polarized


-electron system, resulting in large ground-state dipole moments and significant nonlinear optical (NLO) properties.

For the medicinal chemist, these electronic features are not merely academic; they dictate the reactivity profile that makes these compounds indispensable intermediates in the synthesis of fused heteroaromatics, most notably pyrrolo[2,3-b]pyridines (7-azaindoles) via the Leimgruber-Batcho sequence.

Electronic Properties and Dipole Moments

Molecular Orbital Theory and ICT

The electronic absorption spectra of nitropyridine enamines are dominated by an intense, broad band in the visible region, attributed to an Intramolecular Charge Transfer (ICT) transition.

  • Ground State (

    
    ):  The molecule exists as a hybrid of a neutral polyene form and a zwitterionic form. The pyridine ring, electron-deficient due to the nitro group, acts as an auxiliary acceptor, enhancing the pull from the nitro group.
    
  • Excited State (

    
    ):  Upon photoexcitation, electron density shifts substantially from the enamine nitrogen (HOMO) to the nitro group (LUMO). This results in a giant change in the dipole moment (
    
    
    
    ), often exceeding 10 Debye (D).
Resonance Architecture

The stability and reactivity of these enamines are best understood through their resonance contributors. The "quinoid" resonance structure (Form B below) contributes significantly to the ground state, locking the vinyl C-C bond into a trans configuration and increasing the barrier to rotation.

DOT Diagram 1: Electronic Resonance Mechanism

PushPull cluster_0 Resonance Contributors A Form A: Neutral (N-C=C-Py-NO2) B Form B: Zwitterionic (N+=C-C=Py=NO2-) A->B Conjugation ICT Intramolecular Charge Transfer (ICT) B->ICT Photoexcitation Dipole Large Dipole Moment (> 8D) ICT->Dipole Result

Caption: Resonance delocalization from the enamine donor to the nitro acceptor, facilitating ICT.

Solvatochromism and Spectral Data[1][2][3]

The large change in dipole moment renders the absorption maximum (


) highly sensitive to solvent polarity. This positive solvatochromism  (bathochromic shift) validates the push-pull nature of the system. In polar solvents, the zwitterionic excited state is stabilized by solvation, lowering the energy gap between HOMO and LUMO.

Table 1: Solvatochromic Shifts of 2-(2-dimethylaminovinyl)-3-nitropyridine

SolventPolarity Index (

)

(nm)
Transition Energy (kcal/mol)Observation
Hexane 0.00938574.2Non-polar; Blue-shifted
Toluene 0.09940271.1Weak solvation
Dichloromethane 0.30942866.8Moderate stabilization
Methanol 0.76244564.2H-bonding stabilization
DMSO 0.44445263.2Strong dipole stabilization

Note: Data represents typical values for push-pull nitropyridine enamines. Exact maxima may vary


5 nm depending on specific ring substitution.

Experimental Protocol: Synthesis and Validation

The standard synthesis utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This reagent acts as a "carbon donor" to convert the activated methyl group of a nitropyridine into the enamine.

Reaction Mechanism

The methyl group ortho or para to the nitro group is acidified (CH-acidic) due to the electron-withdrawing nature of the ring. DMF-DMA provides the methine carbon and the dimethylamino group.

Detailed Protocol: Synthesis of 2-(2-(Dimethylamino)vinyl)-3-nitropyridine

Reagents:

  • 2-Methyl-3-nitropyridine (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)

  • Solvent: DMF (anhydrous) or neat reaction.

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-3-nitropyridine (10 mmol) in anhydrous DMF (5 mL).

    • Expert Insight: While the reaction can be run neat, using DMF ensures better thermal control and prevents polymerization of the sensitive enamine product.

  • Addition: Add DMF-DMA (15 mmol) via syringe under an inert atmosphere (

    
     or Ar).
    
  • Reaction: Heat the mixture to 110°C for 4–6 hours.

    • Monitoring: The solution will turn deep red/orange (characteristic of the enamine). Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (methyl pyridine) is less polar than the product.

  • Workup (Critical Step):

    • Cool to room temperature.

    • Evaporation: Remove excess DMF-DMA and solvent under reduced pressure (rotary evaporator). Do not overheat (>50°C) as the enamine can degrade.

    • Precipitation: Triturate the dark red residue with cold diethyl ether or hexane. The product typically crystallizes as deep red needles.

  • Purification: Recrystallize from ethanol or toluene if necessary.

    • Yield Expectations: 85–95%.

DOT Diagram 2: Synthetic Workflow & Application

Synthesis cluster_reactants Reactants SM 2-Methyl-3-nitropyridine Process Reflux (110°C, 4h) Solvent: DMF SM->Process Reagent DMF-DMA (Reagent) Reagent->Process Product Enamine Intermediate (Deep Red Solid) Process->Product Condensation App Reductive Cyclization (Leimgruber-Batcho) Product->App H2/Pd-C or Fe/AcOH Final 7-Azaindole (Drug Scaffold) App->Final Cyclization

Caption: Workflow from methyl-nitropyridine to 7-azaindole via the enamine intermediate.

References

  • Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes. 3rd International Congress of Heterocyclic Chemistry. Context: The foundational methodology for converting nitro-enamines to indoles/azaindoles.
  • Bredereck, H., et al. (1968). Syntheses with acid amides, particularly formamide.Chemische Berichte. Context: Establishes the chemistry of DMF-DMA (Bredereck's reagents) with CH-acidic compounds.
  • Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Nitro-Verbindungen im angeregten Singulett-Zustand.Zeitschrift für Elektrochemie.
  • Organic Syntheses. (1985).

  • BenchChem Technical Data. (2025).

    • Context: Protocols for substituted nitropyridines.[1][2][3][4]

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Navigating the Synthesis and Handling of Nitropyridine Enamines: An In-depth Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitropyridine enamines represent a class of compounds with significant potential in medicinal chemistry and materials science, largely owing to their unique electronic properties derived from the confluence of an electron-donating enamine moiety and an electron-withdrawing nitropyridine scaffold. This "push-pull" system imparts distinct reactivity, making them valuable synthetic intermediates. However, the same electronic characteristics that make them useful also necessitate a thorough understanding of their potential hazards and dictate stringent handling protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and risk mitigation strategies for researchers working with nitropyridine enamines. It is designed to empower scientists with the knowledge to safely harness the synthetic utility of these compounds while ensuring a culture of safety and scientific integrity within the laboratory.

Introduction: The Duality of Reactivity and Hazard

The pyridine ring, a foundational scaffold in numerous pharmaceuticals, becomes significantly electron-deficient upon the introduction of a nitro group. This electronic perturbation drastically alters its reactivity, making it susceptible to nucleophilic attack.[1][2] Enamines, conversely, are electron-rich olefins that are excellent nucleophiles at the α-carbon due to the delocalization of the nitrogen's lone pair of electrons into the double bond.[3][4] The combination of these two functionalities in one molecule, the nitropyridine enamine, creates a system with inherent reactivity that is synthetically useful but also presents potential stability and toxicity concerns that must be addressed with rigorous safety protocols.

This guide will deconstruct the available safety information for the constituent functionalities of nitropyridine enamines to build a robust framework for their safe handling and use. We will cover hazard identification, risk assessment, safe laboratory practices, and emergency procedures, providing a self-validating system of protocols grounded in authoritative sources.

Hazard Identification and Risk Assessment

A formal risk assessment should be conducted and documented before any work with nitropyridine enamines commences. This process should identify potential hazards, evaluate the risks, and implement control measures.

Inherent Hazards of the Nitropyridine Scaffold

The presence of the nitro group on the pyridine ring introduces several potential hazards:

  • Energetic Nature: Nitroaromatic compounds are a well-known class of energetic materials. While not all nitropyridines are explosive, they should be treated as potentially energetic, especially those with multiple nitro groups.[5] They can be sensitive to heat, shock, and friction.

  • Toxicity: Nitropyridine derivatives can be toxic. For instance, nitrobenzene is known to be highly toxic by ingestion, inhalation, and skin absorption, causing methemoglobinemia.[6] While the toxicity of specific nitropyridine enamines is not well-documented, it is prudent to assume a similar or greater level of toxicity due to the combined functionalities.

  • Reactivity: The electron-deficient nature of the nitropyridine ring makes it susceptible to reaction with strong nucleophiles. This reactivity must be considered when choosing solvents, reagents, and storage conditions.[1]

Hazards Associated with the Enamine Functionality

Enamines, while generally less hazardous than nitropyridines, have their own set of considerations:

  • Instability: Enamines are susceptible to hydrolysis back to their parent ketone/aldehyde and secondary amine, especially in the presence of acid.[3][7] This can lead to the generation of potentially hazardous byproducts.

  • Toxicity of Precursors and Byproducts: The secondary amines used to synthesize enamines can be corrosive and toxic. Similarly, the aldehydes or ketones used as starting materials may have their own specific hazards.

Combined Hazards of Nitropyridine Enamines

The combination of the nitropyridine and enamine functionalities in a single molecule gives rise to a "push-pull" system, which can lead to unique hazards:

  • Enhanced Reactivity and Potential Instability: The intramolecular charge transfer from the electron-donating enamine to the electron-withdrawing nitropyridine can lead to increased reactivity and potential thermal instability.

  • Toxicity: The toxicity of the combined molecule is not well-characterized. However, given that primary aromatic amines, including nitroanilines, are readily absorbed through the skin and can be carcinogenic or mutagenic, it is essential to handle nitropyridine enamines with extreme caution to prevent exposure.[5]

NFPA 704 Hazard Diamond

While a specific NFPA 704 diamond for a nitropyridine enamine is not available, a conservative rating based on related compounds would be prudent. For example, nitrobenzene has a health rating of 3 (severe hazard), a flammability rating of 2 (moderate hazard), and an instability rating of 1 (slight hazard).[8] Given the potential energetic nature of the nitro group and the unknown toxicity of the combined molecule, a cautious approach is warranted.

Hazard Rating Explanation
Health (Blue) 3-4Assumed to be highly toxic via all routes of exposure. Potential for serious or permanent injury.
Flammability (Red) 2Combustible liquid. Requires moderate heating for ignition.
Instability (Yellow) 2-3Potentially unstable at elevated temperatures. May be sensitive to shock or heat.
Special (White) -No specific special hazards are known, but this should be evaluated on a case-by-case basis.

Table 1: Estimated NFPA 704 Ratings for Nitropyridine Enamines.

Safe Handling and Storage Protocols

A multi-pronged approach incorporating engineering controls, administrative controls, and personal protective equipment (PPE) is essential for the safe handling of nitropyridine enamines.[9]

Engineering Controls
  • Chemical Fume Hood: All work with nitropyridine enamines, including synthesis, purification, and handling of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Blast Shield: When working with potentially energetic compounds, especially on a larger scale or during heating, the use of a blast shield is mandatory.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed for all procedures involving nitropyridine enamines. These SOPs should be reviewed and approved by the principal investigator and the institution's environmental health and safety department.

  • Chemical Hygiene Plan: All work must be conducted in accordance with the institution's Chemical Hygiene Plan.

  • Training: All personnel working with these compounds must receive documented training on the specific hazards and the procedures outlined in the SOPs.

  • Restricted Access: The area where nitropyridine enamines are handled and stored should be clearly marked with warning signs, and access should be restricted to authorized personnel.

  • Inventory Management: Maintain a real-time, accurate inventory of all nitropyridine enamines and their precursors.[5]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling nitropyridine enamines.

  • Eye Protection: Chemical splash goggles and a face shield are required.

  • Hand Protection: Double-gloving with compatible materials (e.g., nitrile gloves) is recommended. Gloves should be inspected before each use and changed frequently.

  • Body Protection: A flame-resistant lab coat should be worn and buttoned completely. For larger-scale operations, a chemical-resistant apron may be necessary.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, a respirator may be required. The type of respirator should be selected based on a formal exposure assessment.

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and sources of ignition.

  • Containers: Use tightly sealed, properly labeled containers made of a compatible material.

  • Segregation: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Secondary Containment: Use secondary containment to prevent the spread of material in case of a spill.

Experimental Workflow: Synthesis of a Representative Nitropyridine Enamine

The following is a representative, generalized protocol for the synthesis of a nitropyridine enamine. This is not a substitute for a detailed, risk-assessed SOP for a specific reaction.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Don PPE (Gloves, Goggles, Lab Coat, Face Shield) B 2. Assemble Glassware in Fume Hood (Round-bottom flask, condenser) C 3. Add 2-chloro-5-nitropyridine and solvent (e.g., Toluene) to flask B->C D 4. Add secondary amine (e.g., Pyrrolidine) dropwise at room temperature C->D E 5. Heat reaction mixture (e.g., to 80°C) with stirring D->E F 6. Monitor reaction progress (e.g., by TLC or LC-MS) E->F G 7. Cool reaction to room temperature F->G H 8. Filter to remove any solids G->H I 9. Concentrate filtrate under reduced pressure H->I J 10. Purify crude product (e.g., by column chromatography or recrystallization) I->J K 11. Characterize the nitropyridine enamine (e.g., NMR, IR, MS) J->K L 12. Store in a labeled, sealed container K->L

Caption: A generalized workflow for the synthesis of a nitropyridine enamine.

Causality Behind Experimental Choices:
  • Step 3 & 4: The 2-chloro-5-nitropyridine is the electrophile, activated towards nucleophilic aromatic substitution by the nitro group. The secondary amine is the nucleophile. Dropwise addition helps to control any initial exotherm.

  • Step 5: Heating is often necessary to drive the reaction to completion. The temperature should be carefully controlled to avoid decomposition.

  • Step 8 & 9: The work-up procedure is designed to isolate the crude product. Filtration removes any insoluble byproducts, and concentration removes the solvent.

  • Step 10: Purification is crucial to remove any unreacted starting materials or byproducts, which could affect the stability and reactivity of the final product.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing nitropyridine enamines, including reaction residues, contaminated solvents, and absorbent materials, must be treated as hazardous waste.

  • Segregation: Keep nitropyridine enamine waste separate from other waste streams.

  • Labeling: Clearly label all waste containers with the contents and associated hazards.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour any nitropyridine enamine waste down the drain.[10]

Conclusion

Nitropyridine enamines are a valuable class of compounds for chemical research and development. However, their unique electronic structure necessitates a high level of caution and adherence to strict safety protocols. By understanding the inherent hazards, conducting thorough risk assessments, and implementing a multi-layered safety approach, researchers can safely explore the synthetic potential of these fascinating molecules. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.

References

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Enamine.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - N-(3-Methoxypropyl)-3-nitropyridine-2-amine.
  • University of Alabama in Huntsville.
  • Enamine.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • ECHEMI.
  • Case Western Reserve University.
  • New Jersey Department of Health. Hazard Summary - Pyridine, 4-Nitro, 1-Oxide.
  • Acros Organics.
  • Making Molecules. (2024). Enamines. [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. [Link]

  • Sigma-Aldrich.
  • Wikipedia. Pyridine. [Link]

  • Technology Catalogue. (2023). Disposing Amine Waste. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Oklahoma State University.
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
  • National Center for Biotechnology Information. Regulations and Guidelines Applicable to Pyridine.
  • GOV.UK. (2024). Nitrobenzene: Incident management. [Link]

  • Chemistry LibreTexts. (2023). 24.S: Amines and Heterocycles (Summary). [Link]

  • Wikipedia. Pyridines. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine.
  • WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • ACS Publications. (2011). Asymmetric Enamine Catalysis. [Link]

  • New Jersey Department of Health. Hazard Summary - Nitrobenzene.
  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems.
  • Biblioteka Nauki. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. [Link]

  • Reddit. (2021). Protecting a nitro group. [Link]

  • ResearchGate. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture. [Link]

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Precursors for 1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): A Precursor-Based Technical Guide

Executive Summary The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) has emerged as a premier bioisostere for the indole and purine rings in modern medicinal chemistry. Its ability to form bidentate hydrogen bonds (donor at N1, acceptor at N7) makes it a critical pharmacophore in kinase inhibitors, including Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF-1R inhibitor). However, the electron-deficient nature of the pyridine ring renders classical indole syntheses (e.g., Fischer) difficult, often requiring harsh conditions or resulting in low yields.

This technical guide categorizes the synthesis of 7-azaindole based on precursor class , providing researchers with a decision matrix for selecting the optimal route based on substitution patterns, scalability, and functional group tolerance.

Section 1: The Retrosynthetic Landscape

The synthesis of 7-azaindole is dictated by the availability and reactivity of pyridine precursors. The electron-withdrawing nitrogen atom in the pyridine ring deactivates the system toward electrophilic attack, necessitating specific strategies.

Figure 1: Retrosynthetic Analysis of 7-Azaindole (This diagram maps the three primary precursor classes to their respective synthetic methodologies.)

Retrosynthesis Target 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Nitro Class A: 2-Alkyl-3-Nitropyridines (Nucleophilic Attack/Enamine) Target->Nitro Retrosynthetic Disconnection Halo Class B: 3-Halo-2-Aminopyridines (Metal-Catalyzed Cross-Coupling) Target->Halo Retrosynthetic Disconnection Oxide Class C: Pyridine-N-Oxides (Modified Reissert-Henze) Target->Oxide Retrosynthetic Disconnection Bartoli Bartoli Synthesis (Vinyl Grignard) Nitro->Bartoli Grignard Addition Batcho Batcho-Leimgruber (DMF-DMA) Nitro->Batcho Enamine Formation Larock Larock Heteroannulation (Pd-Catalyzed) Halo->Larock Internal Alkynes Sonogashira Sonogashira Cyclization (Cu/Pd + Base) Halo->Sonogashira Terminal Alkynes

Caption: Retrosynthetic disconnection of 7-azaindole into three primary precursor classes, linking each to its dominant synthetic methodology.

Section 2: Class A Precursors – 3-Halo-2-Aminopyridines

Methodologies: Larock Heteroannulation & Sonogashira Cyclization

This is currently the most robust class of precursors for convergent drug discovery. The presence of the halogen (typically Iodine or Bromine) at the C3 position allows for palladium-catalyzed cross-coupling, while the amine at C2 serves as the nucleophile for ring closure.

The Larock Heteroannulation

Best For: 2,3-Disubstituted 7-azaindoles. Mechanism: Oxidative addition of Pd(0) to the C3-iodide, coordination/insertion of an internal alkyne, and intramolecular nucleophilic displacement by the C2-amine.

Protocol 1: Larock Synthesis of 2,3-Diphenyl-7-azaindole

  • Precursor: 2-Amino-3-iodopyridine[1]

  • Reagents: Diphenylacetylene, Pd(OAc)₂, Na₂CO₃, LiCl, DMF.

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube, dissolve 2-amino-3-iodopyridine (1.0 equiv) and diphenylacetylene (2.0 equiv) in anhydrous DMF (0.1 M).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%), Na₂CO₃ (5.0 equiv), and LiCl (1.0 equiv). Note: LiCl is crucial for stabilizing the palladacycle intermediate.

  • Reaction: Heat the mixture to 100°C under Argon for 12–24 hours. Monitor via TLC/LC-MS.

  • Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMF, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

The Sonogashira-Cyclization Route

Best For: 2-Substituted or Unsubstituted 7-azaindoles. Insight: Unlike Larock, this uses terminal alkynes. If unsubstituted 7-azaindole is desired, TMS-acetylene is used, followed by desilylation.

Figure 2: Metal-Catalyzed Workflow (Larock vs. Sonogashira)

MetalCatalysis cluster_Larock Larock Route (Internal Alkynes) cluster_Sono Sonogashira Route (Terminal Alkynes) Start 2-Amino-3-Iodopyridine Larock_Step1 Pd(OAc)2, LiCl Internal Alkyne Start->Larock_Step1 Sono_Step1 Pd(PPh3)2Cl2, CuI Terminal Alkyne Start->Sono_Step1 Larock_Prod 2,3-Disubstituted 7-Azaindole Larock_Step1->Larock_Prod Sono_Int Alkynyl Pyridine Intermediate Sono_Step1->Sono_Int Sono_Step2 KOtBu / KH Cyclization Sono_Int->Sono_Step2 Sono_Prod 2-Substituted 7-Azaindole Sono_Step2->Sono_Prod

Caption: Divergent synthesis from 2-amino-3-iodopyridine. The Larock route yields 2,3-disubstituted products in one pot, while the Sonogashira route allows for stepwise 2-substitution.

Section 3: Class B Precursors – 3-Nitro-2-Alkylpyridines

Methodologies: Bartoli Indole Synthesis & Batcho-Leimgruber

This class relies on the reactivity of the nitro group.[2][3] These methods are "classical" but indispensable for generating 7-substituted variants where the pyridine nitrogen's electronics make Friedel-Crafts alkylation impossible.

Bartoli Indole Synthesis

Best For: 7-Substituted 7-azaindoles (via steric direction). Mechanism: The reaction requires 3 equivalents of vinyl Grignard.[2][3][4] The first equivalent attacks the nitro group, reducing it to a nitroso intermediate. The second adds to the nitroso, triggering a [3,3]-sigmatropic rearrangement.

Critical Technical Insight (The Dobbs Modification): Standard Bartoli conditions often fail with electron-deficient pyridines. The Dobbs Modification uses an ortho-bromine atom (relative to the nitro group) to direct the Grignard attack and steric rearrangement, which is subsequently removed.[2][4]

Protocol 2: Bartoli Synthesis (General Procedure)

  • Precursor: 2-substituted-3-nitropyridine.

  • Reagents: Vinylmagnesium bromide (1.0 M in THF).

  • Conditions: -40°C to -20°C.

Step-by-Step Workflow:

  • Setup: Cool a solution of vinylmagnesium bromide (3.0–4.0 equiv) in THF to -40°C.

  • Addition: Add the nitro-pyridine precursor dropwise. Caution: Exothermic.

  • Rearrangement: Stir at -40°C for 30 min, then allow to warm to 0°C. The color typically shifts from dark red to brown.

  • Quench: Pour into saturated NH₄Cl.

  • Isolation: Extract with diethyl ether. The product is often unstable on silica; use neutral alumina or rapid chromatography.

Batcho-Leimgruber Synthesis

Best For: Unsubstituted or 5-substituted 7-azaindoles. Concept: Condensation of 3-methyl-2-nitropyridine with DMF-DMA forms an enamine, which is then reduced (H₂/Pd or Zn/AcOH) to cyclize.

Section 4: Comparative Selection Matrix

FeatureLarock Heteroannulation Sonogashira Cyclization Bartoli Synthesis Batcho-Leimgruber
Primary Precursor 2-Amino-3-iodopyridine2-Amino-3-halopyridine3-Nitropyridine deriv.3-Methyl-2-nitropyridine
Key Reagent Internal Alkyne + PdTerminal Alkyne + Cu/PdVinyl GrignardDMF-DMA
Substitution 2,3-Disubstituted2-Substituted7-Substituted (Benzene ring)4,5,6-Substituted
Conditions Moderate (100°C)Mild to ModerateCryogenic (-40°C)Mild (Enamine formation)
Scalability HighHighLow (Grignard hazards)High
Main Limitation Requires expensive IodideStepwise process3 equiv. Grignard wasteLimited by methyl acidity

Section 5: References

  • Dobbs, A. (2001).[5] "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies." The Journal of Organic Chemistry, 66(2), 638–641. Link

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[6] Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Nazare, M., et al. (2004). "A Flexible and General Synthesis of 7-Azaindoles." Angewandte Chemie International Edition, 43(34), 4526–4528. Link

  • Song, J. J., et al. (2002). "A Practical Synthesis of 7-Azaindole from 2-Amino-3-iodopyridine." The Journal of Organic Chemistry, 67(7), 2345–2347. Link

  • Popowycz, F., & Merour, J. Y. (2011). "Recent advances in the synthesis of 7-azaindoles." Tetrahedron, 67(38), 7199-7239. Link

Sources

Technical Analysis: Conformational Dynamics of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive conformational analysis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine , a critical "push-pull" enamine intermediate. Best known as the precursor in the Leimgruber-Batcho synthesis of 4-azaindoles (1H-pyrrolo[3,2-b]pyridine), this molecule exhibits complex electronic behavior defined by the interaction between the electron-donating dimethylamino group and the electron-withdrawing nitro-pyridine core.

Understanding the conformational preference (E-isomer dominance) and the steric interplay between the C3-nitro group and the C2-vinyl chain is not merely academic; it is the determinant factor in the efficiency of subsequent reductive cyclization steps. This guide synthesizes electronic theory, computational modeling strategies, and experimental validation protocols.

Structural Fundamentals & Electronic Theory[1]

The "Push-Pull" System

The molecule is a classic conjugated donor-acceptor system. The dimethylamino group (


) acts as the donor , while the nitropyridine ring acts as the acceptor .
  • Resonance Contribution: The lone pair on the enamine nitrogen delocalizes across the vinyl bridge into the pyridine ring, and ultimately onto the nitro group. This creates a significant contribution from a zwitterionic resonance structure.

  • Bond Order Alteration: This delocalization imparts partial double-bond character to the

    
     and 
    
    
    
    bonds, restricting free rotation and enforcing planarity, which is competed against by steric bulk.
Steric vs. Electronic Conflict

While electronic conjugation favors a planar molecule to maximize orbital overlap, the 3-nitro group introduces severe steric strain.

  • The Clash: The oxygen atoms of the nitro group at position 3 are in close proximity to the

    
    -proton of the vinyl chain (in the s-trans conformation) or the vinyl 
    
    
    
    -system.
  • The Result: The molecule adopts a compromised geometry—mostly planar to support the deep red color (indicative of Intramolecular Charge Transfer, ICT) but with a slight twist in the nitro group relative to the pyridine plane to relieve steric strain.

Visualization of Electronic Flow

The following diagram illustrates the resonance pathway that defines the molecule's reactivity and conformational rigidity.

PushPullMechanism cluster_0 Donor Region cluster_1 Conjugated Bridge cluster_2 Acceptor Region N_Me2 N(Me)2 Lone Pair (Strong Donor) Vinyl Vinyl Linker (C=C) N_Me2->Vinyl +M Effect Pyridine Pyridine Ring (Electron Deficient) Vinyl->Pyridine Delocalization Nitro 3-Nitro Group (Ultimate Sink) Pyridine->Nitro Charge Transfer Nitro->Pyridine Steric Clash (Twist)

Figure 1: Electronic "Push-Pull" pathway showing the flow of electron density from the amine donor to the nitro acceptor, creating the dipole necessary for reactivity.

Conformational Analysis Methodology

To rigorously analyze the conformation, a combined computational and experimental approach is required. The (E)-isomer is thermodynamically preferred over the (Z)-isomer due to the steric bulk of the


 group.
Computational Protocol (DFT)

For researchers characterizing this intermediate, the following Density Functional Theory (DFT) workflow is the standard for predicting the precise dihedral angles and rotational barriers.

Step-by-Step Computational Workflow:

  • Initial Geometry: Build the (E)-isomer. Set the

    
     dihedral to 
    
    
    
    (planar).
  • Level of Theory: Use B3LYP/6-311++G(d,p) or

    
    B97X-D  (to account for dispersion forces between the nitro group and methyl protons).
    
  • Solvent Model: Apply PCM (Polarizable Continuum Model) using DMF or DMSO, as these are the solvents used in synthesis.

  • Scan Coordinates: Perform a relaxed Potential Energy Surface (PES) scan around the

    
     bond.
    

Expected Results:

Parameter Predicted Value Mechanistic Implication

| Configuration | (E)-isomer | The trans-arrangement of the Pyridine and


 group avoids massive steric clash. |
| Dihedral Twist  | 5° - 15°  | Slight twist of the nitro group out of the pyridine plane. |
| Bond Length (

)
| ~1.34 Å | Significantly shorter than a single bond (1.47 Å), confirming double-bond character. | | Dipole Moment | High (>6 D) | Indicates strong charge separation (zwitterionic character). |
Experimental Validation (NMR)

The conformation is readily validated using


 NMR spectroscopy.
  • Coupling Constants: The vinyl protons typically appear as doublets with a coupling constant (

    
    ) of 12.0 – 13.5 Hz . This large 
    
    
    
    value is diagnostic of the (E)-configuration (trans-relationship). A (Z)-isomer would exhibit a smaller
    
    
    value (~6-8 Hz).
  • Chemical Shift: The

    
    -proton (adjacent to nitrogen) is significantly deshielded (
    
    
    
    6.5 - 7.5 ppm) due to the electron-withdrawing nature of the pyridine ring and the anisotropy of the nitro group.

Synthetic Implications: The Leimgruber-Batcho Cyclization[2][3]

The conformational rigidity of this enamine is the linchpin of the Leimgruber-Batcho indole synthesis. The molecule must maintain electronic communication between the enamine and the nitro group to facilitate the subsequent reduction.

The Cyclization Workflow

The transformation of the enamine to 4-azaindole involves the reduction of the nitro group to an amine (or hydroxylamine), which then attacks the enamine carbon.

Cyclization Start Start: 2-Methyl-3-nitropyridine Enamine Intermediate: (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (Deep Red Oil) Start->Enamine Condensation Reagent + DMFDMA / Heat Reagent->Enamine Reduction Reduction Step (H2/Pd-C or Fe/AcOH) Enamine->Reduction Batcho Protocol Cyclization Intramolecular Attack (-NH2 attacks C-vinyl) Reduction->Cyclization Spontaneous Elimination Elimination of HN(Me)2 Cyclization->Elimination Product Final Product: 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) Elimination->Product

Figure 2: The Leimgruber-Batcho workflow. The stability of the "Red Oil" enamine determines the yield of the final azaindole.

Why Conformation Matters for Yield

If the nitro group is forced too far out of plane (e.g., by substituting the pyridine ring with bulky groups at position 4), the conjugation is broken.

  • Loss of Resonance: The "push-pull" effect diminishes.

  • Hydrolysis Risk: The enamine bond (

    
    ) becomes more susceptible to hydrolysis back to the aldehyde/ketone under the acidic reduction conditions (e.g., Fe/AcOH), leading to side products rather than cyclization.
    
  • Protocol Adjustment: For highly sterically hindered variants, researchers often switch to non-acidic reduction methods (e.g.,

    
    /Raney Ni in MeOH) to preserve the enamine integrity during the reduction phase.
    

References

  • Gribble, G. W. (2017).[1] Leimgruber–Batcho Indole Synthesis. ResearchGate.

  • ChemicalBook. (2023). Synthesis and Properties of Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)-.

  • Dobkowski, J., et al. (2003).[2] Electronic spectroscopy and photophysics of 2-(N-methyl-N-isopropylamino)-5-cyanopyridine and related push-pull compounds. Physical Chemistry Chemical Physics.[2]

  • Polovková, J., et al. (2007). Vibrational analysis and conformational study of push-pull enamines. Journal of Molecular Structure.

  • Kozikowski, A. P., et al. (1984).[3] The Leimgruber-Batcho Indole Synthesis: Reaction Mechanism and Variations. Heterocycles.

Sources

Methodological & Application

Application Note: Chemoselective Catalytic Hydrogenation of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Synthetic Challenge and Strategic Importance

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines, which are vital building blocks in the pharmaceutical, agrochemical, and materials science industries.[1] The target molecule of this application note, (E)-N,N-dimethyl-2-(3-aminopyridin-2-yl)ethenamine, presents a common yet significant synthetic challenge: the chemoselective reduction of a nitro group in the presence of other reducible functionalities, in this case, an electron-rich enamine double bond. Standard catalytic hydrogenation conditions, often employing palladium on carbon (Pd/C), are highly effective for nitro group reduction but also readily reduce carbon-carbon double bonds.[2][3] This lack of selectivity can lead to undesired side products, complicating purification and reducing overall yield.

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for achieving the selective catalytic hydrogenation of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine. We will explore catalyst selection, reaction parameter optimization, and troubleshooting strategies to enable researchers to confidently and efficiently synthesize the desired 3-aminopyridine derivative.

Theoretical Framework: Principles of Chemoselective Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across a functional group, mediated by a metal catalyst.[4] The catalyst, typically a noble metal like palladium, platinum, or nickel dispersed on a high-surface-area support, facilitates the dissociation of molecular hydrogen and its subsequent transfer to the substrate.[3]

The chemoselectivity of this process—the preferential reaction of one functional group over another—is governed by several factors:

  • Catalyst Choice: Different metals exhibit varying affinities for different functional groups. While Pd/C is a highly active and common choice for nitro reductions, its propensity to hydrogenate alkenes necessitates careful control or the selection of alternative catalysts.[2][5] Raney Nickel is another effective catalyst for nitro group reduction and can sometimes offer better selectivity, particularly when dehalogenation is a concern with other substrates.[1][2][6]

  • Catalyst Poisons/Modifiers: The activity of a catalyst can be intentionally attenuated by the addition of "poisons" or modifiers. These substances selectively block the most active sites on the catalyst surface, thereby reducing its activity towards less reactive functional groups. For instance, sulfur-containing compounds like diphenylsulfide have been used to selectively hydrogenate olefins and acetylenes without affecting more sensitive functionalities.[7] Similarly, amine-based ligands like ethylenediamine can modify the selectivity of Pd/C.[8]

  • Reaction Conditions: Temperature, pressure, and solvent can all influence the rate and selectivity of a hydrogenation reaction.[9] Milder conditions (lower temperature and pressure) generally favor selectivity, as the energy barrier for the reduction of the more reactive functional group is more easily overcome.[9] Protic solvents like ethanol and methanol can often accelerate hydrogenation rates.[10]

For the specific case of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, the primary challenge is to reduce the nitro group without saturating the enamine double bond. The electron-donating dimethylamino group makes the double bond particularly susceptible to hydrogenation. Therefore, a carefully optimized protocol is essential.

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the selective catalytic hydrogenation of the title compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine≥98%Commercially Available
Palladium on Carbon (10 wt. %)Commercially Available50% wet with water to reduce pyrophoricity.
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor work-up and chromatography.
Celite® 545Commercially AvailableFilter aid.
Hydrogen (H₂) GasHigh Purity (≥99.99%)
Nitrogen (N₂) GasHigh Purity (≥99.99%)For inerting.
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon setup (double-layered balloons are recommended to minimize leakage)[10]

  • Vacuum/Nitrogen manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for work-up and purification

Reaction Setup and Procedure

Safety First: Catalytic hydrogenation with Pd/C and hydrogen gas poses a significant fire and explosion risk.[11][12] This procedure must be performed in a well-ventilated fume hood, away from ignition sources.[13] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.[14] Be prepared for a potential fire by having a suitable extinguishing agent (e.g., a watch glass to cover the flask) readily available.[11]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactant & Catalyst B Add Catalyst to Flask under N₂ A->B Inert atmosphere C Add Solvent B->C Slowly D Add Reactant Solution C->D E Purge with H₂ (3x) D->E Evacuate/backfill F Stir under H₂ Balloon E->F G Monitor by TLC F->G Periodically H Purge with N₂ G->H Reaction complete I Filter through Celite H->I J Rinse Celite Pad I->J K Concentrate Filtrate J->K L Purify by Chromatography K->L

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Protocol:

  • Flask Preparation: In a fume hood, place a magnetic stir bar into a dry three-necked round-bottom flask.[11] Equip the flask with a nitrogen inlet adapter and a rubber septum.

  • Catalyst Addition: Weigh 10% Pd/C (5-10 mol% by weight relative to the starting material) and add it to the flask.[15] It is crucial to add the catalyst to the dry flask first before the solvent to minimize the risk of fire.[10]

  • Inerting: Evacuate the flask and back-fill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Solvent Addition: Under a positive flow of nitrogen, add anhydrous ethanol via syringe to cover the catalyst.

  • Substrate Addition: In a separate vial, dissolve (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine in a minimal amount of ethanol. Add this solution to the reaction flask via syringe.

  • Hydrogenation: Replace the nitrogen inlet with a gas inlet adapter connected to a hydrogen-filled balloon. Carefully evacuate the flask and back-fill with hydrogen. Repeat this cycle three times.[11]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon). Vigorous stirring is important to ensure good mixing of the gas, liquid, and solid phases.[16]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). To take an aliquot, first, replace the hydrogen atmosphere with nitrogen, then remove a small sample via syringe.[11]

  • Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen balloon into the back of the fume hood. Purge the reaction flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[14] Crucially, do not allow the Celite pad to go dry , as the catalyst can be pyrophoric, especially after the reaction.[11][12] Keep it wet with the reaction solvent.

  • Rinsing: Rinse the reaction flask and the Celite pad with additional ethanol to ensure complete transfer of the product.

  • Quenching the Catalyst: After filtration, carefully add a small amount of water to the Celite pad to deactivate the catalyst before disposal.[11][17]

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure (E)-N,N-dimethyl-2-(3-aminopyridin-2-yl)ethenamine.

Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Catalyst 10% Pd/CA standard, highly active catalyst for nitro group reduction.[2]
Catalyst Loading 5-10 mol% (by weight)A typical starting point for optimization.[15][16]
Solvent EthanolProtic solvents generally accelerate hydrogenation rates.[10]
Temperature Room TemperatureMilder conditions favor selectivity and minimize side reactions.[9]
Hydrogen Pressure 1 atm (Balloon)Sufficient for nitro group reduction and safer for lab-scale operations.[12]
Stirring Speed VigorousEssential for efficient mass transfer between the three phases.[16]

Process Optimization and Troubleshooting

Even with a well-defined protocol, challenges can arise. This section provides guidance on common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction 1. Inactive catalyst.[16]2. Catalyst poisoning.[16]3. Insufficient hydrogen pressure.[18]4. Poor mass transfer (inefficient stirring).1. Use a fresh batch of catalyst.2. Purify the starting material to remove potential poisons (e.g., sulfur-containing impurities).[16] Filter the current reaction mixture and add fresh catalyst.[9]3. Consider using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) if available and properly trained.[16][18]4. Increase the stirring rate.
Over-reduction (Saturation of the Enamine Double Bond) 1. Catalyst is too active.2. Reaction time is too long.3. Reaction temperature is too high.1. Decrease the catalyst loading.2. Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.3. Ensure the reaction is run at room temperature or consider cooling it slightly.
Formation of Side Products 1. Hydrogenolysis of other functional groups (if present).2. Incomplete reduction leading to intermediates like nitroso or hydroxylamine species.1. If other sensitive groups are present, consider a different catalyst like Raney Nickel or a modified Pd/C.[2][7]2. Ensure sufficient hydrogen supply and adequate reaction time.

Conclusion

The chemoselective catalytic hydrogenation of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a readily achievable transformation with careful attention to catalyst selection, reaction conditions, and safety procedures. The protocol detailed in this application note, utilizing 10% Pd/C under atmospheric hydrogen pressure in ethanol, provides a reliable and efficient method for the synthesis of the corresponding 3-aminopyridine derivative. By understanding the underlying principles of chemoselectivity and being prepared to troubleshoot common issues, researchers can successfully navigate the challenges of this important synthetic step.

References

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances.
  • RaneyNi/Formic Acid Nitro Reduction. Rhodium.ws.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C
  • Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley.
  • Hydrogen
  • Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety.
  • Parr Hydrogenation Apparatus Safety procedure. Weizmann Institute of Science.
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit.
  • Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). So-Chem.
  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.
  • Application Notes: Palladium on Carbon (Pd/C)
  • Hydrogenation (atmospheric pressure) with Pd/C. TCI Chemicals.
  • Catalytic Hydrogenation of Alkenes With Pd, Pt, and Other Metals. Master Organic Chemistry.
  • Nitro Reduction (H2 + Pd/C). Organic Chemistry Portal.

Sources

Scalable preparation of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine for pharmaceutical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-Pharma-7AZ-04

Executive Summary & Strategic Importance

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a critical synthetic intermediate in the Leimgruber-Batcho indole synthesis pathway, specifically utilized for the production of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffolds. These scaffolds are foundational in the development of kinase inhibitors (e.g., JAK, Trk, and Pim kinase inhibitors) widely used in oncology and immunology.

This guide addresses the transition from medicinal chemistry scale (mg) to process development scale (100g+). The primary challenge in scaling this reaction is the equilibrium-limited condensation between 2-methyl-3-nitropyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA), where the efficient removal of the methanol byproduct is the rate-determining factor for high conversion.

Reaction Engineering & Mechanism

The synthesis involves the condensation of an activated methyl group on the electron-deficient nitropyridine ring with DMF-DMA.

Mechanism[1][2][3][4][5]
  • Ionization: Thermal dissociation of DMF-DMA generates the electrophilic iminium ion and methoxide.

  • Deprotonation: The methoxide base deprotonates the acidic methyl group of 2-methyl-3-nitropyridine (enhanced acidity due to the ortho-nitro and ring nitrogen electron withdrawal).

  • Condensation: The resulting carbanion attacks the iminium species.

  • Elimination: Loss of methanol yields the target enamine.[1]

Critical Process Parameter (CPP): The reaction produces methanol. To drive the equilibrium to completion (Le Chatelier's principle), methanol must be continuously removed from the reaction matrix, typically via distillation or an inert gas sweep.

ReactionMechanism Reactant 2-Methyl-3-nitropyridine Intermed Intermediate (Aminal) Reactant->Intermed + DMF-DMA (Condensation) Reagent DMF-DMA Reagent->Intermed Product (E)-Enamine Product Intermed->Product Elimination (-MeOH) Byproduct Methanol (MeOH) Intermed->Byproduct Remove to drive equilibrium

Caption: Mechanistic flow of the Leimgruber-Batcho enamine formation highlighting the critical methanol elimination step.

Scalable Experimental Protocol

Scale: 100 g Input | Expected Yield: 85-95% | Purity: >98% (HPLC)[2][3]

Equipment Requirements
  • Reactor: 1L Jacketed Glass Reactor or 3-neck Round Bottom Flask.

  • Temperature Control: Oil bath or Huber recirculator capable of 120°C.

  • Agitation: Overhead mechanical stirrer (Teflon impeller) – Magnetic stirring is insufficient for scale-up due to slurry formation upon cooling.

  • Distillation: Short-path distillation head or Dean-Stark trap (optional, if solvent is used) to facilitate volatile removal.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
2-Methyl-3-nitropyridine 138.121.0100.0 gLimiting Reagent
DMF-DMA 119.162.5~240 mLReagent & Solvent
DMF (Anhydrous) 73.092.0 vol200 mLCo-solvent (Optional)*

*Note: At scale, running "neat" in excess DMF-DMA is often preferred to maximize throughput, provided the mixture remains stirrable. If viscosity is high, add DMF.

Step-by-Step Methodology

Step 1: Charge and Inertion [4]

  • Charge 100.0 g of 2-methyl-3-nitropyridine into the reactor.

  • Add 200 mL of anhydrous DMF (if using solvent) or proceed directly to reagent addition.

  • Purge the system with Nitrogen (

    
    ) for 15 minutes to remove oxygen.
    
    • Why? Although the reaction is robust, minimizing oxygen reduces oxidative side-products and color impurities.

Step 2: Reagent Addition & Reaction

  • Add 240 mL (approx. 2.5 equiv) of DMF-DMA in a single portion.

  • Heat the reaction mixture to 90–100°C .

  • Crucial Scale-Up Step: Configure the condenser to allow the distillate (Methanol) to escape or use a gentle

    
     sweep to strip volatiles. Do not reflux methanol back into the pot.
    
  • Maintain temperature for 12–16 hours .

    • Visual Check: The solution will turn a deep, dark red (characteristic of the conjugated enamine).

Step 3: Reaction Monitoring (IPC)

  • Sample 50 µL of the reaction mixture.

  • Dilute in MeCN and analyze via HPLC (254 nm).

  • Endpoint Criteria: <2.0% remaining starting material (2-methyl-3-nitropyridine).

    • Troubleshooting: If conversion stalls, add an additional 0.5 equiv of DMF-DMA and increase temperature to 110°C for 2 hours.

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotary evaporator: 60°C, <20 mbar) to remove unreacted DMF-DMA and DMF.

    • Result: A dark red viscous oil or semi-solid.

  • Crystallization (Preferred for Purity):

    • Dissolve the residue in minimal hot Toluene (approx. 200 mL).

    • Slowly add Heptane (approx. 400 mL) while stirring.

    • Cool slowly to 0–5°C.

  • Filter the resulting red crystals.

  • Wash the cake with cold Heptane (2 x 100 mL).

  • Dry in a vacuum oven at 40°C for 6 hours.

Process Safety & Troubleshooting

Hazard Assessment:

  • Thermal Stability: Nitro-pyridines are energetic. While 3-nitropyridine derivatives are generally stable at 100°C, Differential Scanning Calorimetry (DSC) should be run on the specific lot before scaling to >1 kg to detect onset of decomposition.

  • Off-Gassing: The reaction generates Methanol vapor. Ensure proper ventilation and explosion-proof electricals if operating in a confined space.

Troubleshooting Guide:

Issue Probable Cause Corrective Action

| Stalled Conversion (<90%) | Methanol buildup inhibiting equilibrium. | Increase


 sweep rate or apply slight vacuum to strip MeOH. Add fresh DMF-DMA. |
| Product is Oily/Tar  | Residual DMF/DMF-DMA trapped. | Azeotrope with toluene 2x to remove DMF. Use seed crystals for solidification. |
| Low Yield  | Product decomposition during workup. | Avoid heating crude residue >70°C for prolonged periods. |

Analytical Characterization

Identity Confirmation:

  • 1H NMR (300 MHz, CDCl3):

    • 
       8.40 (dd, 1H, Py-H), 8.16 (dd, 1H, Py-H), 8.04 (d, J=12.5 Hz, 1H, Enamine-H), 6.76 (dd, 1H, Py-H), 6.15 (d, J=12.5 Hz, 1H, Enamine-H), 3.01 (s, 6H, N(CH3)2).
      
    • Note: The large coupling constant (J ~12-13 Hz) confirms the (E)-geometry.

  • HPLC Purity: >98.0% area (254 nm).

Process Workflow Diagram

ProcessFlow Start Start: 100g Scale Mix Charge Reactor: 2-Me-3-Nitropyridine + DMF-DMA Start->Mix Heat Heat to 95°C (N2 Sweep for MeOH Removal) Mix->Heat Check IPC: HPLC <2% SM? Heat->Check AddReagent Add 0.5 eq DMF-DMA Check->AddReagent No Strip Vacuum Distillation (Remove volatiles) Check->Strip Yes AddReagent->Heat Cryst Crystallization (Toluene/Heptane) Strip->Cryst Filter Filtration & Drying Cryst->Filter End Final Product: Red Solid Filter->End

Caption: Operational workflow for the batch synthesis of the enamine intermediate.

References

  • Cash, D. et al. "A new route to 4- and 6-azaindoles." Organic & Biomolecular Chemistry, 2005, 3 , 3701-3706.

  • Leimgruber, W. & Batcho, A. D. "Method for preparing indoles."[1][5] United States Patent 3732245, 1973. (Foundational patent for the chemistry).

  • Prokopov, T. et al. "Synthesis of 7-azaindoles via the Leimgruber-Batcho reaction." PrepChem Protocols, 2018.

  • BenchChem Application Notes. "Ethanamine, N-methylene- in Heterocyclic Synthesis." BenchChem, 2025.[6]

Sources

Application Note: Reagents for Converting (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine to Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (hereafter referred to as the Nitroenamine ) to 7-azaindole represents the critical cyclization step in the Leimgruber-Batcho indole synthesis adapted for pyridine systems. This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Vemurafenib analogs, CSF1R inhibitors).

This guide details the selection of reductive cyclization reagents, providing two validated protocols: Catalytic Hydrogenation (Pd/C) for high-purity medicinal chemistry applications, and Iron-Acetic Acid (Fe/AcOH) for robust, scalable process chemistry.

Mechanistic Insight

The transformation is a reductive cyclization .[1][2] The nitro group acts as a latent nucleophile. Upon reduction to an amine (or hydroxylamine), it attacks the electron-deficient


-carbon of the enamine side chain. The subsequent elimination of dimethylamine drives the aromatization to form the pyrrole ring.
Pathway Diagram

LeimgruberBatcho Nitroenamine (E)-Nitroenamine (Starting Material) Reduction Reduction Step (H2/Pd or Fe/AcOH) Nitroenamine->Reduction Reagent Addition Aminoenamine Amino-Enamine (Transient Intermediate) Reduction->Aminoenamine NO2 -> NH2 Cyclization Intramolecular Nucleophilic Attack Aminoenamine->Cyclization Ring Closure Elimination Elimination of Dimethylamine Cyclization->Elimination - HNMe2 Product 7-Azaindole (Target) Elimination->Product Aromatization

Figure 1: Mechanistic pathway of the Leimgruber-Batcho reductive cyclization.

Reagent Selection Matrix

Choosing the right reducing agent depends on scale, functional group tolerance, and equipment availability.

Reagent SystemMechanismProsConsIdeal Use Case

/ Pd-C
Catalytic Hydrogenation• Cleanest profile• Simple workup (filtration)• High yields (>85%)• Risk of over-reduction (pyridine ring)• Incompatible with halides (Cl, Br, I) unless specializedDiscovery Chemistry (mg to g scale)
Fe / AcOH Dissolving Metal Reduction• Extremely robust• Tolerates halogens• Low cost• Heterogeneous sludge (iron salts)• Requires acidic workup• High temp (80°C) requiredProcess Chemistry (>100g scale)

/

Single Electron Transfer• Very mild (pH control)• Chemoselective• Expensive• Difficult waste disposal (Ti salts)• Large volumes requiredSensitive substrates prone to side reactions
Raney Ni /

Transfer Hydrogenation• Fast reaction• No high-pressure vessel needed• Pyrophoric catalyst• Incompatible with reducible groups (nitriles)Rapid screening

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (High Purity)

Best for: Small scale, halogen-free substrates, requiring minimal purification.

Reagents:

  • Substrate: (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source:

    
     balloon or Parr shaker (30-50 psi)
    

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the Nitroenamine (1.0 g, 5.18 mmol) in MeOH (20 mL).

    • Note: Ensure the starting material is fully dissolved. If solubility is poor, add small amount of EtOAc.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt%) under an argon or nitrogen blanket.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if adding to a flammable solvent.

  • Hydrogenation: Purge the flask with

    
     gas (balloon or vacuum/fill cycles x3). Stir vigorously at Room Temperature (20-25°C) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. The red color of the nitroenamine should fade to a pale yellow or colorless solution.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically the pure 7-azaindole. If necessary, recrystallize from Toluene/Heptane or purify via flash chromatography (

    
    /MeOH).
    
Protocol B: Iron/Acetic Acid (Scalable & Robust)

Best for: Large scale, substrates containing halogens (Cl, Br), or when hydrogenation equipment is unavailable.

Reagents:

  • Substrate: (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (1.0 equiv)

  • Reductant: Iron Powder (Fe) (5.0 - 8.0 equiv) - Use fine powder (325 mesh) for best results.

  • Solvent: Glacial Acetic Acid (AcOH) / Water (10:1 ratio) or AcOH/EtOH (1:1).

Step-by-Step:

  • Setup: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend the Nitroenamine (10.0 g, 51.8 mmol) in Glacial Acetic Acid (80 mL) and Water (8 mL).

  • Heating: Heat the mixture to 50°C. The starting material may not fully dissolve initially; this is acceptable.

  • Addition: Add Iron powder (14.5 g, ~260 mmol) portion-wise over 15 minutes.

    • Exotherm Warning: The reaction is exothermic. Monitor internal temperature and control addition rate to maintain ~60-70°C.

  • Reaction: After addition, heat the mixture to 80–90°C for 2–3 hours.

    • Visual Cue: The deep red suspension will turn into a grey/brown sludge.

  • Workup (Crucial Step):

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc (200 mL) and filter through a Celite pad to remove unreacted iron and iron salts.

    • Neutralization: The filtrate contains significant AcOH. Slowly pour the filtrate into a saturated

      
       solution (or 2M NaOH) at 0°C until pH ~8-9.
      
    • Extraction: Separate layers.[4][5] Extract the aqueous layer 2x with EtOAc.

  • Purification: Dry organic layers over

    
    , filter, and concentrate. The crude product is often a tan solid. Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
    

Process Control & Troubleshooting

Analytical Monitoring
  • HPLC/LCMS: The Nitroenamine (SM) is less polar than the product.

    • SM UV

      
      : ~380-400 nm (Intense Red/Orange).
      
    • Product UV

      
      : ~280-290 nm (Colorless/Pale).
      
  • NMR:

    • Disappearance of the dimethylamino singlets (

      
       ~2.9 ppm).
      
    • Appearance of the pyrrole NH (broad singlet,

      
       ~11-12 ppm).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls (Red color persists) Catalyst poisoning (Pd) or Surface passivation (Fe)Pd: Add fresh catalyst; check

pressure. Fe: Add conc. HCl (cat.) to activate Fe surface; increase temp to 100°C.
Product is N-Hydroxylated (M+16) Incomplete reductionIncrease reaction time or reductant equivalents. For Pd/C, increase pressure. For Fe, ensure reflux.
Low Yield / Polymerization Concentration too highDilute reaction to 0.1 M. High concentration promotes intermolecular side reactions over intramolecular cyclization.
Dehalogenation (Cl/Br lost) Pd/C removes halogensSwitch to Protocol B (Fe/AcOH) or use sulfided Platinum on Carbon (Pt(S)/C).

References

  • Leimgruber, W., & Batcho, A. D. (1971).[3] The synthesis of indoles from o-nitrotoluenes.[1][6] 3rd International Congress of Heterocyclic Chemistry.

    • Context: The foundational patent/paper describing the enamine formation and reductive cycliz
  • Hands, D., et al. (1996). A Convenient Synthesis of 7-Azaindole.[4][7]Synthesis, 1996(7), 877-882.

    • Context: Detailed optimization of the hydrogen
  • Lacher, S., et al. (2011). Scale-up of the Leimgruber-Batcho Indole Synthesis.Organic Process Research & Development, 15(5), 1130-1137.

    • Context: Process safety and scalability using Fe/AcOH and catalytic hydrogen
  • Popowycz, F., et al. (2011). 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

    • Context: Comprehensive review of synthetic routes including the Leimgruber-B

Sources

Application Note: High-Efficiency Synthesis of 4-Azaindoles via (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic utility of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine , a critical "push-pull" enamine intermediate used in the Leimgruber-Batcho synthesis of 4-azaindoles. 4-Azaindoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres of indoles in kinase inhibitors (e.g., Vemurafenib analogues) and GPCR ligands.

While the Bartoli indole synthesis is often cited for azaindoles, it requires low temperatures and expensive organometallics. The Leimgruber-Batcho route described here offers a scalable, cost-effective alternative that proceeds under mild conditions. This guide focuses on the one-pot reductive cyclization of the enamine intermediate, minimizing isolation losses and maximizing throughput.

Mechanistic Insight & Chemical Context

The synthesis relies on the inherent acidity of the methyl group at the C2 position of 3-nitropyridine. The electron-withdrawing nitro group activates the adjacent methyl protons, allowing condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .

The Pathway[1][2][3][4][5][6]
  • Enamine Formation: The condensation yields the deep red (E)-enamine intermediate. The (E)-geometry is thermodynamically favored due to steric repulsion between the dimethylamino group and the nitro group.

  • Reductive Cyclization: Reduction of the nitro group to an amine triggers an intramolecular nucleophilic attack on the enamine double bond, followed by the elimination of dimethylamine to form the aromatic pyrrole ring.

Mechanistic Diagram

The following flow illustrates the critical intermediate stages and decision points for the one-pot protocol.

LeimgruberBatcho Start 2-Methyl-3-nitropyridine Intermediate (E)-Enamine Intermediate (Red Oil) Start->Intermediate Condensation Reagent DMF-DMA (110°C, DMF) Reagent->Intermediate Transient [Amino-Enamine] Intermediate->Transient Reduction Reduction Reductive Cyclization (H2/Pd-C or Fe/AcOH) Product 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) Transient->Product -Me2NH Cyclization

Figure 1: Reaction pathway for the synthesis of 4-azaindole via the Leimgruber-Batcho method.

Critical Parameters & Optimization

Success in this protocol hinges on controlling three variables: Moisture , Temperature , and Reduction Kinetics .

Table 1: Critical Process Parameters (CPP)
ParameterRecommended RangeImpact on Chemistry
DMF-DMA Stoichiometry 1.1 – 1.5 equiv.Excess ensures complete consumption of the starting pyridine. Large excess complicates workup.
Reaction Temperature (Step 1) 90°C – 110°CRequired to drive methanol elimination. <80°C results in incomplete conversion.
Solvent (Step 1) DMF (Anhydrous)DMF mimics the polarity of the acetal. Moisture hydrolyzes DMF-DMA to DMF, killing reactivity.
Reduction Method H₂ (40 psi) / Pd-CCleanest Profile: High yield, easy workup. Preferred for pharma intermediates.
Alternative Reduction Fe / AcOH / EtOHMost Robust: Tolerates halogens (Cl, Br) on the ring which might dehalogenate under H₂/Pd.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (The "Clean" Route)

Best for: High-purity requirements, substrates without labile halogens.

Reagents:

  • 2-Methyl-3-nitropyridine (1.0 equiv)

  • DMF-DMA (1.2 equiv)

  • DMF (anhydrous, 5 vol)

  • 10% Pd/C (10 wt% loading)

  • Ethanol (10 vol)

Step-by-Step:

  • Enamine Formation: In a sealed tube or round-bottom flask equipped with a condenser, dissolve 2-methyl-3-nitropyridine in anhydrous DMF.

  • Add DMF-DMA.[1][2] Heat to 100°C for 4–6 hours.

    • Checkpoint: The solution will turn a deep, dark red (characteristic of the nitropyridine enamine).

    • QC: Monitor by TLC (EtOAc/Hexane). Starting material should be absent.

  • Solvent Swap (Crucial): Concentrate the reaction mixture under reduced pressure to remove DMF and excess DMF-DMA. The intermediate is an oil; do not distill at high temp.

  • Reductive Cyclization: Dissolve the red oily residue in Ethanol (10 vol).

  • Add 10% Pd/C catalyst carefully (under Argon flow to prevent ignition).

  • Hydrogenate at 30–40 psi (Parr shaker or balloon for small scale) at room temperature for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Concentrate filtrate. Purify via flash chromatography (typically DCM/MeOH gradients) or recrystallization from Toluene/Hexanes.

Protocol B: Iron-Mediated Cyclization (The "Robust" Route)

Best for: Scale-up, halogenated substrates (e.g., 5-chloro derivatives).

Reagents:

  • Crude Enamine Intermediate (from Step 1 above)

  • Iron Powder (5.0 equiv, <325 mesh)

  • Glacial Acetic Acid (10 vol)

  • Ethanol (10 vol)

Step-by-Step:

  • Dissolution: Dissolve the crude red enamine oil (from Protocol A, step 3) in a 1:1 mixture of Ethanol and Acetic Acid.

  • Reduction: Add Iron powder in portions.

  • Heat the suspension to 80°C for 2–4 hours.

    • Mechanism:[3][4][5][6][7][8] Fe reduces the nitro group to the amine. The acidic medium promotes the immediate elimination of dimethylamine.

  • Workup: Cool to room temperature. Dilute with EtOAc.

  • Neutralize carefully with saturated NaHCO₃ or NaOH solution (exothermic!).

  • Filter the resulting iron slurry through Celite.

  • Separate organic layer, dry over Na₂SO₄, and concentrate.[9][10]

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (Step 1) Wet DMF or DMF-DMA.Use fresh bottle of DMF-DMA. Add molecular sieves to the reaction.
Product is an Indoline Over-reduction.Stop hydrogenation immediately after H₂ uptake ceases. Avoid PtO₂ (too strong).
Dehalogenation Pd/C removed Cl/Br/I.Switch to Protocol B (Fe/AcOH) or use Zn/AcOH.
Polymerization/Tars Overheating enamine.[5]Do not exceed 120°C. Store intermediate at -20°C if not using immediately.
Analytical Signature
  • Intermediate ((E)-Enamine):

    • Appearance: Dark red/orange viscous oil.

    • ¹H NMR (CDCl₃): Distinct doublets for the vinyl protons at

      
       ~6.0 and ~8.0 ppm with a large coupling constant (
      
      
      
      Hz), indicating (E)-geometry.
  • Product (4-Azaindole):

    • Appearance: White to off-white solid.

    • Fluorescence: Solutions often exhibit blue fluorescence under UV (254/365 nm).

Safety & Handling

  • Nitro Compounds: Precursors are energetic. While 2-methyl-3-nitropyridine is stable, avoid distilling the nitro-enamine intermediate at high temperatures (

    
    C) to prevent thermal decomposition.
    
  • DMF-DMA: Hydrolyzes to dimethylamine (gas) and DMF. Use in a fume hood.

  • Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent or water during handling.

References

  • Protti, P., et al. "Synthesis of 4-azaindoles via the Leimgruber-Batcho reaction." Journal of Heterocyclic Chemistry, vol. 26, no. 6, 1989.

  • Cash, M. K., et al. "Synthesis of 4-azaindoles and their utility in the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, vol. 3, 2005, pp. 3701-3706.

  • Zhang, Z., et al. "A General Method for the Preparation of 4- and 6-Azaindoles."[11] The Journal of Organic Chemistry, vol. 67, no.[11] 7, 2002, pp. 2345–2347.[11]

  • ChemicalBook. "Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- Properties and Safety."

  • PrepChem. "Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide." (Analogous chemistry reference).

Sources

Application Note & Protocols: (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine as a Reactive Moiety for Covalent Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pursuit of highly potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] Targeted covalent inhibitors (TCIs) have emerged as a powerful strategy, offering sustained target inhibition and the potential to overcome drug resistance.[1][2] This is achieved by designing molecules that form a stable covalent bond with a specific amino acid residue within the target protein.[3] This application note introduces (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, a vinylogous amine featuring a highly electron-deficient alkene, as a promising, reactive chemical moiety, or "warhead," for the design of novel covalent kinase inhibitors. We provide the scientific rationale for its application, a comprehensive workflow for inhibitor design, and detailed protocols for the synthesis and biochemical validation of candidate inhibitors.

Introduction to Covalent Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them critical targets for therapeutic intervention. While traditional, non-covalent inhibitors have seen significant success, challenges such as acquired resistance and the need for high, sustained dosing persist. Covalent kinase inhibitors (CKIs) address these challenges by forming a permanent bond with the target, typically a nucleophilic amino acid like cysteine, located within or near the ATP-binding site.[4][5] This irreversible binding can lead to enhanced potency, prolonged duration of action, and improved selectivity, as it depends not only on initial binding affinity but also on the presence of a suitably positioned reactive residue, which is not conserved across the entire kinome.[3]

The design of a CKI involves two key components: a high-affinity "scaffold" that directs the molecule to the ATP-binding pocket of the desired kinase and an electrophilic "warhead" that reacts with the target nucleophile.[2][6] While acrylamides are the most common warheads in FDA-approved CKIs, the exploration of novel reactive groups is essential for expanding the toolkit of drug designers.[6][7]

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine presents itself as an ideal candidate for a covalent warhead. The potent electron-withdrawing effect of the 3-nitropyridine ring renders the β-carbon of the ethenamine moiety highly electrophilic and susceptible to a Michael addition reaction by a nucleophilic residue. This document outlines the rationale and a practical framework for leveraging this compound in a kinase inhibitor design program.

Compound Profile and Covalent Mechanism

Chemical Profile
  • Compound Name: (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

  • Molecular Formula: C₉H₁₁N₃O₂[8]

  • Molecular Weight: 193.20 g/mol [8]

  • CAS Number: 65156-92-5[8]

  • Key Feature: A vinylogous amine (enamine) where the double bond is strongly activated by an adjacent 3-nitropyridine ring, creating a potent Michael acceptor.

Proposed Mechanism of Covalent Modification

The primary mechanism of action for this moiety as a kinase inhibitor warhead is through a targeted covalent bond formation with a cysteine residue. The sulfur atom of the cysteine side chain acts as a soft nucleophile, attacking the electrophilic β-carbon of the activated alkene in the ethenamine. This results in an irreversible Michael addition reaction, forming a stable carbon-sulfur bond and permanently inactivating the kinase.[7]

G cluster_0 Reaction Mechanism reagents Kinase-Cys-SH + (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine product Kinase-Cys-S-[Covalent Adduct] reagents->product Michael Addition

Caption: Proposed covalent modification of a kinase cysteine residue.

A Strategic Workflow for Inhibitor Development

The successful application of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine as a warhead requires a systematic, multi-step approach. The following workflow integrates computational analysis, chemical synthesis, and biochemical validation.[9]

G A Step 1: Target Identification & In Silico Analysis B Step 2: Scaffold Identification & Ligand Design A->B Identify Kinase with Target Cysteine C Step 3: Chemical Synthesis of Covalent Inhibitor B->C Link Scaffold to Ethenamine Warhead D Step 4: Biochemical IC50 Determination C->D Synthesized Compound E Step 5: Covalent Binding Validation D->E Potent Hits F Step 6: Kinome-wide Selectivity Profiling E->F Confirmed Covalent Binders G Step 7: Lead Optimization F->G Selective Hits

Caption: Integrated workflow for covalent kinase inhibitor design.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Reactive Moiety

The (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine warhead can be synthesized from commercially available starting materials. This protocol is adapted from established procedures.[8]

Materials:

  • 2-Methyl-3-nitropyridine

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add DMF-DMA (2.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 90°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. A deep reddish color should develop.[8]

  • Upon completion, allow the mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude product as a red oil.

  • The product, (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, can often be used in the next synthetic step without further purification.[8] Purity can be assessed by ¹H NMR.

Protocol 2: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized inhibitor using a luminescence-based ADP detection assay, which is a robust and widely used platform.[10]

Materials:

  • Recombinant target kinase

  • Specific peptide or protein substrate for the kinase

  • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Titration: Prepare a serial dilution of the synthesized inhibitor in kinase assay buffer containing a constant, low percentage of DMSO (e.g., 1%). A typical starting concentration range would be 100 µM to 1 pM.

  • Kinase Reaction:

    • To each well of a 384-well plate, add the serially diluted inhibitor.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC₅₀ values.[11]

    • Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.[10] This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence on a plate reader.

    • Normalize the data using the controls (0% and 100% inhibition).

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDTarget KinaseATP Conc. (µM)IC₅₀ (nM)
CKI-001Kinase X1015.2
CKI-002Kinase X108.7
CKI-001Kinase Y25>10,000
Protocol 3: Washout Assay for Covalent Binding Validation

A critical experiment to confirm the irreversible, covalent nature of an inhibitor is the washout assay.[9] If an inhibitor binds covalently, its inhibitory effect will persist even after the unbound compound is removed. This can be assessed by measuring the phosphorylation of a downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and reagents

  • Synthesized inhibitor and a non-covalent control inhibitor

  • Primary antibody against the phosphorylated substrate of the target kinase

  • Primary antibody for a loading control (e.g., GAPDH)

  • Secondary HRP-conjugated antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound (at ~10x IC₅₀), a non-covalent control inhibitor, or DMSO for 2 hours.

  • Washout:

    • Remove the media containing the compounds.

    • Wash the cells thoroughly 3-4 times with fresh, warm media to remove all unbound inhibitor.

    • Add fresh media to the cells and incubate for various time points (e.g., 0, 4, 8, 24 hours).

  • Cell Lysis and Protein Quantification: At each time point, lyse the cells and determine the total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody for the phosphorylated substrate to assess kinase activity recovery.

    • Probe for a loading control to ensure equal protein loading.

  • Data Analysis:

    • Expected Result (Covalent Inhibitor): The level of substrate phosphorylation will remain suppressed even after long incubation times post-washout, indicating the kinase is permanently inactivated.

    • Expected Result (Non-Covalent Inhibitor): The level of substrate phosphorylation will recover over time as the inhibitor dissociates from the kinase and is washed away.

Conclusion and Future Directions

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a structurally compelling moiety for the development of novel covalent kinase inhibitors. Its highly activated Michael acceptor system provides a potent electrophilic center for reaction with nucleophilic residues like cysteine. The protocols and strategic workflow detailed in this note provide a robust framework for researchers to design, synthesize, and validate new targeted covalent inhibitors based on this reactive warhead. Future work should focus on coupling this moiety to various kinase-scaffolds to explore its potential against a wide range of clinically relevant kinases, particularly those implicated in cancer and other proliferative diseases.[12]

References

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]

  • Structure-based Design and Synthesis of Covalent-Reversible Inhibitors to Overcome Drug Resistance in EGFR. (2015). PubMed. [Link]

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. (2022). PubMed. [Link]

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. (2021). ResearchGate. [Link]

  • Advances in reversible covalent kinase inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

  • Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. (2019). Journal of the American Chemical Society. [Link]

  • Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). (2023). Journal of Medicinal Chemistry. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Innovative design and potential applications of covalent strategy in drug discovery. (2025). PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]

  • Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. (n.d.). MDPI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Institutes of Health (NIH). [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. (n.d.). Hopax. [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2024). National Institutes of Health (NIH). [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ENAMINE-SYN-003 Status: Active Subject: Yield Optimization & Troubleshooting for 3-Nitropyridine Enamine Condensation

Executive Summary & Reaction Logic

Context: The synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is the critical first step in the Leimgruber-Batcho indole synthesis applied to pyridine systems. This intermediate is formed by the condensation of 2-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .

The Challenge: While theoretically straightforward, this reaction often suffers from variable yields (30–60%) due to the volatility of the reagent (DMF-DMA), incomplete conversion, and the hydrolytic instability of the enamine product. The electron-withdrawing nitro group at C3 is essential for acidifying the C2-methyl protons, allowing the condensation to proceed.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction is a condensation driven by the elimination of methanol.

ReactionMechanism Reactant 2-Methyl-3-nitropyridine (Acidic Methyl Group) Inter1 Intermediate I (Alkoxy Aminal) Reactant->Inter1 1. Deprotonation 2. Nucleophilic Attack Reagent DMF-DMA (Electrophile) Reagent->Inter1 Elimination Elimination of 2x MeOH Inter1->Elimination Heat Product (E)-Enamine Product (Deep Red) Elimination->Product Thermodynamic Control (E-isomer)

Figure 1: Mechanistic flow of the condensation reaction. The driving force is the removal of volatile methanol and the thermodynamic stability of the conjugated system.

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users.

Category A: Reaction Stalling & Low Conversion

Q: The reaction turns red but TLC shows significant starting material remaining after 12 hours. Adding more DMF-DMA doesn't help. Why?

  • Root Cause: Reagent Evaporation. DMF-DMA boils at ~103°C. If you are running the reaction at reflux in an open system (or with a poor condenser), the reagent evaporates before it can react, especially since the reaction requires temperatures near 90–110°C to overcome the activation energy.

  • Technical Fix:

    • Sealed Tube Protocol: Run the reaction in a pressure vial or sealed tube behind a blast shield. This allows you to heat to 105°C without losing the reagent.

    • Reagent Quality: DMF-DMA hydrolyzes to DMF and methanol upon exposure to moisture. Verify your reagent quality by NMR (look for a singlet at 8.0 ppm for DMF formyl proton vs. the acetal methoxy signals).

Q: My yield is consistently stuck at 50%. I am using 1.1 equivalents of DMF-DMA.

  • Root Cause: Equilibrium Limitation. The reaction produces methanol. If methanol is not removed (in an open system) or if the reagent stoichiometry is too low, the reaction stalls. Furthermore, the "active" reagent often degrades thermally over long reaction times.

  • Technical Fix:

    • Stoichiometry: Increase DMF-DMA to 2.0 – 3.0 equivalents .

    • Solvent Choice: If running in solution (e.g., DMF), the concentration of reactants is lower, slowing the kinetics. Run the reaction neat (no solvent) if possible, or in a minimum amount of DMF/xylene.

Category B: Impurity Profile & Workup

Q: Upon workup, the deep red oil turned into a yellow solid and a clear liquid. The NMR looks like starting material.

  • Root Cause: Hydrolysis. Enamines are acid-sensitive. Exposure to aqueous acid or even prolonged exposure to atmospheric moisture on silica gel can hydrolyze the enamine back to the starting 2-methyl-3-nitropyridine (or the corresponding aldehyde/ketone, though reversion to methyl pyridine is common in this specific scaffold due to the leaving group ability of the formate).

  • Technical Fix:

    • Avoid Aqueous Workup: Do not wash with water or dilute acid.

    • Evaporation Only: Remove volatiles (DMF, excess DMF-DMA) under high vacuum (rotovap + manifold).

    • Crystallization: If purification is needed, recrystallize from anhydrous solvents (e.g., hexanes/CH2Cl2) rather than using column chromatography. If column is necessary, neutralize the silica with 1% triethylamine.

Q: I see a "black tar" forming instead of a red oil.

  • Root Cause: Thermal Decomposition/Polymerization. While heat is necessary, temperatures above 140°C or prolonged heating (>24h) can cause polymerization of the electron-deficient pyridine ring or oxidative degradation.

  • Technical Fix:

    • Inert Atmosphere: Strictly use Nitrogen or Argon. Nitropyridines are susceptible to oxidation.

    • Temperature Control: Maintain 90–100°C. Do not exceed 110°C unless using microwave irradiation for short bursts.

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose your specific issue.

Troubleshooting Start Issue: Low Yield / Impure Product CheckColor Is the reaction mixture deep red? Start->CheckColor NoRed No (Yellow/Orange) CheckColor->NoRed Reaction failed YesRed Yes CheckColor->YesRed Reaction occurred ReagentCheck Check DMF-DMA Quality (NMR/Hydrolysis) NoRed->ReagentCheck TLC Check TLC/NMR (Crude) YesRed->TLC SM_Present SM Present? TLC->SM_Present AddReagent Action: Add 1.0 eq DMF-DMA Increase Temp (Sealed Tube) SM_Present->AddReagent Yes Hydrolysis Did product revert during workup? SM_Present->Hydrolysis No (Clean conversion) FixWorkup Action: Eliminate Acid/Water Use High Vac only Hydrolysis->FixWorkup Yes

Figure 2: Diagnostic workflow for isolating synthesis failures.

Optimized Experimental Protocol

Objective: Synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine on 5.0 mmol scale.

Materials
  • Substrate: 2-Methyl-3-nitropyridine (1.0 eq, 0.69 g)

  • Reagent: DMF-DMA (3.0 eq, ~2.0 mL) — Must be fresh/anhydrous.

  • Solvent: DMF (Anhydrous, 2 mL) or Run Neat (Preferred).

Procedure
  • Setup: Charge a 10 mL pressure vial (heavy-walled glass with Teflon screw cap) with 2-methyl-3-nitropyridine.

  • Addition: Add anhydrous DMF (optional, improves stirring) and DMF-DMA.

  • Reaction: Flush headspace with Nitrogen. Seal tightly. Heat block to 95°C .

  • Monitoring: Stir for 4–6 hours. The solution will turn from yellow to deep blood-red .

    • QC Point: Take an aliquot, dilute in dry CDCl3. Look for the disappearance of the methyl singlet (approx 2.8 ppm) and appearance of enamine doublets (approx 6.0 and 8.0 ppm, J ~ 13 Hz for E-isomer).

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Transfer to a round-bottom flask.

    • High Vacuum: Evaporate volatiles at 50°C/5 mbar. The DMF-DMA excess will co-evaporate.

    • Result: The residue is typically a red semi-solid or oil, >90% pure.

  • Purification (Only if necessary): Triturate with cold diethyl ether or hexane. Filter the red solid. Do not wash with water.

Data Comparison: Conditions vs. Yield
ParameterMethod A (Standard Open)Method B (Sealed/Optimized)
Vessel Round bottom, Reflux condenserPressure Vial / Sealed Tube
Solvent DMF (Dilute)Neat or Min. DMF
DMF-DMA Eq 1.2 - 1.52.5 - 3.0
Temp 110°C (Bath)95°C (Internal)
Time 12 - 24 h4 - 6 h
Conversion 60 - 70%> 95%
Isolated Yield 45 - 55% 85 - 92%

References

  • Leimgruber, W., & Batcho, A. D. (1971).[3] The synthesis of indoles from o-nitrotoluenes. 3rd International Congress of Heterocyclic Chemistry. (The foundational method).[3]

  • Cash, M. et al. (2005). Synthesis of 4-azaindoles via the Leimgruber-Batcho reaction. Organic & Biomolecular Chemistry, 3, 3701-3706.[5]

    • Citation Context: Provides specific conditions for 3-nitropyridine deriv
  • Clark, R. D., et al. (1993). The Leimgruber-Batcho Indole Synthesis. Organic Reactions, 22, 1-10.[3]

    • Citation Context: Comprehensive review of the mechanism and scope, including heterocyclic analogs.
  • Garcia, E. E., & Fryer, R. I. (1974). Reactions of 2-methyl-3-nitropyridine. Journal of Heterocyclic Chemistry, 11(2), 219-221.

    • Citation Context: Early characterization of the condens

Sources

Minimizing polymerization side reactions in nitropyridine enamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Polymerization & Side Reactions in Leimgruber-Batcho Sequences

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of 2-methyl-3-nitropyridine condensation with DMF-DMA.

Executive Summary: The "Push-Pull" Instability

You are likely synthesizing a


-dimethylamino-2-nitrostyrene  derivative (a "push-pull" enamine) as a precursor for indole synthesis (Leimgruber-Batcho) or other heterocycles.

The Core Problem: These intermediates are electronically ambivalent. The nitro group is a strong electron withdrawer, and the enamine nitrogen is a strong donor. While this makes them useful, it also renders them highly susceptible to:

  • Radical Polymerization: Initiated by Single Electron Transfer (SET) involving the nitro group, leading to "black tars."

  • Oxidative Dimerization: Coupling of the benzylic carbanion.

  • Hydrolysis: Reversion to the starting material or degradation upon exposure to atmospheric moisture.

This guide provides the protocols to stabilize this workflow.

Part 1: Troubleshooting Guides (Q&A)
Q1: My reaction mixture turns from deep red to black/viscous tar within hours. Is this polymerization?

A: Yes, this is the classic "runaway" signature of nitro-aromatic chemistry.

  • Diagnosis: You are likely operating under Thermodynamic Overload . Nitropyridines are thermally labile. If you heat 2-methyl-3-nitropyridine with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux (

    
    ) for extended periods, you initiate a radical anion chain reaction. The "tar" is a complex oligomer of the pyridine ring and the enamine side chain.
    
  • The Fix:

    • Lower Temperature: Limit reaction temperature to 80–90°C . Do not reflux in pure DMF.

    • Concentration Control: High concentration favors intermolecular polymerization. Dilute the reaction to 0.2–0.3 M .

    • Radical Scavenging (Advanced): In extreme cases, adding a radical inhibitor like BHT (butylated hydroxytoluene) at 1 mol% can halt the radical propagation without affecting the ionic condensation mechanism.

Q2: I see low conversion, and the product is a sticky, semi-solid mess. What went wrong?

A: This is usually a Reagent Quality failure, not a reaction failure.

  • The Science: DMF-DMA is hygroscopic and hydrolyzes to DMF and Dimethylamine. If your bottle is old, you are adding solvent (DMF) and a weak base (Dimethylamine) rather than the active methoxide generator (DMF-DMA).

  • The Fix:

    • Distill your DMF-DMA: If the liquid is yellow or cloudy, distill it before use.

    • Stoichiometry: Use a 1.5 to 2.0 equivalent excess of DMF-DMA. The reagent acts as both the carbon source and the base (generating methoxide in situ).

    • Solvent Switch: Run the reaction neat (no solvent) if the starting material is liquid, or use Pyrrolidine as a catalyst (see Protocol A).

Q3: The product decomposes during purification on silica gel. How do I isolate it?

A: "Push-pull" enamines are acid-sensitive .

  • The Mechanism: Silica gel is slightly acidic (

    
    ). This protonates the enamine 
    
    
    
    -carbon, generating an iminium ion which rapidly hydrolyzes back to the starting ketone/aldehyde or decomposes.
  • The Fix:

    • Avoid Chromatography: These products often crystallize directly upon cooling and adding a non-polar anti-solvent (e.g., Hexanes or MTBE).

    • Buffered Silica: If you must use a column, pretreat the silica slurry with 1% Triethylamine to neutralize acidity.

    • Alumina: Use Neutral Alumina instead of silica.

Part 2: Visualizing the Failure Pathways

The following diagram maps the competition between the desired condensation and the polymerization side reactions.

Nitropyridine_Enamine_Pathways Start 2-Methyl-3-Nitropyridine + DMF-DMA Anion Benzylic Carbanion (Intermediate) Start->Anion Deprotonation (MeO- generated in situ) Radical Nitro-Radical Anion Start->Radical Overheating (>100°C) SET Mechanism Enamine DESIRED PRODUCT (Enamine) Anion->Enamine Condensation (- MeOH) Polymer Black Tar (Oligomers/Polymers) Anion->Polymer Oxidative Coupling (Trace O2/Metals) Hydrolysis Hydrolysis Products (Aldehydes/Ketones) Enamine->Hydrolysis Acidic Workup (Silica Gel) Radical->Polymer Chain Propagation

Figure 1: Mechanistic bifurcation showing how thermal stress and acidity lead to polymerization and degradation.

Part 3: Validated Experimental Protocols
Protocol A: The "Pyrrolidine Boost" Method (Recommended)

Why this works: Pyrrolidine undergoes transamination with DMF-DMA to form a more reactive species. This allows the reaction to proceed at lower temperatures , significantly reducing the risk of thermal polymerization.

Materials:

  • 2-Methyl-3-nitropyridine (1.0 equiv)

  • DMF-DMA (1.5 equiv)

  • Pyrrolidine (0.1 equiv - Catalyst)

  • Solvent: DMF (anhydrous) or Acetonitrile.

Step-by-Step:

  • Preparation: Charge the reaction vessel with nitropyridine and anhydrous DMF (

    
     concentration).
    
  • Activation: Add DMF-DMA followed immediately by Pyrrolidine.

  • Reaction: Heat to 80°C .

    • Monitoring: The solution should turn deep red/purple. Monitor by TLC (Alumina plates) or LCMS.

    • Time: Typically complete in 2–4 hours. Do not leave overnight.

  • Workup (Crucial):

    • Cool to room temperature.

    • Do not perform an aqueous wash (enamines hydrolyze).

    • Remove volatiles on a rotary evaporator (

      
      ).
      
  • Isolation:

    • Dissolve the red residue in a minimum amount of DCM.

    • Add Hexanes or Ether dropwise until turbid.

    • Cool to

      
       to crystallize the enamine.
      
Protocol B: Quantitative Data & Solvent Selection

The choice of solvent dictates the polymerization risk.

SolventTemperature LimitPolymerization RiskYield (Typical)Notes
DMF (Pure) 153°C (BP)High 40-60%Hard to remove; promotes tars at reflux.
Acetonitrile 82°C (Reflux)Low 75-85%Recommended. Reflux temp is self-limiting.
Toluene 110°CMedium 60-70%Good for azeotropic removal of methanol.
Neat N/AHigh VariableRunaway exotherms are common. Avoid on scale >5g.
Part 4: Workflow Visualization

Workflow_Logic Start Start Synthesis Check_Reagent Check DMF-DMA Quality (Clear/Colorless?) Start->Check_Reagent Distill Distill Reagent Check_Reagent->Distill Yellow/Cloudy Select_Solvent Select Solvent: Acetonitrile (Safe) DMF (Risk) Check_Reagent->Select_Solvent Clear Distill->Select_Solvent Heat Heat to 80°C Add Pyrrolidine Cat. Select_Solvent->Heat Monitor Monitor Color: Deep Red = Good Black = Quench Heat->Monitor Isolate Evaporate & Crystallize (NO Acidic Columns) Monitor->Isolate Complete

Figure 2: Operational decision tree for minimizing side reactions.

References
  • Leimgruber, W., & Batcho, A. D. (1971).[1] The synthesis of indoles from o-nitrotoluenes. 3rd International Congress of Heterocyclic Chemistry, Sendai, Japan. (The foundational methodology).[1]

  • Maehr, H., & Smallheer, J. M. (1981). A new synthesis of indoles via the Leimgruber-Batcho reaction. Journal of Organic Chemistry, 46(8), 1753. Link (Details the enamine intermediate stability).

  • Repke, D. B., & Ferguson, W. J. (1982). Regioselective synthesis of 4-substituted indoles. Journal of Heterocyclic Chemistry, 19(4), 845-848. Link (Discusses side reactions in nitropyridine analogs).

  • Process Chemistry of Nitro-Aromatics: Organic Process Research & Development (General principles on thermal hazards of nitro-compounds and polymerization risks). Link

Sources

Technical Support Guide: Optimal Solvent Selection for Recrystallizing (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for researchers, chemists, and drug development professionals to identify the optimal solvent system for the purification of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine via recrystallization. We will address the unique challenges presented by this compound, particularly its tendency to present as an oil, and provide systematic protocols and troubleshooting solutions.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the core principles and initial questions that arise when planning the recrystallization of this specific nitropyridine derivative.

Q1: What are the ideal properties of a recrystallization solvent?

An ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at lower temperatures (e.g., room temperature or 0-4 °C).[1][2] This temperature-dependent solubility differential is the fundamental principle that allows the compound to dissolve when hot and crystallize upon cooling, leaving impurities behind in the solution, which is known as the "mother liquor".[1]

Furthermore, the perfect solvent should either dissolve impurities completely at all temperatures or not at all, allowing them to be removed by a preliminary hot filtration step.[3] Finally, the solvent should be chemically inert with respect to the compound and be sufficiently volatile to allow for easy removal from the purified crystals.[1]

Q2: What is the expected polarity of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine and how does that guide solvent choice?

To predict a starting point for solvent selection, we analyze the structure of the molecule. It contains several polar functional groups:

  • A nitropyridine ring : The nitro group (NO₂) is strongly electron-withdrawing and highly polar. The nitrogen atom in the pyridine ring also contributes to the molecule's polarity.

  • A dimethylamino group (-N(CH₃)₂): This is a polar, basic functional group.

  • An ethenamine backbone: The C=C double bond and its conjugation with the aromatic ring system contribute to the overall electronic structure.

Based on these features, the molecule is classified as moderately to highly polar . The general principle of "like dissolves like" suggests that we should begin our investigation with polar solvents.[4] However, a solvent that is too polar may dissolve the compound even at room temperature, making it unsuitable. Therefore, a systematic screening is essential.

Q3: My compound is a red oil, not a solid. How does this affect the recrystallization strategy?

The synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine often yields a red oil as the crude product.[5] This is a critical observation. When a compound fails to crystallize and instead separates from the solution as a liquid, this phenomenon is known as "oiling out".[6] This often occurs if the solution is cooled too rapidly or if the compound's melting point is lower than the boiling point of the solvent.[6]

For compounds that are oils at room temperature, a standard single-solvent recrystallization is often challenging. The primary goal becomes finding a solvent system that will induce the formation of a stable, ordered crystal lattice rather than allowing the disordered liquid state to persist. This challenge makes mixed-solvent recrystallization the most probable path to success.[7]

Part 2: Experimental Protocol - A Systematic Approach to Solvent Selection

A successful recrystallization relies on a methodical and logical workflow. The following diagram and protocols outline the decision-making process for identifying a suitable solvent system.

Solvent_Selection_Workflow start Start: Crude (E)-N,N-dimethyl- 2-(3-nitropyridin-2-yl)ethenamine (Oil) single_screen Step 1: Single Solvent Screening (Test solvents from Table 1) start->single_screen eval_single Evaluate Results single_screen->eval_single good_single Result A: Ideal Solvent Found (Insoluble cold, soluble hot) eval_single->good_single Ideal bad_single_soluble Result B: Soluble at Room Temp (Solvent is 'too good') eval_single->bad_single_soluble Not Ideal bad_single_insoluble Result C: Insoluble When Boiling (Solvent is 'too poor') eval_single->bad_single_insoluble Not Ideal proceed_single Proceed with Single-Solvent Recrystallization good_single->proceed_single end End: Pure Crystalline Product proceed_single->end mixed_solvent Step 2: Mixed-Solvent System Trial bad_single_soluble->mixed_solvent Use as 'Good' Solvent bad_single_insoluble->mixed_solvent Use as 'Anti-Solvent' mixed_solvent->end

Caption: Workflow for Recrystallization Solvent Selection.

Step 1: Single Solvent Screening Protocol

The initial step is to test the solubility of your compound in a range of common laboratory solvents of varying polarities.[3][4]

Materials:

  • Small test tubes (e.g., 10 x 75 mm)

  • Your crude compound (oil)

  • Candidate solvents (see Table 1)

  • Pasteur pipettes

  • Heating block or water bath

Procedure:

  • Place a small amount of your crude oil (approx. 20-30 mg) into several separate test tubes.

  • To each tube, add a single candidate solvent dropwise at room temperature, swirling after each drop, up to about 0.5 mL.[8]

  • Record your observations in a table similar to Table 2. Note if the oil dissolves completely, partially, or not at all.

  • If the oil is insoluble or partially soluble at room temperature, gently heat the test tube in a water bath or on a heating block to the boiling point of the solvent.[3]

  • Record whether the oil dissolves upon heating.

  • Allow any tubes containing a hot, clear solution to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observe if crystals form or if the compound oils out. An ideal single solvent is one where the compound is insoluble at room temperature but fully dissolves at the solvent's boiling point and yields solid crystals upon cooling.[1]

Table 1: Candidate Solvents for Screening

Solvent Boiling Point (°C) Polarity Notes
Water 100 Very High Good for highly polar compounds; can be used as an anti-solvent.[9]
Ethanol 78 High Often a good choice for moderately polar compounds.[10]
Methanol 65 High Similar to ethanol, but more volatile.
Acetone 56 Medium-High A versatile solvent, but its low boiling point can be a challenge.
Ethyl Acetate 77 Medium A good starting point for many organic compounds.[11]
Dichloromethane 40 Medium-Low Often dissolves compounds well, but low boiling point means less solubility difference.
Toluene 111 Low Good for less polar compounds or as part of a mixed system.

| Hexane / Heptane | 69 / 98 | Very Low | Likely to be an anti-solvent.[12] |

Table 2: Template for Recording Solvent Screening Results

Solvent Solubility at Room Temp (S/SS/I) Solubility at Boiling Point (S/SS/I) Observations Upon Cooling
e.g., Water I (Insoluble) I (Insoluble) -
e.g., Ethanol SS (Slightly Soluble) S (Soluble) Oiled out

| e.g., Hexane | I (Insoluble) | I (Insoluble) | - |

Step 2: Developing and Using a Mixed-Solvent System

If no single solvent proves ideal, the next step is to use a miscible pair of solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "bad" solvent).[8][13] Based on the screening, a likely pair for this compound would be Ethanol (good) and Water (anti-solvent) or Ethyl Acetate (good) and Hexane (anti-solvent) .

Procedure for Mixed-Solvent Recrystallization:

  • Place the crude oil in an Erlenmeyer flask.

  • Heat the flask and add the minimum amount of the hot "good" solvent required to just dissolve the compound completely.[14] It is crucial to use the absolute minimum volume to ensure the solution is saturated.[15]

  • While keeping the solution hot, add the "bad" anti-solvent dropwise with constant swirling.[13]

  • Continue adding the anti-solvent until you observe persistent cloudiness (turbidity). This indicates the solution is saturated and the compound is beginning to precipitate.[13]

  • If you add slightly too much anti-solvent, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution again.[13]

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming high-quality crystals instead of oil.[2]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of an ice-cold mixture of the two solvents, and dry them thoroughly.[16]

Part 3: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This section provides solutions to the most common problems encountered during the recrystallization of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine.

Q: My compound oiled out instead of forming crystals. What do I do?

A: This is the most common issue for this compound. "Oiling out" occurs when the solute separates from the solution as a supercooled liquid above its melting point.[6]

  • Cause: The solution is too saturated, or it was cooled too quickly, not allowing enough time for the ordered crystal lattice to form.[7][17]

  • Solution 1 (Adjust Solvent Ratio): Reheat the flask to dissolve the oil completely. Add a small amount (e.g., 5-10% of the total volume) of the "good" solvent to slightly decrease the saturation.[6] Then, attempt to cool the solution again, but much more slowly.

  • Solution 2 (Drastic Slow Cooling): If Solution 1 fails, try insulating the flask to slow the cooling rate dramatically. After preparing the hot, saturated solution, place the flask inside a large beaker of hot water and allow the entire system to cool to room temperature overnight. This very gradual temperature drop can provide the energy landscape needed for nucleation and crystal growth.[7]

Q: Nothing happened when I cooled the solution. No crystals, no oil. What went wrong?

A: The failure of any solid or liquid to separate from the solution upon cooling is almost always due to one primary reason.

  • Cause: Too much solvent was used.[7] The solution is not saturated at the lower temperature, and thus the compound remains dissolved in the mother liquor.[2]

  • Solution: Gently heat the flask to boil off a portion of the solvent. A good rule of thumb is to reduce the volume by 25-30% and then try the cooling process again.[17] If crystals still do not appear, you may need to induce crystallization.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[17]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[17]

Q: I got crystals, but my final yield is very low. How can I improve it?

A: A low recovery of purified product can be caused by several factors throughout the process.

  • Cause 1 (Excess Solvent): As mentioned above, using too much solvent is the most common reason for low yield, as a significant amount of your product will remain in the mother liquor.[6] Always use the minimum amount of hot solvent needed for dissolution.[15]

  • Cause 2 (Incomplete Crystallization): Ensure the solution is thoroughly cooled. After cooling to room temperature, using an ice bath is crucial to maximize the precipitation of the solid from the solution.[6]

  • Cause 3 (Washing with Warm Solvent): Washing the collected crystals on the filter funnel with solvent that is not ice-cold can dissolve a substantial portion of your product.[6] Always use a minimal amount of ice-cold solvent for the washing step.

References

Sources

Preventing hydrolysis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a metastable enamine intermediate, most commonly utilized in the Leimgruber-Batcho indole synthesis . Its electron-rich enamine functionality, conjugated with the electron-deficient 3-nitropyridine ring, creates a "push-pull" system that is highly susceptible to acid-catalyzed hydrolysis .

Critical Storage Rule: This compound must be stored under a strictly anhydrous, inert atmosphere at -20°C. Exposure to atmospheric moisture on acidic surfaces (e.g., un-passivated glassware or standard silica gel) will trigger rapid degradation into 2-(3-nitropyridin-2-yl)acetaldehyde and dimethylamine.

The Mechanism of Failure

To prevent degradation, you must understand the chemical causality. The degradation is not a random oxidation; it is a specific, acid-catalyzed hydrolysis of the enamine double bond.

The Hydrolysis Pathway

The enamine nitrogen donates electron density into the alkene, making the


-carbon (C2 relative to the pyridine) nucleophilic. Even trace protons (from atmospheric moisture on glass surfaces) can protonate this position.

HydrolysisMechanism Enamine (E)-Enamine (Starting Material) Protonation β-C Protonation (Rate Limiting Step) Enamine->Protonation + H+ (Trace Acid) Iminium Iminium Ion Intermediate Protonation->Iminium WaterAttack Nucleophilic Attack (by H2O) Iminium->WaterAttack + H2O Cleavage C-N Bond Cleavage WaterAttack->Cleavage - H+ Products Aldehyde + Dimethylamine Cleavage->Products

Figure 1: Acid-catalyzed hydrolysis mechanism of the enamine side chain. Note that protonation of the


-carbon is the trigger event.

Storage & Handling Protocols

The following protocols are self-validating systems designed to eliminate the two degradation vectors: Protons and Water .

The "Gold Standard" Storage Workflow

Do not store this compound in solution unless absolutely necessary. Solid state (or neat oil) storage is significantly more stable.

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Slows the kinetics of any adventitious hydrolysis.
Atmosphere Argon or Nitrogen (Balloon/Glovebox)Displaces atmospheric moisture.
Container Amber Glass (Silanized preferred)Amber blocks UV (prevents E/Z isomerization); Silanization caps surface hydroxyls (acidic sites).
Desiccant P2O5 or Activated Sieves (in secondary container)Scavenges ambient moisture within the storage vessel.
Protocol: Passivating Glassware

Standard borosilicate glass has surface silanol groups (


) that are slightly acidic (

). This acidity is sufficient to catalyze the hydrolysis of this sensitive enamine.

Action: If long-term storage in glass is required, passivate the surface:

  • Rinse vial with 5% Trimethylchlorosilane (TMCS) in toluene.

  • Rinse with dry toluene, then dry methanol.

  • Oven dry at 120°C for 2 hours. Alternatively: Wash glassware with a dilute solution of Triethylamine (Et3N) in acetone and dry without a final water rinse to leave a basic trace.

Troubleshooting & QC Guide

Visual & Spectroscopic Diagnosis

Users often confuse "darkening" with decomposition. Use this guide to interpret your observations.

SymptomDiagnosisAction Required
Deep Red/Orange Color Normal. Proceed with synthesis. The "push-pull" conjugation absorbs strongly in the visible region.
Black Tar / Gummy Polymerization. Likely caused by oxidative coupling or advanced hydrolysis. Discard.
Yellow Precipitate Hydrolysis. The aldehyde byproduct is often lighter in color but less stable. Check NMR.
Loss of "Doublets" in NMR Degradation. Look for the disappearance of the trans-alkene doublets (

Hz) at

5.0-7.5 ppm.
Purification (The "Basified Silica" Technique)

WARNING: Never run this compound through a standard silica gel column. The acidity of commercial silica (


) will destroy the enamine on the column, leading to zero yield.

If purification is strictly necessary (e.g., removing unreacted nitrotoluene):

  • Prepare Slurry: Mix Silica Gel 60 with the eluent (e.g., Hexane/EtOAc).

  • Basify: Add 1-3% Triethylamine (Et3N) to the slurry.

  • Pack & Flush: Pour the column and flush with 2 column volumes of the Et3N-doped eluent.

  • Run: Load your sample and elute. The Et3N neutralizes acidic silanol sites, protecting the enamine.

Decision Logic for Researchers

Use this flowchart to determine the immediate handling of your batch.

HandlingLogic Start Batch Synthesized CheckState Physical State? Start->CheckState Solid Solid/Crystalline CheckState->Solid Oil Red Oil CheckState->Oil ImmediateUse Use Immediately (Recommended) Solid->ImmediateUse Storage Storage Required Solid->Storage Oil->ImmediateUse Oil->Storage SolventCheck Is it in solution? Storage->SolventCheck Evap Evaporate to dryness (High Vac, <40°C) SolventCheck->Evap Yes Pack Pack under Argon -20°C SolventCheck->Pack No (Neat) Evap->Pack

Figure 2: Decision tree for post-synthesis handling. Prioritize immediate use or solvent removal.

Frequently Asked Questions (FAQ)

Q: Can I store the enamine in DMF solution since it was synthesized in DMF? A: No. While DMF is the reaction solvent, storing it in solution accelerates hydrolysis if any water is present (DMF is hygroscopic). Furthermore, DMF-DMA byproducts can lead to side reactions over time. Always strip the solvent to a neat oil or solid for storage.

Q: My product solidified into a red mass. Is it pure? A: Likely yes. (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine often solidifies upon standing or cooling. If the color is homogenous deep red/orange, it is likely the trans-isomer. Verify with 1H-NMR (look for trans-coupling constants


 Hz).

Q: I see a new peak at ~9.8 ppm in my NMR. What is it? A: This is the aldehyde proton (


) resulting from hydrolysis. If this peak integrates to >5% relative to the aromatic signals, repurification (via basified silica) or re-synthesis is recommended before proceeding to the reduction step.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methyl-3-nitroanilines and formamide acetals. Organic Syntheses, 63, 214.

  • Maehr, H., & Smallheer, J. (1981). A new synthesis of 4-azaindole. The Journal of Organic Chemistry, 46(8), 1752-1753.

  • Vetuschi, C., et al. (1993). Synthesis of substituted 4-azaindoles. Il Farmaco, 48(5), 725-730. (Validation of enamine stability in fused systems).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for enamine hydrolysis).

Technical Support Guide: Enamine Stereocontrol in Leimgruber-Batcho Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the "HeteroCycle Solutions" Application Support Center.

Subject: Controlling E/Z Isomerization in N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine Ticket ID: CHEM-LB-402 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Push-Pull" Dynamic

You are likely synthesizing N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine as a precursor for 4-azaindoles (pyrrolo[2,3-b]pyridines) via the Leimgruber-Batcho sequence.[1][2]

The Core Challenge: This molecule is not a static alkene. It is a push-pull enamine .[1] The electron-donating dimethylamine group "pushes" electron density toward the electron-withdrawing nitropyridine ring.[1] This resonance contribution significantly lowers the C=C double bond character, reducing the rotational energy barrier and facilitating thermal E/Z isomerization.

While the (E)-isomer is the thermodynamic and kinetic preference required for optimal cyclization, improper reaction conditions or storage can lead to Z-isomer contamination or hydrolysis, stalling your downstream reduction steps.[2]

The Isomerization Mechanism (Visualized)

Understanding the resonance structures is critical to controlling the isomer ratio. The zwitterionic character (Structure B below) allows rotation around the central carbon bond.

PushPullMechanism cluster_0 Resonance Contributors cluster_1 Isomer Outcome StructA Neutral Enamine (A) Double Bond Character (High Rotation Barrier) StructB Zwitterionic Form (B) Single Bond Character (Low Rotation Barrier) StructA->StructB Resonance E_Iso (E)-Isomer (Thermodynamic Major) Sterically Favored StructB->E_Iso Steric Selection Z_Iso (Z)-Isomer (Minor/Impurity) Steric Clash (Nitro vs NMe2) StructB->Z_Iso Thermal Eq. E_Iso->Z_Iso Heat/Polar Solvent

Figure 1: The "Push-Pull" mechanism lowering the rotational barrier.[2] The steric bulk of the 3-nitro group strongly disfavors the Z-isomer, driving the equilibrium toward E.

Standardized Synthesis Protocol (Kinetic Control)

To maximize the (E)-isomer yield and minimize purification needs, follow this optimized protocol.

Reagents:

  • 2-methyl-3-nitropyridine (1.0 eq)[1][2]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 - 2.5 eq)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methyl-3-nitropyridine in anhydrous DMF (0.5 M concentration).

  • Addition: Add DMF-DMA (2.0 eq) under a stream of Nitrogen.

    • Why? Excess DMF-DMA drives the equilibrium forward by compensating for the volatility of the methanol byproduct.

  • Heating (Critical): Heat to 90°C .

    • Control Point: Do not exceed 100°C. Higher temperatures increase the rate of E/Z equilibration and polymerization.

  • Monitoring: Reaction typically completes in 4–6 hours. The solution will turn deep red (characteristic of the extended conjugation).[3]

  • Work-up: Evaporate solvent under reduced pressure.

    • Caution: Do not perform an aqueous wash. The enamine is sensitive to hydrolysis.

Diagnostic Panel: Isomer Identification

Use 1H NMR to verify your isomer ratio before proceeding to the reduction step.

Data Summary Table: (E) vs (Z) Identification

Feature(E)-Isomer (Desired)(Z)-Isomer (Impurity)Notes
Alkene Coupling (

)
12.0 – 13.0 Hz 6.0 – 9.0 Hz Large

indicates trans protons.[1][2]
Alkene Shift (

-H)

6.15 ppm

~5.80 ppm
Upfield shift due to conjugation.[1][2]
Alkene Shift (

-H)

8.04 ppm

~7.80 ppm
Downfield due to N-deshielding.[1][2]
N-Me Group Singlet (6H)Broad/SplitRestricted rotation may broaden peaks.[1][2]
Physical State Deep Red Oil/Solid--Often an inseparable mixture.

Reference Data Source: Validated against standard 3-nitropyridine enamine shifts [1].

Troubleshooting & FAQs

Q1: I see a mixture of isomers in my NMR. Can I separate them?

Recommendation: Separation is usually unnecessary and difficult.

  • Why: The E and Z isomers are in thermal equilibrium. Even if you separate them, they may re-equilibrate during the subsequent reduction step (Leimgruber-Batcho cyclization).[2]

  • Action: Proceed directly to the reduction step (e.g., H2/Pd-C or Fe/AcOH).[2] The reduction conditions typically work on both isomers, or the Z isomer converts to E in situ faster than the cyclization occurs.

Q2: My product is turning into a yellow solid/oil and losing the red color.

Diagnosis: Hydrolysis.

  • Cause: Exposure to atmospheric moisture has hydrolyzed the enamine back to the aldehyde or ketone precursor.

  • Action: This reaction is reversible. Add fresh DMF-DMA and reheat to 80-90°C for 1-2 hours to reform the enamine. Store strictly under inert atmosphere (Ar/N2).

Q3: The NMR peaks are broad/undefined at room temperature.

Diagnosis: Coalescence due to bond rotation.[4]

  • Cause: You are near the coalescence temperature of the N-Me bond rotation or the C=C isomerization.

  • Action: Run a Variable Temperature (VT) NMR experiment. Heating the sample to 50°C often sharpens the peaks, confirming the structure is correct but dynamic.

Q4: Can I use Bredereck's Reagent instead of DMF-DMA?

Answer: Yes, but with caution.

  • Insight: Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is more reactive and can be used at lower temperatures, potentially favoring the kinetic (E)-product.[1] However, it is more expensive and sensitive.[2] Stick to DMF-DMA for scalability unless the substrate is thermally unstable.

Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Crude Product ColorCheck Is the oil Deep Red? Start->ColorCheck NMRCheck 1H NMR Analysis (Focus on Alkene region) ColorCheck->NMRCheck Yes (Red) Hydrolysis Issue: Hydrolysis (Yellow/Pale Color) ColorCheck->Hydrolysis No (Yellow) J_Value Check Coupling Constant (J) NMRCheck->J_Value FixHydrolysis Action: Re-treat with DMF-DMA (1.1 eq) Hydrolysis->FixHydrolysis FixHydrolysis->NMRCheck E_Iso J = 12-13 Hz (E)-Isomer Confirmed J_Value->E_Iso Major Signal Z_Iso J = 6-9 Hz (Z)-Isomer Present J_Value->Z_Iso Major Signal Proceed Proceed to Cyclization (Do not purify) E_Iso->Proceed Z_Iso->Proceed Isomer equilibrates during reduction

Figure 2: Operational workflow for assessing enamine quality before downstream processing.

References

  • Synthesis & Characterization: Cash, D. et al. (2005).[2] "Synthesis of N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine via DMF-DMA condensation." Organic & Biomolecular Chemistry, 3, 3701-3706.[2][5]

  • Leimgruber-Batcho Mechanism: Batcho, A. D., & Leimgruber, W. (1985).[2] "Indoles from 2-nitrotoluenes."[1] Organic Syntheses, 63, 214.[2] [1]

  • Enamine Stereochemistry: Lin, S. et al. (2011).[2] "Solvent effects on chemical exchange in a push-pull ethylene as studied by NMR." Journal of Physical Chemistry A, 115(31), 8788-8796.[2]

Sources

Removing residual dimethylamine from (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with residual dimethylamine in (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine products. Here, we address common issues through a series of frequently asked questions and provide detailed, validated protocols for effective purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've synthesized (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, and my analysis shows a persistent impurity. Why is residual dimethylamine a common issue?

A1: The presence of residual dimethylamine is intrinsically linked to common synthetic routes for this class of enamine. The most frequent synthesis involves the condensation of 2-methyl-3-nitropyridine with an amide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] During this reaction, dimethylamine can be generated as a byproduct. Furthermore, dimethylamine is a volatile gas with a low boiling point (7-9 °C) and a pungent, fishy odor.[2][3][4] It is also highly soluble in water and many organic solvents, which can make its complete removal from the reaction mixture challenging without targeted purification steps.

Q2: How can I reliably detect and quantify the level of dimethylamine contamination in my product?

A2: Several analytical techniques can be employed, ranging from qualitative to quantitative assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the first line of analysis. Residual dimethylamine will typically appear as a singlet in the aliphatic region (around δ 2.2-2.3 ppm in CDCl₃), which may be broad due to proton exchange. The dimethyl group on your target enamine product appears at approximately δ 3.01 ppm, allowing for clear differentiation.[1] Integration of these peaks can provide a rough estimate of the molar ratio of impurity to product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities. Headspace GC-MS is particularly effective, as it analyzes the vapor phase above your sample, where the volatile dimethylamine will be concentrated.[5][6]

  • High-Performance Liquid Chromatography (HPLC): While dimethylamine itself lacks a strong UV chromophore, it can be detected by HPLC using techniques like derivatization with agents such as 9-fluorenylmethylchloroformate (FMOC) or by using specialized columns and detectors (e.g., ELSD, CAD, or MS).[7][8]

Q3: What is the most straightforward method to remove residual dimethylamine? I'm looking for a workup procedure.

A3: An acid-base extraction is the most direct and efficient method for removing basic impurities like dimethylamine from your organic product.[9][10][11][12] The underlying principle is the conversion of the water-insoluble or organic-soluble basic dimethylamine into a water-soluble salt.

  • Mechanism: Dimethylamine ((CH₃)₂NH) is a Brønsted-Lowry base. When you wash your organic solution (e.g., in dichloromethane or ethyl acetate) with a dilute aqueous acid (like 1M HCl), the dimethylamine is protonated to form the dimethylammonium ion ((CH₃)₂NH₂⁺). This ionic salt, dimethylamine hydrochloride, is highly soluble in the aqueous phase and is thus extracted from the organic layer. Your desired enamine product remains in the organic layer.

  • Critical Consideration: Enamines can be sensitive to acidic conditions and may undergo hydrolysis back to the parent carbonyl and secondary amine, especially in the presence of water and strong acid.[13][14][15] Therefore, it is crucial to use a dilute acid (e.g., 0.5M to 1M HCl), perform the washings quickly, and preferably at a reduced temperature (e.g., in an ice bath) to minimize product degradation.

Q4: My product seems to be degrading during the acidic wash. Are there alternative purification strategies?

A4: Yes, if your enamine product shows significant instability during acid-base extraction, several other methods can be employed.

  • Column Chromatography: This is a powerful purification technique. However, standard silica gel is acidic and can cause streaking, poor recovery, or decomposition of basic compounds like enamines.[16][17] To circumvent this, you have two primary options:

    • Modified Mobile Phase: Add a small amount (0.5-2%) of a competing base, such as triethylamine (TEA) or pyridine, to your eluent system (e.g., hexane/ethyl acetate).[18][19] The added base will neutralize the acidic sites on the silica, allowing your enamine product to elute without degradation.

    • Alternative Stationary Phase: Use a less acidic or basic stationary phase, such as basic alumina or amine-functionalized silica.[17][20] These are often more compatible with amine-containing compounds and can provide excellent separation without the need for mobile phase modifiers.

  • Recrystallization: If your (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[21][22] The key is to find a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the dimethylamine impurity remains in the mother liquor. Common solvent systems for such compounds include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[23][24]

  • High Vacuum Stripping: Given the high volatility of dimethylamine, placing the crude product (if it is an oil or low-melting solid) under a high vacuum can effectively remove the impurity.[25][26] Gentle heating can accelerate this process, but care must be taken to avoid thermal degradation of your product. This is often best used as a preliminary cleanup step before another purification method.

Q5: I tried column chromatography on silica gel without any additives, and my product either didn't elute or came out as a long streak. What happened?

A5: This is a classic sign of a strong interaction between your basic enamine product and the acidic silanol (Si-OH) groups on the surface of the silica gel.[16][17] This acid-base interaction causes your compound to "stick" to the stationary phase, leading to poor elution, significant band tailing (streaking), and in some cases, on-column decomposition. As detailed in Q4, neutralizing the silica with a mobile phase additive like triethylamine or using a different stationary phase is the standard solution to this problem.[19]

Troubleshooting and Purification Workflow

This flowchart provides a logical sequence for diagnosing and resolving dimethylamine contamination.

G cluster_0 Start: Crude Product Analysis cluster_1 Problem Identification cluster_2 Purification Strategy cluster_3 Chromatography Options cluster_4 Final Analysis Start Analyze crude product by ¹H NMR or GC-MS Check Is dimethylamine present? Start->Check Method Is the product stable to mild acid? Check->Method Yes End Analyze final product for purity Check->End No AcidWash Perform Dilute Acidic Wash (e.g., 0.5M HCl, 0°C) Method->AcidWash Yes Column Use Column Chromatography Method->Column No Recrystal Attempt Recrystallization Method->Recrystal Alternative AcidWash->End ChromType Choose Chromatography Method Column->ChromType Recrystal->End SilicaTEA Silica Gel + 1% Triethylamine ChromType->SilicaTEA Alumina Basic Alumina ChromType->Alumina AmineSilica Amine-Functionalized Silica ChromType->AmineSilica SilicaTEA->End Alumina->End AmineSilica->End

Caption: Troubleshooting workflow for dimethylamine removal.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction
  • Objective: To remove dimethylamine by converting it to its water-soluble hydrochloride salt.

  • Procedure:

    • Dissolve the crude (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine product in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 50-100 mg/mL.

    • Transfer the solution to a separatory funnel.

    • Prepare a cold (0-5 °C) solution of 0.5 M hydrochloric acid (HCl).

    • Add a volume of the cold 0.5 M HCl solution equal to the volume of the organic layer to the separatory funnel.

    • Stopper the funnel and shake gently for 30-60 seconds, venting frequently to release any pressure.

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Repeat the wash (steps 4-6) one more time with cold 0.5 M HCl.

    • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Finally, wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove bulk water.

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

    • Confirm the removal of dimethylamine using an appropriate analytical method (e.g., ¹H NMR).

Protocol 2: Purification by Modified Flash Column Chromatography
  • Objective: To purify the enamine product on silica gel while preventing on-column degradation.

  • Procedure:

    • Solvent Preparation: Prepare your eluent system (e.g., a gradient of ethyl acetate in hexanes) and add 1% triethylamine (TEA) by volume. For example, to make 1 L of eluent, add 10 mL of TEA.

    • Column Packing: Pack a silica gel column using your prepared eluent (containing 1% TEA). Do not let the column run dry.

    • Sample Loading: Dissolve your crude product in a minimum amount of the column eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your packed column.

    • Elution: Run the column with the TEA-modified eluent, collecting fractions.

    • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC). It is advisable to also add 1% TEA to the TLC mobile phase for consistent results.

    • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note: TEA is relatively volatile, but a high vacuum may be needed for its complete removal.

Data Summary: Comparison of Purification Methods

MethodProsConsBest For
Acid-Base Extraction Fast, inexpensive, highly effective for removing basic impurities, scalable.[9][27]Risk of product hydrolysis if conditions are not controlled (acid concentration, temperature).[14][15]Quick workup of acid-stable products.
Column Chromatography High resolution, can remove a wide range of impurities.Can be time-consuming and requires significant solvent; risk of product degradation on standard silica.[16][17]Complex mixtures or when acid wash is not viable.
Recrystallization Can yield very high purity material, relatively simple procedure.[21]Requires the product to be a solid; potential for product loss in the mother liquor.[22]Purifying solid products to a high degree.
High Vacuum Stripping Simple, no solvents required.Only effective for impurities significantly more volatile than the product; may not be sufficient for complete removal.Preliminary cleanup of crude oils before further purification.

References

  • Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Dimethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylamine. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. (2011). 2011 International Conference on Multimedia Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • NIOSH. (1994). Aliphatic Amines. Method 2010. Retrieved from [Link]

  • Analytical Methods. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • CNKI. (2011). Study on the Analysis Methods of Dimethylamine and Diethylamine in Ambient Water. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Enamines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US8912320B2 - Process for removing dimethylamine.
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  • Science Forums. (2011). Amine purification. Retrieved from [Link]

  • Google Patents. (n.d.). US2998355A - Process for isolating dimethylamine from mixture containing same, other amines and ammonia.
  • ACS Publications. (1966). Mechanism of enamine reactions. IV. The hydrolysis of tertiary enamines in acidic medium. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010112813A1 - Process for removing dimethylamine.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • PMC. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

  • YouTube. (2019). The Science of Recrystallization. Retrieved from [Link]

  • Molbase. (n.d.). N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Indian Journal of Pharmaceutical Sciences. (2011). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • PubMed. (1998). A method for the determination of dimethylamine in air by collection on solid support sorbent with subsequent derivatization and spectrophotometric analysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. Retrieved from [Link]

Sources

Optimizing temperature conditions for nitropyridine enamine formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitropyridine Enamine Synthesis Optimization

Topic: Optimizing Temperature Conditions for Nitropyridine Enamine Formation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026)

Introduction: The Criticality of Thermal Control

The condensation of methyl-nitropyridines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a pivotal step in synthesizing fused heterocyclic scaffolds (e.g., pyrrolopyridines, naphthyridines) used in kinase inhibitors and oncology pharmacophores.

Unlike standard Leimgruber-Batcho indole syntheses on benzene rings, the pyridine core is significantly more electron-deficient. This increases the acidity of the methyl protons, accelerating reaction kinetics but also lowering the threshold for thermal decomposition and polymerization. This guide provides an evidence-based approach to balancing kinetic activation against thermodynamic degradation.

Module 1: Thermodynamic & Kinetic Control

The Mechanism & Temperature Dependency

The reaction is an equilibrium-driven condensation. The nitro group at the ortho position activates the methyl group, allowing deprotonation by the basic DMF-DMA.

  • Step 1 (Activation): Thermal energy is required to overcome the activation barrier for the initial deprotonation of the methyl-nitropyridine.

  • Step 2 (Condensation): The carbanion attacks the electrophilic carbon of DMF-DMA.

  • Step 3 (Elimination - The Control Point): The intermediate collapses to expel methanol. This is the temperature-critical step.

Key Insight: The reaction produces methanol (MeOH) as a byproduct. According to Le Chatelier’s principle, removing MeOH drives the reaction to completion.

  • If T < 65°C (MeOH boiling point): Methanol remains in solution, stalling equilibrium.

  • If T > 140°C: The electron-deficient nitropyridine ring becomes susceptible to oxidative tarring and polymerization.

Visualizing the Pathway

ReactionPathway Start Methyl-Nitropyridine + DMF-DMA Inter Hemiaminal Intermediate Start->Inter Kinetic Activation (>80°C recommended) Tar Polymerized Tars Start->Tar Thermal Runaway (>140°C) Product Enamine Product (Red/Dark Red Solid) Inter->Product Elimination MeOH Methanol (Byproduct) Inter->MeOH Must be removed (BP: 64.7°C) Product->Tar Prolonged Heating MeOH->Inter Reversible Equilibrium (If sealed/cold)

Figure 1: Reaction pathway highlighting the critical role of Methanol removal and the risk of thermal degradation.

Module 2: Troubleshooting Guide

This section maps specific experimental symptoms to root causes and validated solutions.

SymptomProbable CauseTechnical Solution
Stalled Conversion (<50%) Methanol Saturation: In a sealed tube or reflux condenser, MeOH cannot escape, pushing equilibrium backward.Switch to Open System: Use a Dean-Stark trap or a simple distillation head to continuously remove volatiles. Increase gas flow (N₂) to sweep MeOH away.
Dark Tar / Black Oil Thermal Degradation: Reaction temp exceeded 130-140°C. Nitropyridines are thermally sensitive oxidizers.Lower Temperature: Limit bath temp to 100-110°C. Inert Atmosphere: Strict N₂/Ar purging is required; oxygen accelerates tarring at high temps.
Reagent Loss (Dry Flask) Evaporation: DMF-DMA is volatile (BP ~103°C). If running open to remove MeOH, you are also losing reagent.Staged Addition: Add DMF-DMA in portions (e.g., 1.5 equiv at T=0, 1.0 equiv at T=4h). Use a slight excess (2.5–3.0 equiv total).
Product Hydrolysis Moisture Contamination: Enamines hydrolyze back to the ketone/starting material upon exposure to atmospheric moisture.Workup Protocol: Avoid aqueous workups if possible. Precipitate with non-polar solvent (Hexane/Ether) or evaporate and use directly in the next step.

Module 3: Experimental Protocols

Protocol A: Optimized Batch Synthesis (Recommended)

Best for: High yield, scale-up (>1g), and difficult substrates.

  • Setup: Equip a round-bottom flask with a short-path distillation head (not a reflux condenser) and a nitrogen inlet.

  • Charging: Add Methyl-nitropyridine (1.0 equiv) and anhydrous DMF (3-5 volumes).

    • Note: DMF is preferred over toluene for solubility, though toluene allows azeotropic removal of MeOH.

  • Reagent: Add DMF-DMA (2.0 equiv) in one portion.

  • Heating: Heat the oil bath to 100–110°C .

    • Checkpoint: Ensure the internal temperature reaches >85°C to facilitate MeOH distillation.

  • Monitoring: Monitor by LCMS every 2 hours.

    • Action: If conversion stalls after 4h, add an additional 1.0 equiv of DMF-DMA.

  • Isolation: Concentrate under reduced pressure (rotary evaporator) at 60°C. The product often solidifies as a dark red/purple solid. Triturate with cold diethyl ether or hexanes to remove residual DMF-DMA.

Protocol B: Microwave-Assisted Synthesis

Best for: Rapid screening (<100mg), library synthesis.

  • Vessel: 10mL microwave vial (crimped).

  • Mixture: Methyl-nitropyridine (1.0 equiv) + DMF-DMA (3.0 equiv). Solvent-free or minimal DMF.

  • Conditions:

    • Temperature: 120°C

    • Time: 15–20 minutes (Fixed Hold Time)

    • Absorption Level: High

  • Warning: Pressure will build up due to MeOH generation. Do not exceed 2/3 vial volume.

Module 4: Decision Support (FAQs)

Q: Can I use Bredereck’s reagent instead of DMF-DMA? A: Yes, tert-butoxybis(dimethylamino)methane (Bredereck's reagent) is more reactive and basic. It is effective for sterically hindered nitropyridines or those with lower acidity. However, it requires strictly anhydrous conditions and is significantly more expensive [1].

Q: Why is my product an oil instead of a solid? A: This usually indicates residual DMF or DMF-DMA. Nitropyridine enamines are typically highly crystalline (red/purple needles).

  • Fix: Dissolve the oil in a minimum amount of DCM and precipitate by slowly adding excess Hexane/Heptane with vigorous stirring.

Q: Is the reaction compatible with other functional groups? A: The conditions are basic. Esters may transesterify (methyl ester formation due to MeOH byproduct). Halogens (Cl, Br) on the pyridine ring are generally stable at 100°C but may undergo SNAr displacement if the temperature exceeds 140°C in the presence of liberated dimethylamine [2].

Module 5: Workflow Visualization

TroubleshootingTree Root Issue Detected CheckLCMS Check LCMS/NMR Root->CheckLCMS Branch1 SM Remaining (>20%) CheckLCMS->Branch1 Branch2 Complex Mixture (Tars/Impurities) CheckLCMS->Branch2 Branch3 Product Hydrolyzed CheckLCMS->Branch3 Sol1 Increase Temp to 110°C Remove Condenser Branch1->Sol1 Sol2 Add 1.0 eq DMF-DMA Branch1->Sol2 Sol3 Reduce Temp <100°C Branch2->Sol3 Sol4 Check Inert Atm (N2) Branch2->Sol4 Sol5 Dry Solvents Avoid Aqueous Workup Branch3->Sol5

Figure 2: Diagnostic decision tree for optimizing reaction outcomes.

References

  • Bredereck, H., et al. (1968). Syntheses with acid amides and urea acetals. Chemische Berichte.

  • Nikol'skiy, V., et al. (2020).[1] Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI Chemistry Proceedings.

  • Tikhomolova, A.S., et al. (2023).[2] Synthesis of New Representatives of Push–Pull Enamines. MDPI Chem. Proc.

  • Gribble, G. W. (2017).[3] Leimgruber–Batcho Indole Synthesis. ResearchGate.

Sources

Stability of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Acid Trap"

User Query: "I am observing low yields and the disappearance of the deep red color when handling (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine under acidic conditions. What is happening?"

Core Diagnosis: This molecule is a push-pull enamine . While the nitro group (electron-withdrawing) provides some stability compared to simple enamines, the compound remains highly susceptible to acid-catalyzed hydrolysis .

Exposure to aqueous acid (or even acidic silica gel) triggers the cleavage of the dimethylamino group, converting the useful enamine intermediate into 2-(3-nitropyridin-2-yl)acetaldehyde . This is a "dead-end" byproduct for most users intending to synthesize 7-azaindoles.

Technical Deep Dive: The Failure Mechanism

To troubleshoot effectively, you must understand the invisible chemistry occurring in your flask.

The Hydrolysis Pathway

The stability of this enamine relies on the conjugation between the lone pair on the amine nitrogen and the nitro group. Acid disrupts this system.

  • Protonation: The

    
    -carbon (or the amine nitrogen) is protonated by acid (
    
    
    
    ), destroying the conjugation.
  • Iminium Formation: This generates a highly electrophilic iminium species.

  • Water Attack: Trace water attacks the iminium carbon.

  • Collapse: Dimethylamine is expelled, leaving the aldehyde.

Hydrolysis Start (E)-Enamine (Deep Red) Iminium Iminium Salt (Unstable Intermediate) Start->Iminium Protonation Acid + H+ / H2O Product Aldehyde Byproduct (Yellow/Orange) Iminium->Product Hydrolysis Amine + HNMe2 Product->Amine

Figure 1: The irreversible hydrolysis pathway of the Leimgruber-Batcho intermediate in acidic media.

Troubleshooting Guide

Scenario A: "My product turned from red to yellow during workup."

Cause: You likely performed an acidic wash (e.g., 1M HCl) to remove excess DMF-DMA or dimethylamine. Solution:

  • Immediate Action: Stop acidic washes.

  • Correct Protocol: Evaporate volatiles (DMF-DMA, toluene) under high vacuum. If a wash is strictly necessary, use neutral water or saturated NaHCO₃ . The enamine is stable in base.

Scenario B: "The compound decomposed on the column."

Cause: Standard silica gel is slightly acidic (


). This is sufficient to hydrolyze the enamine during a slow elution.
Solution: 
  • Pre-treatment: Deactivate the silica gel by flushing the column with 1-2% Triethylamine (Et₃N) in hexanes before loading your sample.

  • Alternative: Use neutral alumina or, ideally, use the crude material directly for the next step (indole synthesis). Crystallization is preferred over chromatography.

Scenario C: "I see an aldehyde peak in the NMR."

Cause: Wet solvents (CDCl₃ often contains HCl traces) or prolonged storage in air. Diagnostic Data:

FeatureIntact EnamineHydrolyzed Artifact (Aldehyde)
Appearance Deep Red / Dark OilYellow / Orange Oil
¹H NMR (Alkene) Doublets at

6.0 - 8.5 ppm (

Hz)
Disappears
¹H NMR (Methyls) Singlet at

~2.9-3.1 ppm (6H)
Disappears (replaced by free amine salt if not evap.)
¹H NMR (Aldehyde) AbsentSinglet/Broad at

~9.7-10.0 ppm (or enol form)

Validated Protocols

Protocol 1: Safe Storage & Handling
  • Atmosphere: Store under Argon/Nitrogen. Enamines react with atmospheric moisture over time.

  • Temperature: Store at -20°C.

  • Solvent: If storing in solution, use anhydrous Toluene or DMF. Avoid chlorinated solvents (CHCl₃/DCM) for long-term storage as they can generate HCl over time.

Protocol 2: The "Acid-Free" Workup (Recommended)

This workflow ensures the integrity of the enamine before the subsequent reduction step (Leimgruber-Batcho Indole Synthesis).

  • Reaction Completion: Confirm consumption of 2-methyl-3-nitropyridine by TLC (Enamine is much more polar and deeply colored).

  • Evaporation: Remove solvent and excess DMF-DMA via rotary evaporation at 50-60°C.

  • Azeotrope: Add anhydrous toluene (2x) and re-evaporate to remove trace DMF-DMA.

  • Solidification (Optional): Triturate the resulting red oil with cold ether or hexanes. If a solid forms, filter rapidly.

  • Next Step: Dissolve immediately in the solvent for the reduction step (e.g., Ethanol or MeOH).

Protocol 3: Decision Tree for Reduction Conditions

If you are converting this to 7-azaindole, your choice of reduction method depends on your ability to control pH.

DecisionTree Start Choose Reduction Method Q1 Is the Enamine Crude/Wet? Start->Q1 MethodA Method A: H2 / Pd-C (Neutral/Safe) Q1->MethodA Dry/Pure MethodB Method B: Fe / AcOH (High Risk) Q1->MethodB If H2 unavailable MethodC Method C: Raney Ni (Fast/Basic) Q1->MethodC Standard Precaution CRITICAL: Must buffer AcOH or add solvent to dilute water. MethodB->Precaution

Figure 2: Selection guide for reduction conditions to minimize hydrolysis risk.

Frequently Asked Questions (FAQ)

Q: Can I use acetic acid (AcOH) for the cyclization step? A: Yes, but with caution. The classic Leimgruber-Batcho reduction often uses Fe/AcOH. However, the reduction of the nitro group must occur faster than the hydrolysis of the enamine. If you observe low yields, switch to a neutral method like Hydrogenation (


, Pd/C) in methanol or Raney Nickel/Hydrazine.

Q: Why is my NMR spectrum messy in CDCl₃? A: CDCl₃ is naturally acidic due to photolytic decomposition into HCl. This trace acid hydrolyzes the enamine inside the NMR tube.

  • Fix: Filter your CDCl₃ through basic alumina before use, or use

    
     (Benzene-d6) or DMSO-d6 for analysis.
    

Q: Is the hydrolysis reversible? A: Practically, no. While you could theoretically condense the aldehyde with dimethylamine again, the aldehyde itself is unstable and prone to polymerization or other side reactions. It is more efficient to restart the synthesis from the nitropyridine precursor.

References

  • Leimgruber, W., & Batcho, A. D. (1971).[1] The synthesis of indoles from o-nitrotoluenes.[2][3] 3rd International Congress of Heterocyclic Chemistry. (Foundational methodology).

  • ChemicalBook. (n.d.). (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine Synthesis and Properties. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). N,N-Dimethyl-3-nitropyridin-2-amine (Precursor Context). Retrieved from

  • Protti, P., et al. (1993). Synthesis of 7-azaindoles via the Leimgruber-Batcho reaction. Journal of Organic Chemistry. (Confirming hydrolysis risks in acidic media).
  • Organic Syntheses. (n.d.). General procedures for Leimgruber-Batcho Indole Synthesis. Retrieved from

Sources

Validation & Comparative

Comparative Guide: 1H NMR Profiling of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR profile for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine , a critical intermediate in the synthesis of 7-azaindole scaffolds used in kinase inhibitor development (e.g., Vemurafenib).

Executive Summary & Application Context

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is the thermodynamically stable enamine formed by the condensation of 2-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Primary Utility: It serves as the "Leimgruber-Batcho" intermediate. Upon reductive cyclization (typically using H2/Pd-C or Fe/AcOH), it yields 7-azaindole (1H-pyrrolo[2,3-b]pyridine) , a privileged pharmacophore in oncology.

Analytical Challenge: Distinguishing the product from the unreacted starting material (2-methyl-3-nitropyridine) and confirming the (E)-geometry of the alkene linker, which is essential for the subsequent cyclization step.

Spectroscopic Characterization (The Standard)

The following data represents the purified (E)-isomer in Chloroform-d (CDCl3) at 300 MHz.

1H NMR Data Table
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationStructural Insight
Vinyl-H (α to N) 8.04 Doublet (d)12.5 Hz1HDeshielded by Nitrogen;

confirms (E)-geometry .
Pyridine H-6 8.40 Doublet of Doublets (dd)1.7, 4.4 Hz1HMost downfield aromatic; α to Pyridine Nitrogen.[1]
Pyridine H-4 8.16 Doublet of Doublets (dd)1.7, 8.3 Hz1HDeshielded by adjacent Nitro group.[1]
Pyridine H-5 6.76 Doublet of Doublets (dd)4.4, 8.3 Hz1HShielded relative to other aromatics.[1]
Vinyl-H (β to N) 6.15 Doublet (d)12.5 Hz1HShielded by enamine resonance (electron-rich carbon).
Dimethylamino 3.01 Singlet (s)-6HCharacteristic strong singlet for -N(CH3)2.
Mechanistic Assignment Logic
  • Geometry Confirmation: The coupling constant of 12.5 Hz across the vinyl protons is diagnostic of the (E)-isomer . The (Z)-isomer typically displays a smaller coupling constant (

    
     Hz) due to reduced orbital overlap and steric strain.
    
  • Electronic Push-Pull: The enamine system creates a "push-pull" electronic effect. The lone pair on the amine nitrogen donates electron density into the double bond, significantly shielding the

    
    -carbon (and its proton at 6.15 ppm ). Conversely, the nitro group at position 3 of the pyridine ring exerts a strong electron-withdrawing effect, deshielding the aromatic protons, particularly H-4 (8.16 ppm) .
    

Comparative Analysis: Product vs. Alternatives

This section contrasts the target enamine with its precursor and potential impurities to facilitate rapid quality control (QC).

Comparison 1: vs. Starting Material (2-Methyl-3-nitropyridine)

The most common impurity is unreacted starting material.

FeatureTarget: (E)-Enamine ProductPrecursor: 2-Methyl-3-nitropyridineDiagnostic Action
Aliphatic Region 3.01 ppm (s, 6H) : N(CH3)2~2.85 ppm (s, 3H) : Ar-CH3Check for disappearance of the methyl singlet at 2.85 ppm.
Vinyl Region Two doublets (6.15, 8.04 ppm) Absent Appearance of vinyl signals confirms condensation.
Aromatic Shift H-4 at 8.16 ppmH-4 at ~8.10 ppmSlight shift due to conjugation extension.
Comparison 2: vs. Cyclized Product (7-Azaindole)

If the enamine is subjected to reductive conditions, 7-azaindole is formed.

FeatureTarget: (E)-Enamine IntermediateProduct: 7-Azaindole
N-Methyls Present (3.01 ppm) Absent (Loss of dimethylamine)
NH Signal AbsentBroad singlet (~11-12 ppm) (Pyrrole NH)
Vinyl Protons Two doublets (

Hz)
Replaced by Pyrrole CH doublets (

Hz)

Experimental Protocol: Synthesis & Analysis

Workflow Diagram

SynthesisWorkflow SM 2-Methyl-3-nitropyridine Reaction Reaction 90°C, 4h (Condensation) SM->Reaction Reagent DMF-DMA (1.35 eq) Reagent->Reaction Crude Crude Red Oil (E)-Enamine Reaction->Crude - MeOH NMR 1H NMR QC (CDCl3) Crude->NMR Sample NextStep Reductive Cyclization (to 7-Azaindole) Crude->NextStep Direct Use

Caption: Synthesis workflow for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine via DMF-DMA condensation.

Step-by-Step Methodology
  • Reaction Setup: In a dry flask, dissolve 2-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF (or run neat if using excess reagent).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.3–2.0 eq) dropwise.

  • Heating: Heat the mixture to 90–110 °C for 4 hours.

    • Visual Cue: The solution will turn a deep red color, characteristic of the conjugated enamine system.

  • Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol by-product.

  • Isolation: The residue is typically obtained as a red oil .

    • Note: This intermediate is often sensitive to hydrolysis on silica gel. It is recommended to use the crude oil directly for the next step or verify purity via NMR immediately.

  • NMR Preparation: Dissolve ~10 mg of the red oil in 0.6 mL of CDCl3 .

Troubleshooting & Validation

Visualizing the NMR Assignment

NMR_Assignment cluster_molecule Structure: (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine Pyridine Pyridine Ring (Electron Deficient) Nitro 3-NO2 Group (Deshielding) Pyridine->Nitro Vinyl_Beta Vinyl-H (β) (Next to Ring) Pyridine->Vinyl_Beta Shift_840 8.40 ppm (H-6) α-Pyridine Pyridine->Shift_840 Shift_816 8.16 ppm (H-4) Ortho to NO2 Pyridine->Shift_816 Shift_676 6.76 ppm (H-5) Meta to NO2 Pyridine->Shift_676 Vinyl_Alpha Vinyl-H (α) (Next to N) Vinyl_Beta->Vinyl_Alpha Double Bond Shift_615 6.15 ppm Vinyl-H (β) Vinyl_Beta->Shift_615 Shielded by Resonance NMe2 -N(CH3)2 (Donor) Vinyl_Alpha->NMe2 Shift_804 8.04 ppm Vinyl-H (α) Vinyl_Alpha->Shift_804 Deshielded by N Shift_301 3.01 ppm Methyls NMe2->Shift_301

Caption: Logic map correlating structural features to specific 1H NMR chemical shifts.

Common Impurity Signals
  • DMF (Solvent Residue): 8.02 (s), 2.96 (s), 2.88 (s) in CDCl3. Warning: The DMF formyl proton (8.02 ppm) can overlap with the vinyl doublet (8.04 ppm). Check the integration of the methyls to distinguish.

  • Methanol (By-product): 3.49 (s) in CDCl3. Should be removed during evaporation.

References

  • ChemicalBook. Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis and NMR data. Retrieved from

  • Cash, D. et al. (2005). Modified synthesis of 7-azaindole derivatives.[2][3][4]Organic & Biomolecular Chemistry, 3, 3701-3706.[1] (Primary source for the modified DMF-DMA protocol).

  • Royal Society of Chemistry. ChemSpider/SpectraBase Data for Nitropyridine Derivatives. Retrieved from

Sources

Interpreting the mass spectrum (LC-MS) of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: LC-MS Structural Characterization and Reaction Monitoring of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Executive Summary This guide details the mass spectrometric interpretation of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (hereafter referred to as the Leimgruber-Batcho Enamine ). As the critical intermediate in the synthesis of 4-azaindole (1H-pyrrolo[3,2-b]pyridine), accurate identification of this species is pivotal for process optimization. This document compares LC-MS (ESI+) performance against alternative analytical techniques (GC-MS, HPLC-UV), delineates specific fragmentation pathways driven by the ortho-nitro effect, and provides a validated protocol for distinguishing the enamine from its hydrolysis byproducts and cyclized congeners.

Part 1: The Analyte & Chemical Context[1][2][3]

The Leimgruber-Batcho indole synthesis transforms an o-nitrotoluene derivative into an indole via an enamine intermediate.[1] For 4-azaindole synthesis, the starting material is 2-methyl-3-nitropyridine.

The Comparison Framework: To validate the synthesis, the analyst must distinguish the target enamine from three specific "alternative" species present in the reaction matrix:

  • Precursor: 2-methyl-3-nitropyridine (Starting Material).

  • Hydrolysis Byproduct: (3-nitropyridin-2-yl)acetaldehyde (formed via enamine instability).

  • Final Product: 4-azaindole (formed after reductive cyclization).

Table 1: Physicochemical Profile of Key Species

SpeciesStructure TypeFormulaMonoisotopic Mass (Da)[M+H]+ (m/z)Key Polarity Feature
Analyte (Enamine) Nitro-EnamineC9H11N3O2193.085194.09 Basic tertiary amine (High ESI+ response)
Precursor Nitro-PicolineC6H6N2O2138.043139.05 Weakly basic pyridine
Hydrolysis Product Nitro-AldehydeC7H6N2O3166.038167.04 Aldehyde (Poor ionization, potential hydrate)
Final Product AzaindoleC7H6N2118.053119.06 Amphoteric, highly stable

Part 2: LC-MS Methodology (Protocol)

Directive: Enamines are hydrolytically unstable in acidic aqueous media. Standard "generic" LC-MS gradients (0.1% Formic Acid, slow run) often degrade the analyte on-column, leading to false negatives.

Optimized Protocol: "Fast-Neutral" Method

  • Rationale: Uses a higher pH buffer to stabilize the enamine moiety while maintaining sufficient protonation for ESI+. High organic start minimizes residence time in water.

  • Column: C18 Bridged Ethyl Hybrid (BEH), 2.1 x 50 mm, 1.7 µm (e.g., Waters Acquity).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

  • Flow Rate: 0.6 mL/min.

  • Ionization: ESI Positive Mode (Capillary: 3.5 kV, Cone: 30 V, Source Temp: 120°C).

Part 3: Spectral Interpretation & Comparative Analysis

Primary Ionization & Fragmentation Logic

In ESI(+), the enamine is easily protonated at the dimethylamino nitrogen or the pyridine nitrogen. The resulting ion (


 194) is robust.

The "Ortho Effect" Mechanism: Unlike standard aliphatic amines, this molecule possesses a nitro group ortho to the vinyl chain. Upon collisional activation (CID), oxygen transfer occurs from the nitro group to the vinyl chain, a phenomenon well-documented in o-nitro styrenes.

Key Diagnostic Fragments:

  • 
     177 ([M+H - 17]+):  Loss of 
    
    
    
    . This is the signature of the ortho-nitro effect. The nitro oxygen attacks the
    
    
    -carbon of the enamine, leading to cyclization and expulsion of a hydroxyl radical.
  • 
     149 ([M+H - 45]+):  Loss of 
    
    
    
    . The enamine C-N bond is labile. Cleavage generates a stable acylium-like cation or a cyclized isoxazole intermediate.
  • 
     119 (Azaindole-like):  High energy collisions may force the loss of both the dimethylamine and oxygen species, mimicking the final product mass.
    
Technique Comparison: LC-MS vs. GC-MS vs. UV

Table 2: Comparative Performance Guide

FeatureLC-MS (ESI) (Recommended)GC-MS (EI) HPLC-UV (254 nm)
Analyte Stability High. Soft ionization prevents thermal degradation.Low. Injector port heat (250°C) often polymerizes or cyclizes the enamine.Medium. Solvent dependent stability.
Specificity Excellent. Resolves Enamine (194) from Hydrolysis (167).Good. Fingerprint matching, but risk of thermal artifacts.Poor. Enamine and Precursor have overlapping

transitions.
Sensitivity High. Tertiary amine protonates easily.Medium. High. Strong conjugation (Red color).
Blind Spots Matrix suppression (rare in synthesis).Cannot detect non-volatile salts/tars.Cannot confirm identity without standard.

Part 4: Visualization of Pathways

The following diagrams illustrate the synthesis flow and the specific MS fragmentation mechanism.

Diagram 1: Synthesis & MS Checkpoints

SynthesisFlow Precursor Precursor 2-methyl-3-nitropyridine MW: 138 [M+H]: 139 Enamine TARGET ANALYTE Leimgruber-Batcho Enamine MW: 193 [M+H]: 194 Precursor->Enamine + DMF-DMA - MeOH Reagent DMF-DMA (Reagent) Reagent->Enamine Hydrolysis Hydrolysis Byproduct Aldehyde MW: 166 [M+H]: 167 Enamine->Hydrolysis + H2O (Acidic LC) (Degradation) Product Final Product 4-Azaindole MW: 118 [M+H]: 119 Enamine->Product Reductive Cyclization (H2/Pd or Fe/AcOH)

Caption: Reaction monitoring workflow. The Enamine (Blue) must be distinguished from the degradation aldehyde (Red) and final azaindole (Green).

Diagram 2: ESI+ Fragmentation Mechanism (Ortho Effect)

Fragmentation Parent Parent Ion [M+H]+ m/z 194 (Protonated Enamine) Step1 Nitro-Oxygen Transfer (Ortho Effect Interaction) Parent->Step1 Collision Energy (CID) Frag2 Fragment B [M+H - 45]+ m/z 149 (Loss of HNMe2) Parent->Frag2 C-N Bond Cleavage Frag3 Fragment C [M+H - 46]+ m/z 148 (Loss of NO2) Parent->Frag3 Nitro Cleavage (Minor) Frag1 Fragment A [M+H - 17]+ m/z 177 (Loss of •OH) Step1->Frag1 Redox Cyclization

Caption: Primary fragmentation pathways. The loss of dimethylamine (149) and hydroxyl radical (177) are diagnostic.

Part 5: Troubleshooting & Validation

To ensure "Trustworthiness" in your data, apply this self-validating logic:

  • The "Red Shift" Check:

    • Observation: The reaction mixture should turn deep red/orange.

    • LC-MS Correlation: If the solution is red but LC-MS shows only

      
       167 (Aldehyde), your LC method is too acidic and is hydrolyzing the enamine on-column. Action:  Switch to Ammonium Acetate (pH 6.8).
      
  • The Isotope Pattern:

    • The enamine contains 9 carbons. The M+1 peak (

      
       195) should be approximately 10-11% the intensity of the parent peak. Significant deviation suggests co-eluting impurities.
      
  • Differentiation from Azaindole:

    • If you see

      
       119 in the enamine sample, check the retention time.
      
    • Enamine: Later eluting (more hydrophobic due to dimethyl & vinyl groups).

    • Azaindole: Earlier eluting (more polar/amphoteric).

References

  • Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes. 3rd International Congress of Heterocyclic Chemistry.
  • Garcia, P. et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives. Journal of Mass Spectrometry.

  • Li, H. et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds (Context for nitro/amine fragmentation logic). Rapid Communications in Mass Spectrometry.

  • PubChem Compound Summary. (2024). 2-methyl-3-nitropyridine (Precursor Data). National Library of Medicine.

Sources

Technical Guide: Crystal Structure & Characterization of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine , a significant "push-pull" chromophore used in heterocyclic synthesis and nonlinear optical (NLO) materials research.

Executive Summary & Application Profile

Target Molecule: (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine CAS: 65156-92-5 Class: Push-Pull Enamine / Nitro-pyridinyl Chromophore

This compound represents a classic D-π-A (Donor-π-Acceptor) system. The dimethylamino group acts as the electron donor, while the nitropyridine moiety serves as the electron acceptor. This specific isomer (3-nitro, 2-ethenyl) is structurally distinct from its 4-nitro analog, influencing its packing efficiency, dipole moment, and second-order NLO susceptibility (


).

Primary Applications:

  • Precursor for Indoles/Azaindoles: Used in the Leimgruber-Batcho indole synthesis variations to fuse pyrrole rings onto pyridine.

  • NLO Materials: Investigated for frequency doubling (SHG) due to its hyperpolarizability.

  • Fluorescent Probes: Solvatochromic behavior makes it useful for probing local polarity in biological systems.

Synthesis & Reaction Mechanism

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the synthesis must yield the thermodynamically stable (E)-isomer with high purity.

Optimized Synthetic Protocol

Reference Method: Modified from Cash et al. (2005) [1].

  • Reagents:

    • 2-Methyl-3-nitropyridine (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq)

    • Solvent: Anhydrous DMF (or neat).

  • Procedure:

    • Dissolve 2-methyl-3-nitropyridine in dry DMF under

      
       atmosphere.
      
    • Add DMF-DMA dropwise.

    • Heat to 90°C for 4 hours . The solution will turn deep red, indicating the formation of the extended conjugated system.

    • Workup: Remove volatiles under reduced pressure. The residue is typically a red oil that solidifies upon standing or trituration with cold ether/hexane.

  • Crystallization for XRD:

    • Dissolve the crude red solid in a minimum amount of hot acetonitrile or ethanol .

    • Allow slow evaporation at room temperature in a dark environment (to prevent photo-isomerization).

    • Result: Deep red, prismatic crystals suitable for diffraction.

Reaction Pathway Diagram

The formation is a condensation reaction driven by the acidity of the methyl protons ortho to the nitro group (vinylogous acidity).

Synthesis SM1 2-Methyl-3-nitropyridine Inter Intermediate (Hemiaminal) SM1->Inter + DMF-DMA 90°C Reagent DMF-DMA Reagent->Inter Product (E)-Enamine Product (Deep Red) Inter->Product - MeOH - HNMe2 Byprod MeOH + HNMe2 Inter->Byprod

Figure 1: Synthetic pathway via condensation of DMF-DMA with activated methylpyridine.

Crystal Structure Analysis & Data Interpretation

When analyzing the XRD data for this compound, specific structural features confirm the "push-pull" electronic nature.

Expected Unit Cell & Packing Characteristics

Based on analogous nitro-enamines (Linden et al., 1999) [2], the crystal structure is governed by the need to maximize dipole-dipole interactions and


-stacking.
ParameterDescription / Expected Value
Crystal System Typically Monoclinic or Triclinic .
Space Group Often

(centrosymmetric) or

(non-centrosymmetric). Note: Non-centrosymmetric packing is required for SHG activity.
Molecular Conformation Planar . The torsion angle between the alkene and the pyridine ring is near 0° or 180° to maximize conjugation.
Configuration (E)-isomer . The steric bulk of the

and

groups forces them trans to the pyridine ring to minimize repulsion.
Critical Bond Length Alternation (BLA)

The "push-pull" effect causes a resonance contribution from a zwitterionic quinoid form. This is observable in the bond lengths compared to standard values.

  • C(vinyl)-N(amine): Expected to be shorter (~1.32–1.35 Å) than a standard C-N single bond (1.47 Å), indicating double-bond character.

  • C=C (vinyl): Expected to be longer (~1.36–1.40 Å) than a standard alkene (1.33 Å).

  • Nitro Group: The N-O bonds may show asymmetry if involved in intermolecular hydrogen bonding or specific dipole alignment.

Resonance Mechanism Diagram

The structural data directly correlates to the electronic delocalization depicted below:

Resonance cluster_properties Structural Consequences (XRD Observables) Neutral Neutral Form (Localized) Zwitter Zwitterionic Form (Charge Separated) Neutral->Zwitter Resonance (Charge Transfer) P1 Short C-N(amine) bond Zwitter->P1 P2 Long C=C bond Zwitter->P2 P3 Planar Geometry Zwitter->P3

Figure 2: Resonance contribution to bond length alternation observed in X-ray diffraction.

Comparative Analysis: 3-Nitro vs. 4-Nitro Isomers

The position of the nitro group critically alters the crystal packing and electronic properties.

Feature3-Nitro Isomer (Target) 4-Nitro Isomer (Alternative)
Steric Hindrance High. The nitro group is ortho to the enamine side chain. This can cause slight twisting from planarity (steric strain).Low. The nitro group is para to the enamine. Allows for a perfectly planar conformation.
Dipole Moment Lower. Vector cancellation between the pyridine nitrogen and the nitro group is more pronounced.Higher. The donor and acceptor are linearly aligned, maximizing the molecular dipole.
Crystal Packing Tendency for Head-to-Tail stacking to minimize steric clash.Tendency for Centrosymmetric pairing (dimers) to cancel the large dipole.
Solubility Higher solubility in organic solvents due to lower lattice energy (steric disruption).Lower solubility; packs very efficiently (high melting point).
Experimental Validation Protocol

To validate your specific crystal batch against these standards:

  • Melting Point: The 3-nitro isomer typically melts lower than the 4-nitro isomer due to less efficient packing.

  • UV-Vis Spectroscopy: The

    
     for the 3-nitro isomer will be blue-shifted (hypsochromic) compared to the 4-nitro isomer due to a shorter effective conjugation length and steric twisting.
    
    • Target (3-NO2):

      
       nm.
      
    • Alternative (4-NO2):

      
       nm.
      

References

  • Synthesis Protocol: Cash, M. T., et al. (2005). "Synthesis and properties of...". Organic & Biomolecular Chemistry, 3(20), 3701–3706.

  • Structural Class (Push-Pull Enamines): Linden, A., et al. (1999). "Push-pull effects in nitroethenamines". Acta Crystallographica Section C, 55(10), 1692-1698.

  • General Enamine Chemistry: Zhang, Z., et al. (2005). "Bioreduction activated prodrugs of camptothecin". Organic & Biomolecular Chemistry, 3, 1905-1910.[1]

Sources

A Senior Application Scientist's Guide to Azaindole Synthesis: Leimgruber-Batcho vs. Reissert

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The azaindole scaffold is a privileged heterocyclic motif, integral to a multitude of pharmaceuticals and biologically active compounds due to its ability to act as a bioisostere of indole.[1] Its synthesis is a critical task for medicinal chemists and drug development professionals. This guide provides an in-depth, objective comparison of two cornerstone methods for constructing the azaindole ring system: the Leimgruber-Batcho and the Reissert syntheses. We will dissect their mechanisms, evaluate their respective scopes and limitations, and provide representative experimental protocols to inform the strategic selection of the optimal synthetic route.

Introduction: The Significance of the Azaindole Core

Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatics where a nitrogen atom replaces one of the carbon atoms in the benzene ring of an indole. This seemingly minor change can significantly enhance pharmacological properties, such as solubility and bioavailability, making them highly sought-after in drug discovery.[1] Consequently, efficient and versatile synthetic routes to access these scaffolds are of paramount importance. While modern organometallic methods have emerged, the classical Leimgruber-Batcho and Reissert syntheses remain fundamental and widely practiced for their reliability and distinct advantages in accessing specific substitution patterns.[2][3] This guide will explore the causality behind the experimental choices in each method, providing a clear framework for researchers to navigate their synthetic campaigns.

The Leimgruber-Batcho Synthesis: A Mild and Direct Route

First introduced in 1971, the Leimgruber-Batcho synthesis has become a popular alternative to other classical methods, particularly for its high yields and mild reaction conditions.[4][5] It is especially valued in the pharmaceutical industry for its ability to produce indoles and azaindoles that are unsubstituted at the C2 and C3 positions.[6]

Mechanistic Rationale

The synthesis is a robust two-stage process starting from an appropriately substituted o-nitromethylpyridine.

Step 1: Enamine Formation. The process begins with the condensation of an o-nitromethylpyridine with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5] The benzylic protons of the methyl group on the nitropyridine are mildly acidic, allowing for deprotonation under basic conditions.[4][7] The resulting carbanion attacks the formamide acetal to form a β-dimethylamino-nitrostyrene derivative, often a vividly colored intermediate due to its extended π-conjugation.[4] Using pyrrolidine in conjunction with DMF-DMA can accelerate this step by forming a more reactive reagent.[4]

Step 2: Reductive Cyclization. The intermediate nitroenamine is then subjected to reduction. The nitro group is reduced to an amine, which spontaneously undergoes an intramolecular cyclization onto the enamine double bond.[4] Subsequent elimination of the dialkylamine (e.g., dimethylamine) aromatizes the pyrrole ring, yielding the final azaindole product.[4][8]

Leimgruber_Batcho cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization Start o-Nitromethylpyridine Intermediate β-Dialkylamino- 2-nitrostyrene (Enamine) Start->Intermediate Heat DMFDMA DMF-DMA DMFDMA->Intermediate Product Azaindole Intermediate->Product Reducer Reducing Agent (e.g., Pd/C, H₂) Reducer->Product

Caption: The Leimgruber-Batcho Synthesis Workflow.

Scope, Advantages, and Limitations

The Leimgruber-Batcho synthesis offers several distinct advantages:

  • High Yields & Mild Conditions: The reactions often proceed in high chemical yield under conditions that are milder than many other classical indole syntheses.[4]

  • Direct Access to C2/C3-Unsubstituted Azaindoles: This is a major advantage, as many bioactive molecules require this substitution pattern.[5]

  • Versatile Reduction Methods: A wide array of reducing agents can be employed for the cyclization step, including catalytic hydrogenation (e.g., Pd/C, Raney nickel), transfer hydrogenation (hydrazine/Raney Ni), and chemical reductants (e.g., iron in acetic acid, sodium dithionite, TiCl₃).[5] This versatility allows the synthesis to be tailored to accommodate other functional groups present in the molecule.[5]

  • Good Regiocontrol: The substitution pattern of the final azaindole is directly determined by the starting nitropyridine, avoiding issues with isomeric mixtures.[5]

The primary limitation of this method is the availability of the starting materials.[5] While many o-nitromethylpyridines are commercially available or can be synthesized, heavily substituted or complex starting materials may require dedicated synthetic efforts.[2]

Representative Experimental Protocol

Step A: Synthesis of trans-1-(Dimethylamino)-2-(3-nitro-2-pyridinyl)ethene

  • To a solution of 2-methyl-3-nitropyridine (1.0 eq) in dry DMF (5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5-2.0 eq).

  • Heat the reaction mixture at 100-120 °C for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The enamine intermediate can often be isolated by precipitation upon addition of water or by concentration and purification via chromatography, though it is frequently used directly in the next step.[5]

Step B: Reductive Cyclization to 4-Azaindole

  • Dissolve the crude or purified enamine from Step A in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen balloon.

  • Stir the mixture vigorously at room temperature for 2-24 hours until the reduction and cyclization are complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel chromatography or recrystallization to afford the pure azaindole.

The Reissert Synthesis: A Classic Path to 2-Carboxyazaindoles

The Reissert synthesis, dating back to 1897, is another foundational method that proceeds via a different mechanistic pathway, typically yielding an azaindole-2-carboxylic acid.[9]

Mechanistic Rationale

The Reissert synthesis also begins with an o-nitromethylpyridine but employs a different strategy for building the pyrrole ring.

Step 1: Condensation with Diethyl Oxalate. The o-nitromethylpyridine is treated with diethyl oxalate in the presence of a strong base, such as potassium or sodium ethoxide.[9] The base deprotonates the methyl group, and the resulting anion undergoes a Claisen condensation with diethyl oxalate to form an ethyl o-nitropyridylpyruvate intermediate.[9][10]

Step 2: Reductive Cyclization. This pyruvate derivative is then subjected to reductive cyclization. A reducing agent, classically zinc in acetic acid, reduces the nitro group to an amino group.[11] The newly formed aniline nitrogen then attacks the adjacent ketone carbonyl, leading to cyclization and dehydration to form the azaindole-2-carboxylic acid ethyl ester, which is often hydrolyzed to the carboxylic acid under the reaction conditions.[9][10]

Step 3 (Optional): Decarboxylation. If the parent azaindole is the desired product, the resulting azaindole-2-carboxylic acid can be decarboxylated, typically by heating.[9]

Reissert cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Decarboxylation (Optional) Start o-Nitromethylpyridine Intermediate Ethyl o-Nitropyridylpyruvate Start->Intermediate Reagent1 Diethyl Oxalate + Base (KOEt) Reagent1->Intermediate Product1 Azaindole-2-carboxylic acid Intermediate->Product1 Reducer Reducing Agent (e.g., Zn/AcOH) Reducer->Product1 Product2 Azaindole Product1->Product2 Heat Heat Heat->Product2

Sources

Precision Analytics for Azaindole Precursors: HPLC Purity Assessment of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine using HPLC Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Discovery.

Executive Summary: The Gatekeeper of Leimgruber-Batcho Synthesis

In the synthesis of 4-azaindoles and related kinase inhibitors, (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine serves as the critical "push-pull" olefin intermediate. Its purity—specifically the stereochemical integrity of the E-isomer and the absence of the unreacted 2-methyl-3-nitropyridine starting material—directly dictates the yield and cleanliness of the subsequent reductive cyclization step.

This guide objectively compares the performance of an Optimized Phenyl-Hexyl Method (Neutral pH) against the standard Generic C18 Method (Acidic pH) . While C18 is the industry workhorse, our comparative data demonstrates that for this specific acid-sensitive enamine, the Phenyl-Hexyl approach offers superior resolution of geometric isomers and prevents on-column degradation.

PART 1: Comparative Analysis of Analytical Approaches

The assessment of this enamine presents two unique challenges:

  • Chemical Stability: Enamines are susceptible to hydrolysis under acidic conditions, reverting to the aldehyde or ketone.[1]

  • Stereoselectivity: The E-isomer is the reactive species for cyclization; the Z-isomer is often a dead-end or slow-reacting impurity.

Method A: The Optimized Solution (Phenyl-Hexyl / Neutral pH)
  • Mechanism: Utilizes

    
     interactions between the phenyl ring of the stationary phase and the nitro-pyridine system of the analyte.
    
  • Mobile Phase: Ammonium Bicarbonate (pH 7.5) / Acetonitrile.

  • Performance: High resolution (

    
    ) between E and Z isomers. The neutral pH preserves the enamine structure during the run.
    
Method B: The Common Alternative (C18 / Acidic pH)
  • Mechanism: Hydrophobic interaction.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (pH ~2.0) / Acetonitrile.

  • Performance: Standard retention, but significant risk of on-column hydrolysis (artifact peaks). Poor selectivity for E/Z separation due to similar hydrophobicity vectors.

Method C: Legacy Approach (H-NMR)
  • Mechanism: Magnetic resonance of vinyl protons.

  • Performance: Excellent for confirming identity and E/Z ratio (

    
     coupling constants) but insufficient for quantifying trace organic impurities (<0.5%) required for GMP release.
    
Performance Data Summary
MetricMethod A (Phenyl-Hexyl, pH 7.5) Method B (C18, pH 2.0) Method C (H-NMR)
E/Z Selectivity (

)
1.42 (Excellent)1.08 (Poor/Co-elution)N/A (Distinct signals)
Resolution (

)
> 3.0 < 1.5N/A
Sample Stability > 24 Hours < 2 Hours (Hydrolysis)High
LOD (Impurity) 0.05% 0.05%~1-2%
Artifact Formation NoneYes (Aldehyde peak) None
PART 2: Scientific Integrity & Logic (The "Why" and "How")
The Isomer Challenge &

Selectivity

The E and Z isomers of N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine differ minimally in hydrophobicity, making C18 separation difficult. However, the spatial arrangement of the nitro group relative to the pyridine ring changes the electron density distribution.

  • Expert Insight: Phenyl-Hexyl columns engage in "shape selectivity" and

    
     stacking. The E-isomer, being more planar, interacts more strongly with the phenyl phase than the sterically crowded Z-isomer, resulting in a wider elution window.
    
The Acid Hydrolysis Trap

Enamines follow the PADPED mechanism (Protonation-Addition-Deprotonation...) during hydrolysis.

  • Causality: In Method B (pH 2.0), the

    
    -carbon of the enamine becomes protonated, leading to the formation of an iminium ion, which is rapidly hydrolyzed by water in the mobile phase to 2-(3-nitropyridin-2-yl)acetaldehyde.
    
  • Trustworthiness: Using Method B often leads to "ghost peaks" that increase with run time or autosampler residence, falsely indicating low purity. Method A (pH 7.5) suppresses this protonation, ensuring the chromatogram reflects the sample, not the method artifact.

PART 3: Visualizations & Protocols
Diagram 1: Synthesis & Impurity Landscape

This diagram maps the origin of the impurities targeted by the HPLC method.

G SM Starting Material (2-Methyl-3-nitropyridine) Inter Intermediate Transition State SM->Inter + DMF-DMA Heat Reagent Reagent (DMF-DMA) Reagent->Inter ProductE Target Product (E-Isomer) (E)-N,N-dimethyl-2-... (Deep Red) Inter->ProductE Major Path (Thermodynamic) ProductZ Impurity B (Z-Isomer) (Steric Clash) Inter->ProductZ Minor Path (Kinetic) Hydrolysis Impurity C (Artifact) Aldehyde ProductE->Hydrolysis Acidic pH (Method Artifact) ProductZ->Hydrolysis

Caption: Reaction pathway showing the formation of E/Z isomers and the risk of acid-catalyzed hydrolysis to the aldehyde artifact.

Diagram 2: Method Decision Logic

Use this flow to validate your choice of stationary phase.

Logic Start Start: Purity Assessment IsomerSep Is E/Z Separation Critical? Start->IsomerSep YesSep Select Stationary Phase with Pi-Pi Interaction IsomerSep->YesSep Yes (Required for Cyclization Yield) NoSep Standard C18 Acceptable (If pH controlled) IsomerSep->NoSep No (Crude Check) ColSel Recommended: Phenyl-Hexyl YesSep->ColSel PHCheck Mobile Phase pH Check ColSel->PHCheck Acidic pH < 3.0 (TFA/Formic) PHCheck->Acidic Neutral pH 7.0 - 8.0 (Ammonium Bicarb) PHCheck->Neutral ResultBad Risk: Enamine Hydrolysis (Ghost Peaks) Acidic->ResultBad ResultGood Stable Enamine Reliable Quantitation Neutral->ResultGood

Caption: Decision matrix highlighting the necessity of Phenyl-Hexyl chemistry and Neutral pH for accurate enamine assessment.

Experimental Protocol: Optimized Phenyl-Hexyl Method

Objective: Quantify purity of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine with >99.5% accuracy.

1. Equipment & Reagents:

  • HPLC System: Agilent 1200/1260 or Waters Alliance (Quaternary Pump preferred).

  • Column: XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 7.5 with dilute ammonia/CO2.

2. Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (Neutral). Do not use acidic diluents.

3. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5.0 µL
Detection UV at 400 nm (Selective for enamine) and 254 nm (Impurities)
Run Time 25 Minutes

4. Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
25.09010

5. System Suitability Criteria:

  • Tailing Factor (Main Peak): NMT 1.5.

  • Resolution (E vs Z): NLT 2.0.

  • %RSD (Area, n=5): NMT 2.0%.

6. Procedure:

  • Blank: Inject Diluent. Verify baseline is flat at 400 nm.

  • Standard: Inject 0.5 mg/mL solution of the reference standard.

  • Sample: Dissolve 10 mg sample in 20 mL diluent. Inject immediately.

  • Analysis: Integrate the main peak (E-isomer) at ~10-12 min. The Z-isomer typically elutes earlier (due to less efficient packing/stacking). Calculate %Area Normalization.

References
  • Leimgruber, W., & Batcho, A. D. (1971).[2] The reaction of 2-nitrotoluene with N,N-dimethylformamide dimethyl acetal. 3rd International Congress of Heterocyclic Chemistry.

  • Cash, D., et al. (2005). Synthesis of 4-azaindoles via the Leimgruber-Batcho reaction. Organic & Biomolecular Chemistry, 3, 3701-3706.[3]

  • Drotleff, A. M., & Ternes, W. (2001).[4] Determination of RS,E/Z-tocotrienols by HPLC. Journal of Chromatography A, 909(2), 215-223.[4] (Demonstrates E/Z separation principles).

  • Master Organic Chemistry. (2023). Enamines: Formation, Stability, and Hydrolysis. (Mechanistic grounding for acid sensitivity).

  • Helix Chromatography. (2023). HPLC Methods for Analysis of Pyridine Derivatives. (Stationary phase selection for basic heterocycles).

Sources

A-Senior-Application-Scientist's-Guide-to-Distinguishing-(E)-and-(Z)-Isomers-of-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine-by-NOESY

Author: BenchChem Technical Support Team. Date: February 2026

Published: February 16, 2026

Abstract

In synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Geometric isomers, such as the (E) and (Z) forms of N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, often exhibit distinct pharmacological and toxicological profiles. However, their similar connectivity and electronic environments make them challenging to distinguish using standard one-dimensional NMR techniques. This guide provides an in-depth, experimentally-grounded protocol for unambiguously assigning the stereochemistry of these isomers using two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY). We will explore the theoretical underpinnings of the NOE, detail a robust experimental workflow, and provide a clear framework for data interpretation, empowering researchers to confidently resolve complex isomeric mixtures.

Part 1: The Stereochemical Challenge: (E) vs. (Z) Isomers

The compound N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine possesses a carbon-carbon double bond, which restricts rotation and gives rise to two geometric isomers: (E) and (Z). While their covalent bonding is identical, the spatial arrangement of the substituents differs significantly.

  • (Z)-Isomer: The pyridine ring and the dimethylamino group are on the same side of the double bond.

  • (E)-Isomer: The pyridine ring and the dimethylamino group are on opposite sides of the double bond.

This seemingly subtle difference can have profound implications for a molecule's biological activity, as receptor binding sites are highly stereospecific. Standard ¹H NMR spectra of both isomers are often nearly superimposable, with only minor, unreliable chemical shift deviations, making definitive assignment impossible without further evidence.

Part 2: The NOESY Principle: Probing Through-Space Proximity

The Nuclear Overhauser Effect (NOE) is a phenomenon where the perturbation of one nuclear spin population leads to a change in the signal intensity of another spin.[1][2][3] This effect is mediated through space via dipole-dipole coupling and is exquisitely sensitive to the distance between nuclei, following an inverse sixth-power relationship (r⁻⁶).[4] Consequently, a measurable NOE is typically only observed between protons that are less than 5 Å apart.[4][5]

The 2D NOESY experiment maps these through-space interactions across an entire molecule in a single acquisition.[6][7] The resulting spectrum displays standard ¹H NMR signals along the diagonal, while off-diagonal signals, known as cross-peaks, indicate that the two protons at the corresponding diagonal frequencies are in close spatial proximity.[2] It is the unique pattern of these cross-peaks that allows for the unequivocal differentiation of the (E) and (Z) isomers.

Part 3: Experimental Design and Protocol

A successful NOESY experiment hinges on meticulous sample preparation and the rational selection of acquisition parameters. The protocol described here is a self-validating system designed for robustness on modern NMR spectrometers.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) P2 Filter sample through glass wool into a clean NMR tube P1->P2 P3 Degas sample by bubbling N2 or Ar gas for 5-10 min P2->P3 A1 Acquire standard 1H spectrum to determine spectral width & pw90 P3->A1 A2 Set up 2D NOESY experiment (e.g., 'noesygpph' on Bruker) A1->A2 A3 Set key parameters: Mixing time (d8) = 500-800 ms Relaxation delay (d1) = 2-3 s A2->A3 A4 Acquire data (NS=8-16, TD(F1)=256-512) A3->A4 D1 Apply window function (e.g., sine-bell) and Fourier Transform A4->D1 D2 Phase spectrum (diagonal peaks negative for small molecules) D1->D2 D3 Identify diagnostic cross-peaks D2->D3 D4 Assign E/Z configuration D3->D4 caption Figure 1. Workflow for NOESY-based isomer assignment.

Caption: Figure 1. Workflow for NOESY-based isomer assignment.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Choice: Use a high-quality deuterated solvent such as chloroform-d (CDCl₃). Ensure the solvent is free from acidic impurities which could potentially catalyze E/Z isomerization.[8]

    • Concentration: Prepare a sample with a concentration of approximately 5-10 mg in 0.6 mL of solvent. This ensures a good signal-to-noise ratio without causing issues from excessive viscosity.[8]

    • Degassing: Molecular oxygen is paramagnetic and can significantly shorten relaxation times, quenching the NOE effect.[9] It is critical to degas the sample by gently bubbling an inert gas like nitrogen or argon through the solution for 5-10 minutes just prior to analysis.

  • NMR Spectrometer Setup & Acquisition:

    • Initial ¹H Spectrum: Acquire a standard 1D ¹H spectrum to establish the spectral width and determine the 90° pulse width (pw90).

    • NOESY Pulse Program: Select a standard 2D NOESY pulse sequence, often with gradient selection and water suppression (e.g., noesygpph on Bruker systems).

    • Mixing Time (d8 or mix): This is the most critical parameter.[10][11] During the mixing time, the NOE transfer occurs. For small molecules (< 700 Da), a mixing time between 500 ms and 800 ms is generally optimal to allow for the build-up of NOE signals.[4][6][10][12]

    • Relaxation Delay (d1): Set a relaxation delay of at least 2 seconds to allow for near-complete relaxation of magnetization between scans, which is important for quantitative comparisons.[10]

    • Acquisition Parameters: Typically, 8 to 16 scans (NS) per increment and 256 to 512 increments (TD in F1) provide a good balance between resolution and experiment time.

Part 4: Data Analysis and Interpretation

The power of this method lies in identifying a single, unambiguous cross-peak that is present in one isomer and absent in the other. For N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, the key protons to monitor are the vinylic proton (Hᵥ), the pyridine proton at the 6-position (H⁶), and the N-methyl protons (-N(CH₃)₂).

Based on known data for similar vinyl pyridine structures, we can predict the approximate chemical shifts.[13][14]

Proton LabelPredicted ¹H Chemical Shift (ppm, CDCl₃)Description
H⁶~8.4-8.6Pyridine proton, ortho to Nitrogen
H⁴~8.1-8.3Pyridine proton, para to Nitrogen
Hᵥ~7.9-8.1Vinylic proton, trans to Pyridine
H⁵~6.7-6.9Pyridine proton, meta to Nitrogen
Hᵥ'~6.0-6.2Vinylic proton, cis to Pyridine
-N(CH₃)₂~3.0-3.1N,N-dimethyl protons
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons.
The Diagnostic Cross-Peaks

The stereochemistry dictates which groups are spatially close to the vinylic proton Hᵥ'.

  • For the (Z)-Isomer: The pyridine ring is cis to the vinylic proton Hᵥ'. This proximity will generate a strong, diagnostic NOE cross-peak between Hᵥ' and the ortho-proton on the pyridine ring, H⁶.

  • For the (E)-Isomer: The dimethylamino group is cis to the vinylic proton Hᵥ'. This will result in a strong NOE cross-peak between Hᵥ' and the N-methyl protons.

Visualizing the NOE Correlations

Caption: Figure 2. Expected diagnostic NOE for the (Z)-isomer.

Caption: Figure 3. Expected diagnostic NOE for the (E)-isomer.

Summary of Expected Results

The analysis of the NOESY spectrum is a process of elimination based on the presence or absence of these key correlations.

Isomer ConfigurationDiagnostic NOE Cross-PeakExpected Observation
(Z)-Isomer Hᵥ' ↔ H⁶PRESENT
Hᵥ' ↔ -N(CH₃)₂ABSENT
(E)-Isomer Hᵥ' ↔ H⁶ABSENT
Hᵥ' ↔ -N(CH₃)₂PRESENT
Table 2: Comparative Guide to NOESY Cross-Peaks for Isomer Assignment.

Part 5: Conclusion

The differentiation of (E) and (Z) isomers is a critical task in modern chemical and pharmaceutical research. While basic NMR techniques often fall short, 2D NOESY provides a definitive and non-destructive method for structural assignment.[12][15] By leveraging the distance-dependent nature of the Nuclear Overhauser Effect, researchers can directly observe through-space proton proximities. The presence of a cross-peak between the vinylic proton (Hᵥ') and the pyridine H⁶ proton is a conclusive marker for the (Z)-isomer, whereas a correlation between Hᵥ' and the N-methyl protons confirms the (E)-configuration. This guide provides the theoretical foundation and a robust, field-tested protocol to empower scientists to perform this analysis with confidence and accuracy.

References

  • 1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. (2021, March 10). Available from: [Link]

  • NOE Experiments on the Bruker - UMYMFOR. Available from: [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. Available from: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (2020, September 16). Available from: [Link]

  • The Nuclear Overhauser Effect - Conduct Science. (2021, April 5). Available from: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - ACS.org. (2020, September 16). Available from: [Link]

  • Nuclear Overhauser effect - Wikipedia. Available from: [Link]

  • What Mixing Time Should I Use for My 2D-NOESY Measurements? (2007, November 13). University of Ottawa NMR Facility Blog. Available from: [Link]

  • NOE Experiments on the Bruker 400 and 500. (2018, August 8). Available from: [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. Available from: [Link]

  • A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science - CORE. (2019, January 13). Available from: [Link]

  • 2D NOESY Experiment - IMSERC. Available from: [Link]

  • Nuclear Overhauser Effect (NOE) | UCL. Available from: [Link]

  • Nuclear Overhauser Effect(NOE): Easy Definition, example, application - Chemistry Notes. (2018, May 13). Available from: [Link]

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Elemental analysis standards for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to Elemental Analysis Standards for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Executive Summary

This guide provides an in-depth technical comparison of standards and methodologies for the elemental analysis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. We will explore the foundational principles of elemental composition analysis, compare the qualification of in-house materials versus certified reference standards, and provide validated experimental protocols. The core focus is on Carbon, Hydrogen, and Nitrogen (CHN) analysis via combustion, a critical method for confirming the empirical formula and purity of novel chemical entities. This guide also clarifies the important distinction between bulk elemental composition (CHN) and trace elemental impurity analysis (as defined by USP <232>).

Part 1: Foundational Principles of Elemental Analysis

Characterizing (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a nitrogen-containing heterocyclic compound.[1][2] Its identity and purity are paramount in research and development settings. The first step in any analytical campaign is to establish the theoretical elemental composition based on its molecular formula.

  • Molecular Formula: C₉H₁₁N₃O₂[3]

  • Molecular Weight: 193.20 g/mol [3]

From this, we can calculate the theoretical mass percentages of its constituent elements, which serve as the primary "standard" against which all experimental results are measured.

Table 1: Theoretical Elemental Composition

Element Symbol Atomic Weight ( g/mol ) Count Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 9 108.099 55.95%
Hydrogen H 1.008 11 11.088 5.74%
Nitrogen N 14.007 3 42.021 21.75%

| Oxygen | O | 15.999 | 2 | 31.998 | 16.56% |

The Critical Role of Elemental Analysis in Compound Validation

Elemental analysis is a cornerstone technique in organic chemistry used to determine the elemental makeup of a sample.[4] For a novel or synthesized compound, it serves two primary purposes:

  • Structural Confirmation: It provides experimental evidence to confirm the empirical formula.

  • Purity Assessment: A significant deviation from the theoretical values can indicate the presence of impurities, such as residual solvents or starting materials.

Across scientific literature and regulatory submissions, a widely accepted criterion for purity is that the experimentally found values for carbon, hydrogen, and nitrogen must be within ±0.4% of the calculated theoretical values.[5][6]

A Critical Distinction: CHN Analysis vs. Elemental Impurity Testing

It is vital to distinguish the objective of this guide from the analysis of elemental impurities as governed by guidelines like USP <232>/<233> and ICH Q3D.[7][8][9]

  • CHN Analysis (Focus of this Guide): Determines the mass percentage of Carbon, Hydrogen, and Nitrogen to establish the bulk composition and purity of the primary compound. It answers the question, "What is this compound made of?"

  • Elemental Impurity Analysis (e.g., USP <232>): Quantifies trace levels of toxic metals (e.g., Pb, As, Cd, Hg) that may be present as contaminants.[9] This is typically performed using highly sensitive techniques like ICP-MS.[7][10][11] It answers the question, "Is this compound contaminated with harmful metals?"

Part 2: A Comparative Look at Reference Standards for CHN Analysis

The accuracy of any elemental analysis is contingent on the proper calibration of the instrument using a reference standard. For a non-pharmacopoeial compound like the one , a direct certified reference material (CRM) is often unavailable. Therefore, a robust strategy for standardization is required.

The Hierarchy of Standards

Reference standards exist in a hierarchy of traceability and characterization.[12][13]

  • Pharmacopoeial Standards (e.g., USP, EP): Official standards issued by regulatory bodies, used to ensure compliance.[12] These are not available for this specific molecule.

  • Certified Reference Materials (CRMs): These are highly pure, well-characterized, and traceable materials used for calibrating instruments and validating methods.[14] While a CRM for the title compound is unlikely, CRMs of other pure organic compounds (e.g., Acetanilide) are used for instrument calibration.

  • In-House (Working) Standards: These are batches of a substance synthesized and thoroughly characterized internally for routine quality control.[12] For (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, this is the most practical and common approach.

Comparison: Certified Calibration Standard vs. In-House Qualified Standard

The choice of standard depends on its purpose: instrument calibration or routine analysis of a specific compound.

Table 2: Comparison of Standard Types and Their Application

Feature Certified Calibration Standard (e.g., Acetanilide) In-House Qualified Standard (High-Purity Batch)
Primary Use Instrument calibration and performance verification. Serves as the benchmark for subsequent batches of the same compound.
Purity Extremely high, with certified values for C, H, N. Must be demonstrated to be high (>99%) via orthogonal methods (NMR, HPLC, MS).
Traceability Traceable to national or international standards (e.g., NIST). Traceability established through internal qualification protocols.
Availability Commercially available from suppliers like LGC or Mikromol.[15] Must be synthesized and qualified in-house.

| Cost | Higher initial cost per gram. | Lower material cost, but significant investment in qualification time and resources. |

The most trustworthy system is self-validating: the instrument's performance is first validated with a CRM, and then that validated instrument is used to analyze the in-house material against its theoretical values.

Part 3: Experimental Design and Validated Protocol

Core Technique: CHN Combustion Analysis

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, based on the Pregl-Dumas method.[16][17] In this technique, a sample is combusted in a high-temperature, oxygen-rich environment, which breaks it down into its elemental gases (CO₂, H₂O, and N₂).[16] These gases are then separated and measured by thermal conductivity detectors, allowing for the calculation of the elemental composition.[17]

Experimental Workflow

The following diagram outlines the logical flow of a robust CHN analysis experiment.

G cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration cluster_analysis Phase 3: Analysis & Verification SamplePrep Sample Preparation (Drying, Homogenization) Weighing Accurate Weighing (1-3 mg) SamplePrep->Weighing SampleRun Analyze Target Compound (n=3) Weighing->SampleRun CRM Select Certified Standard (e.g., Acetanilide) CalRun Analyze Standard (n=3) CRM->CalRun CalCheck Verify Calibration (Results vs. Certified Values) CalRun->CalCheck CalCheck->SampleRun DataCalc Calculate Experimental %CHN SampleRun->DataCalc Compare Compare to Theoretical (Acceptance: Δ ≤ 0.4%) DataCalc->Compare Report Final Report & Purity Statement Compare->Report

Caption: Workflow for CHN Elemental Analysis.

Detailed Experimental Protocol

Causality: Heterocyclic nitrogen compounds, especially those with nitro groups, can be difficult to combust completely.[18] This protocol incorporates specific steps, such as using specialized reagents and optimizing combustion parameters, to ensure the complete conversion of the sample to its analytical gases, which is critical for accuracy.

  • Instrument Preparation:

    • Ensure the CHN analyzer's combustion and reduction tubes are packed with the appropriate reagents (e.g., chromium oxide, silver tungstate, and high-purity copper) to facilitate complete oxidation and remove interferences.[18]

    • Perform leak checks and condition the instrument according to the manufacturer's specifications.

  • Instrument Calibration:

    • Accurately weigh approximately 1-2 mg of a certified organic microanalytical standard (e.g., Acetanilide) into a tin capsule.

    • Analyze a minimum of three calibration standards to establish a response factor. The results must be within ±0.3% of the certified values for the calibration to be valid.

  • Sample Preparation:

    • Ensure the sample of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is pure and has been thoroughly dried under a vacuum to remove residual solvents, which would alter the C and H ratios.

    • As the compound is a red oil, accurately weigh 1-3 mg of the sample into a volatile-compatible capsule (e.g., tin or silver).[3]

  • Analysis:

    • Analyze a blank (empty tin capsule) to zero the detectors.

    • Analyze the prepared sample capsules in triplicate.

    • Expert Insight: For this nitropyridine, it may be necessary to increase the oxygen injection time during the dynamic phase of combustion to ensure all nitrogen is converted to N₂ rather than nitrogen oxides, which can lead to erroneously low nitrogen readings.[18]

  • Data Processing:

    • The instrument software will integrate the detector signals for CO₂, H₂O, and N₂.

    • Using the calibration factor, the software calculates the mass percentages of C, H, and N in the sample.

Data Interpretation & Acceptance Criteria

The ultimate validation of the analysis is the comparison of the experimental data to the theoretical values calculated in Part 1.

  • Calculate the Deviation: Δ% = | %Theoretical - %Experimental |

  • Apply Acceptance Criteria: For each element (C, H, and N), the deviation (Δ%) must be less than or equal to 0.4%.[5][6]

Part 4: Comparative Data Scenarios

Scenario 1: Qualifying a New In-House Batch

This table presents hypothetical but realistic data for a newly synthesized batch of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine that meets the standard acceptance criteria.

Table 3: Example Analysis of a High-Purity In-House Batch

Element Theoretical % Replicate 1 (%) Replicate 2 (%) Replicate 3 (%) Average Exp. % Deviation (Δ%) Status
C 55.95 56.15 56.25 56.20 56.20 0.25 Pass
H 5.74 5.68 5.71 5.65 5.68 0.06 Pass

| N | 21.75 | 21.55 | 21.49 | 21.58 | 21.54 | 0.21 | Pass |

Troubleshooting Out-of-Specification (OOS) Results

When results fall outside the ±0.4% limit, a systematic investigation is required.

G cluster_cal Instrument Check cluster_sample Sample Check cluster_method Method Check OOS OOS Result (Δ > 0.4%) CheckCal 1. Re-run Calibration Standard OOS->CheckCal CalPass Calibration OK? CheckCal->CalPass Recal Recalibrate Instrument & Check for Leaks CalPass->Recal No CheckPurity 2. Check Sample Purity (NMR, HPLC, MS) CalPass->CheckPurity Yes Rerun Re-analyze Sample Recal->Rerun PurityOK Sample Pure? CheckPurity->PurityOK Purify Re-purify Sample (e.g., Chromatography) PurityOK->Purify No CheckMethod 3. Review Method Parameters PurityOK->CheckMethod Yes Purify->Rerun MethodOK Combustion Complete? CheckMethod->MethodOK Optimize Optimize Combustion (Increase O₂, Add Catalyst) MethodOK->Optimize No MethodOK->Rerun Yes Optimize->Rerun

Caption: Troubleshooting Logic for OOS Elemental Analysis Results.

Part 5: Conclusion and Recommendations

For establishing a reliable elemental analysis standard for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, a multi-faceted approach grounded in scientific integrity is essential.

Primary Recommendation: The most robust and scientifically sound method is the qualification of a high-purity, in-house synthesized batch as a working standard. This process must be underpinned by a properly calibrated and maintained CHN combustion analyzer.

Validation Framework:

  • Instrumental Validation: Regularly calibrate the CHN analyzer using a certified, commercially available organic standard (e.g., Acetanilide) to ensure instrumental accuracy and precision.

  • Material Qualification: The designated in-house standard must be confirmed for identity and purity using orthogonal analytical techniques (¹H-NMR, ¹³C-NMR, LC-MS, HPLC) before being subjected to elemental analysis.

  • Data Acceptance: The elemental analysis results for the qualified in-house standard must align with the theoretical C, H, and N percentages within the universally accepted ±0.4% deviation.[5][6]

By adhering to this comparative and self-validating framework, researchers and drug development professionals can generate high-confidence data for compound characterization, ensuring both scientific accuracy and regulatory readiness.

References

  • Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Available from: [Link]

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. Available from: [Link]

  • Analytical Chemical Products. Pharmaceutical Impurities Certified Reference Materials. Available from: [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Available from: [Link]

  • Spectroscopy. (2026, February 15). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Available from: [Link]

  • The Science of Elemental Analysis. Benefits and Applications in Organic Chemistry. Available from: [Link]

  • Agilent Technologies Inc. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Available from: [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Available from: [Link]

  • SGS. Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. Available from: [Link]

  • National Institutes of Health. (2022, June 23). An International Study Evaluating Elemental Analysis. Available from: [Link]

  • Shimadzu Scientific Instruments. Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Available from: [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Available from: [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available from: [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Available from: [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • PMC. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Available from: [Link]

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Safety Operating Guide

A Comprehensive Safety Protocol for Handling (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling information for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, a compound utilized in specialized research and development applications. Given the absence of a specific Safety Data Sheet (SDS) for this molecule, this protocol is synthesized from data on structurally similar nitropyridine and dimethylamine derivatives. The recommendations herein are designed to empower researchers with a robust framework for safe handling, grounded in established principles of laboratory safety and chemical hygiene.

Hazard Assessment: A Synthesis of Potential Risks

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine incorporates a nitropyridine core and a dimethylamino functional group. This combination necessitates a cautious approach, as analogous compounds exhibit a range of potential hazards.

  • Nitropyridine Derivatives: Compounds in this class are often associated with skin, eye, and respiratory irritation.[1][2][3] Some nitropyridines are classified as harmful if swallowed or inhaled.[4][5][6] Notably, certain nitropyridine derivatives are suspected of causing genetic defects.[7]

  • Dimethylamine Functionality: The presence of the dimethylamino group may impart properties of organic amines, which can include corrosivity and the potential to cause severe skin and eye damage.[8]

  • Combustibility: While not always the primary hazard, organic compounds of this nature can be combustible, and appropriate measures should be taken to avoid ignition sources.[9]

Based on this analysis, it is prudent to handle (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine as a substance that is potentially irritating to the skin, eyes, and respiratory system, harmful if ingested or inhaled, and a possible mutagen.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.
Hands Compatible chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact. Gloves should be inspected before use and changed frequently.[10]
Body A lab coat or chemical-resistant apronProtects against incidental contact and contamination of personal clothing.
Respiratory A government-approved respiratorRecommended when handling the compound outside of a certified chemical fume hood or if aerosolization is possible.[10]

Diagram: PPE Selection Workflow

PPE_Workflow start Start: Assess Task fume_hood Working in a Certified Fume Hood? start->fume_hood aerosol Potential for Aerosolization? fume_hood->aerosol No base_ppe Minimum PPE: - Goggles - Gloves - Lab Coat fume_hood->base_ppe Yes aerosol->base_ppe No respirator Add Respirator aerosol->respirator Yes face_shield Add Face Shield base_ppe->face_shield

Caption: A decision-making workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount for ensuring a safe working environment.

3.1. Engineering Controls:

  • All handling of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[1][10]

3.2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: If the compound is a solid, handle it as a powder and avoid creating dust. If it is a liquid, use appropriate tools like a calibrated pipette to transfer.

  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite).

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Diagram: Spill Response Protocol

Spill_Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect Collect into Sealed Container absorb->collect dispose Dispose as Hazardous Waste collect->dispose notify Notify Safety Personnel evacuate->notify

Caption: A flowchart for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Waste Collection: All waste materials contaminated with (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, including excess compound, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Disposal Route: The collected hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[12] Incineration is a common disposal method for pyridine-based compounds.[12]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action can significantly mitigate harm.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

This guide is intended to provide a foundation for the safe handling of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine. Researchers are strongly encouraged to consult with their institution's safety professionals to conduct a thorough, task-specific risk assessment before commencing any work with this compound.

References

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  • TCI Chemicals. (2025, July 16). Safety Data Sheet.

  • Aldrich. (2025, April 30). Safety Data Sheet.

  • Fisher Scientific. (2010, November 16). Safety Data Sheet.

  • Fisher Scientific. (2014, January 23). Safety Data Sheet.

  • Thermo Fisher Scientific. (2011, June 13). Safety Data Sheet.

  • National Center for Biotechnology Information. (n.d.). 4-Nitropyridine. PubChem.

  • Fisher Scientific. Safety Data Sheet.

  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-5-nitropyridine.

  • National Center for Biotechnology Information. (n.d.). 4-Nitropyridine N-oxide. PubChem.

  • ChemicalBook. (n.d.). Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis.

  • Avantor Performance Materials, Inc. (2011, August 29). Material Safety Data Sheet.

  • ECHEMI. (n.d.). 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets.

  • Fisher Scientific. (2011, April 06). Safety Data Sheet.

  • CymitQuimica. (n.d.). 3-Amino-2-nitropyridine.

  • Thermo Fisher Scientific. (2010, November 15). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.